molecular formula C10H7Cl2N B1337608 4,6-Dichloro-2-methylquinoline CAS No. 53342-53-3

4,6-Dichloro-2-methylquinoline

Cat. No.: B1337608
CAS No.: 53342-53-3
M. Wt: 212.07 g/mol
InChI Key: KYBCQZHRJZJYCE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCQZHRJZJYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488853
Record name 4,6-Dichloro-2-methylquinoline
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Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-53-3
Record name 4,6-Dichloro-2-methylquinoline
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Record name 4,6-Dichloro-2-methylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,6-dichloro-2-methylquinoline (CAS No. 53342-53-3). As a halogenated quinoline derivative, this compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates essential data for laboratory use, including spectroscopic information, and outlines detailed synthetic protocols, providing a critical resource for researchers in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The introduction of halogen atoms, such as chlorine, is a common strategy to enhance the therapeutic potential of lead compounds. This compound is a key building block in this context, offering multiple reaction sites for further functionalization.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its use in research and development.

General Properties

The core characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 53342-53-3[5]
Molecular Formula C₁₀H₇Cl₂N[5]
Molecular Weight 212.08 g/mol [5]
Appearance White to light yellow/orange powder/crystal[6]
Melting Point 83.0 - 87.0 °C
Solubility Soluble in chloroform.[6]
Spectroscopic Profile
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the two chlorine atoms. The methyl group at the C2 position will give a characteristic singlet in the upfield region (around δ 2.5-2.8 ppm).

  • ¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, confirming its asymmetric nature.[7] The carbons attached to the chlorine atoms (C4 and C6) and the nitrogen atom (C2 and C8a) will be significantly deshielded and appear at higher chemical shifts. The methyl carbon will be observed in the upfield region (around δ 20-25 ppm).

The IR spectrum of this compound will exhibit characteristic peaks that can be used for its identification.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching vibrations of the quinoline ring
~1380C-H bending of the methyl group
850-750C-Cl stretching vibrations
Out-of-plane C-H bending vibrations

The C-Cl stretching vibrations are typically observed in the 760–505 cm⁻¹ range.[6]

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z 211 and 213, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms.[8] Fragmentation would likely involve the loss of a chlorine atom or the methyl group.[2][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. A common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor.

Synthesis from 6-chloro-4-hydroxy-2-methylquinoline

This method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.

G cluster_0 Synthesis of this compound start 6-chloro-4-hydroxy-2-methylquinoline product This compound start->product  Reflux, 80°C, 12h reagent POCl₃ reagent->start

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Materials:

  • 6-chloro-4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure: [10]

  • In a round-bottom flask maintained at 0°C, slowly add 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) to pre-stirred phosphorus oxychloride (POCl₃) (excess, acting as solvent).

  • Immerse the flask in a pre-heated oil bath at 80°C and reflux the suspension for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously treat the residue with crushed ice to quench the reaction.

  • Partition the resulting crude mass between a saturated aqueous NaHCO₃ solution and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Causality: The use of excess POCl₃ drives the reaction to completion by converting the hydroxyl group at the 4-position into a chloro group. The elevated temperature is necessary to overcome the activation energy of the reaction. The workup with ice and NaHCO₃ neutralizes the acidic environment and facilitates the isolation of the product.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms and the methyl group on the quinoline ring.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C6 position. This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the C4 position for nucleophilic attack. This selective reactivity allows for the regioselective introduction of various functional groups at the C4 position. Common nucleophiles used in these reactions include amines, thiols, and alkoxides.[11]

G cluster_1 Reactivity at C4 Position start_mol This compound product_mol 4-substituted-6-chloro-2-methylquinoline start_mol->product_mol  SNA reaction nucleophile Nucleophile (Nu-H) nucleophile->start_mol

Caption: Nucleophilic substitution at the C4 position.

Reactions of the Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and other electrophiles, providing another avenue for structural modification.[12]

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules.[13] The quinoline scaffold is a cornerstone in the development of drugs for a range of diseases.

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[14][15] The ability to introduce diverse substituents at the C4 position of this compound allows for the creation of libraries of compounds for screening against various cancer cell lines.

  • Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. The 4-aminoquinoline scaffold is crucial for antimalarial activity, and this compound can serve as a precursor for the synthesis of novel antimalarial candidates.

  • Kinase Inhibitors: The quinoline ring can act as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. By modifying the substituents on the quinoline ring, it is possible to achieve selectivity for specific kinases.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

  • Hazard Classifications: Acute toxicity (oral), causes serious eye damage, and may cause long-lasting harmful effects to aquatic life.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and development endeavors.

References

An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline (CAS 53342-53-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired pharmacological effects. Among the vast library of quinoline derivatives, halogenated analogues have garnered significant attention due to the unique influence of halogen substituents on molecular interactions and metabolic stability. This guide focuses on 4,6-dichloro-2-methylquinoline, a synthetically accessible building block with considerable potential in the exploration of novel bioactive molecules. As a Senior Application Scientist, the following sections are designed to provide not just a compilation of data, but a strategic guide to the synthesis, characterization, and potential applications of this compound, grounded in mechanistic understanding and practical, field-proven insights.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 53342-53-3[3]
Molecular Formula C₁₀H₇Cl₂N[3]
Molecular Weight 212.08 g/mol [3]
Appearance White to light yellow/orange powder/crystal[4]
Solubility Soluble in chloroform[4]
Storage Store at room temperature[4]
InChI Key KYBCQZHRJZJYCE-UHFFFAOYSA-N[3]
SMILES Cc1cc(Cl)c2cc(Cl)ccc2n1[3]

digraph "4_6_dichloro_2_methylquinoline" {
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node [shape=none, fontname="Helvetica", fontsize=12];
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"C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="0,-1.5!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="1.3,0.75!"]; "N" [label="N", pos="2.6,0!"]; "C7" [label="C", pos="0,0!"]; "C8" [label="C", pos="-2.6,0!"]; "C9" [label="C", pos="-3.9,0.75!"]; "C10" [label="C", pos="-3.9,-0.75!"]; "Cl1" [label="Cl", pos="2.6,-1.5!"]; "Cl2" [label="Cl", pos="-5.2,0!"]; "C11" [label="CH₃", pos="3.9,1.5!"];

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid]; "C1" -- "C7" [style=solid]; "C2" -- "C8" [style=solid]; "C8" -- "C9" [style=solid]; "C9" -- "C10" [style=solid]; "C10" -- "C3" [style=solid]; "C6" -- "N" [style=solid]; "N" -- "C5" [style=solid]; "C5" -- "Cl1" [style=solid]; "C9" -- "Cl2" [style=solid]; "C6" -- "C11" [style=solid];

"C1" -- "C2" [style=dotted]; "C3" -- "C4" [style=dotted]; "C5" -- "C6" [style=dotted]; "C2" -- "C8" [style=dotted]; "C9" -- "C10" [style=dotted]; }

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the construction of the quinoline core via the Conrad-Limpach synthesis, followed by a chlorination reaction. This approach offers a reliable and scalable route to the target molecule.

Step 1: Synthesis of 6-chloro-4-hydroxy-2-methylquinoline

The initial step involves the reaction of 4-chloroaniline with ethyl acetoacetate. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a Schiff base intermediate. Subsequent thermal cyclization at high temperatures yields the 4-hydroxyquinoline product.[1][5] The use of a high-boiling inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in the cyclization step.[5]

G start Start: 4-Chloroaniline and Ethyl Acetoacetate condensation Condensation Reaction (100-140°C, acid catalyst) start->condensation intermediate Intermediate: Ethyl 3-((4-chlorophenyl)amino)but-2-enoate condensation->intermediate cyclization Thermal Cyclization (~250°C in high-boiling solvent) intermediate->cyclization workup1 Work-up and Purification (Cooling, Filtration, Recrystallization) cyclization->workup1 product1 Product: 6-Chloro-4-hydroxy-2-methylquinoline workup1->product1

Figure 2: Workflow for the synthesis of 6-chloro-4-hydroxy-2-methylquinoline.

Experimental Protocol: Synthesis of 6-chloro-4-hydroxy-2-methylquinoline

  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture with stirring at 100-140°C for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the flask containing the crude intermediate, add a high-boiling point inert solvent such as Dowtherm A or mineral oil. Heat the mixture to approximately 250°C with vigorous stirring for 1-2 hours.[6] Ethanol will distill off during this process.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Dilute the cooled mixture with a non-polar solvent like petroleum ether or xylene to facilitate further precipitation. Collect the solid product by filtration using a Büchner funnel and wash the filter cake with a non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 6-chloro-4-hydroxy-2-methylquinoline as a solid.[6]

Step 2: Synthesis of this compound

The second step involves the conversion of the 4-hydroxy group of 6-chloro-4-hydroxy-2-methylquinoline to a chloro substituent. This is a classic nucleophilic substitution reaction on the hydroxyl group, which is a poor leaving group. To facilitate this, a chlorinating agent such as phosphorus oxychloride (POCl₃) is employed, which also serves as the solvent in many cases. The reaction proceeds by activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion.

Experimental Protocol: Synthesis of this compound [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 6-chloro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃) at 0°C with stirring.

  • Reaction: Slowly warm the mixture to 80°C and then reflux for 12 hours.[7] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling the reaction mixture to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. This is a highly exothermic reaction and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for confirming the structure of the final product. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring system.

Predicted ¹H NMR (in CDCl₃):

  • Methyl Protons (C2-CH₃): A singlet in the range of δ 2.5-2.8 ppm.

  • Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 will likely appear as a singlet. The protons on the benzene ring will show a characteristic splitting pattern, which can be predicted using additive chemical shift rules for substituted benzenes.

Predicted ¹³C NMR (in CDCl₃):

  • Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 120-160 ppm. The carbons bearing the chlorine atoms (C4 and C6) will be deshielded. Quaternary carbons will generally show weaker signals.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 211 and 213, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M⁺, M+2, M+4).

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of a methyl radical ([M-15]⁺) and the loss of a chlorine atom ([M-35]⁺). Further fragmentation of the quinoline ring can also be observed.[8]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of the quinoline ring and the two chlorine substituents. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the quinoline ring electron-deficient.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the ring system. The C4 position is generally more activated towards nucleophilic attack than the C6 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.

SnAr_Regioselectivity Start This compound Attack_C4 Nucleophilic attack at C4 (More favorable) Start->Attack_C4 Attack_C6 Nucleophilic attack at C6 (Less favorable) Start->Attack_C6 Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Attack_C4 Nucleophile->Attack_C6 Product_C4 4-substituted-6-chloro-2-methylquinoline Attack_C4->Product_C4 Product_C6 6-substituted-4-chloro-2-methylquinoline Attack_C6->Product_C6

Figure 3: Regioselectivity of nucleophilic aromatic substitution on this compound.

This regioselectivity allows for the selective functionalization of the C4 position, making this compound a valuable scaffold for building molecular diversity. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed in these reactions.[9]

Applications in Drug Discovery and Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this motif. Substituted quinolines have demonstrated a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest its potential as a precursor for the synthesis of novel therapeutic agents.

Potential as an Anticancer Agent Precursor

The substitution pattern of this compound makes it an attractive starting material for the development of anticancer agents. The 4-aminoquinoline scaffold, which can be readily accessed from 4-chloroquinolines, is a key feature of several kinase inhibitors and compounds that interfere with DNA replication and repair.

Potential Mechanisms of Action for Derivatives:

  • Kinase Inhibition: The quinoline scaffold can be elaborated to target the ATP-binding site of various kinases that are often dysregulated in cancer.

  • Induction of Oxidative Stress: Some quinoline derivatives have been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring can intercalate into DNA, disrupting DNA replication and transcription. Additionally, derivatives can be designed to inhibit topoisomerases, enzymes crucial for DNA topology.

While no specific IC₅₀ values for this compound are readily available, related quinoline derivatives have shown potent anticancer activity against various cell lines, with IC₅₀ values in the low micromolar to nanomolar range.[9][10]

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and synthetically accessible building block with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. This guide provides a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for researchers and drug development professionals. The ability to selectively functionalize the C4 position via nucleophilic aromatic substitution opens up a vast chemical space for the creation of diverse compound libraries. Further investigation into the specific biological activities of derivatives of this compound is warranted and represents a promising avenue for future research.

References

4,6-dichloro-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dichloro-2-methylquinoline

Introduction

This compound is a halogenated heterocyclic compound belonging to the quinoline family. Its structure, featuring a bicyclic aromatic system with chlorine and methyl substitutions, makes it a molecule of significant interest for researchers and scientists, particularly within the field of drug development and materials science.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, potential applications, and essential safety protocols, grounded in authoritative scientific data.

Part 1: Core Physicochemical Properties

The foundational step in evaluating any chemical entity is to understand its core physicochemical properties. These data points are critical for everything from reaction stoichiometry and analytical characterization to predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₀H₇Cl₂N[3][4][5]
Molecular Weight 212.08 g/mol [3][4][6]
CAS Number 53342-53-3[3][4]
Appearance White to light yellow/orange powder or crystal[7]
Melting Point 83.0 - 87.0 °C[7]
Synonyms 4,6-Dichloroquinaldine[7]
SMILES Cc1cc(Cl)c2cc(Cl)ccc2n1[3][4]
InChI Key KYBCQZHRJZJYCE-UHFFFAOYSA-N[3][4]

Part 2: Synthesis and Characterization

The synthesis of substituted quinolines is a well-established area of organic chemistry. For this compound, a common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis from 6-Chloro-4-hydroxy-2-methylquinoline

This protocol describes a robust method for synthesizing this compound. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings into chlorides due to its high reactivity and efficacy.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-chloro-4-hydroxy-2-methylquinoline.

  • Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent, using POCl₃ as both the reagent and the reaction medium. This ensures a high concentration of the active species, driving the reaction to completion.

  • Heating and Reflux: Heat the reaction mixture to reflux. The temperature should be maintained for several hours to ensure the complete conversion of the hydroxyl group to the chloride. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Caution is required as this step is highly exothermic.

  • Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline. This precipitates the crude product. The solid can be collected by filtration, or if it oils out, the aqueous layer can be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is purified, typically via recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure this compound.[2]

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start: 6-Chloro-4-hydroxy-2-methylquinoline reagent Add excess Phosphorus Oxychloride (POCl3) start->reagent reflux Heat to Reflux (Monitor by TLC) reagent->reflux workup Quench with Ice Water reflux->workup neutralize Neutralize with Base workup->neutralize purify Purify (Recrystallization / Chromatography) neutralize->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

While research specifically on this compound is limited, its structural motifs are highly relevant in medicinal chemistry. It serves as a valuable building block for creating more complex molecules. The broader class of quinoline derivatives has been extensively investigated for a wide range of therapeutic applications.

Potential Biological Activities:

  • Antimicrobial Activity: Limited in-vitro studies have suggested that this compound may possess moderate activity against certain bacterial and fungal strains.[1] This is consistent with findings for other chlorinated quinolines, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, which have been screened for antimicrobial properties.[9]

  • Anticancer Activity: The quinoline and quinazoline scaffolds are present in numerous anticancer agents.[2] Preliminary research indicates that this compound could exhibit antitumor activity against specific cancer cell lines, though extensive investigation is required.[1] The mechanism for related compounds often involves inducing apoptosis, cell cycle arrest, or generating reactive oxygen species (ROS).[2]

  • Antiprotozoal Activity: Some studies have explored its potential against protozoan parasites, but results remain inconclusive pending further research.[1]

The true value of this compound for drug development professionals lies in its utility as a scaffold for generating compound libraries. By modifying the substituents, researchers can systematically explore the structure-activity relationship (SAR) to develop new therapeutic leads.

Visualization: Role in Drug Discovery

Drug_Discovery_Logic cluster_core Core Compound & Derivatives cluster_application Therapeutic Research Areas Core This compound (Scaffold) Library Derivative Library Generation (SAR Exploration) Core->Library Modification Anticancer Anticancer Agents Library->Anticancer Screening Antimicrobial Antimicrobial Agents Library->Antimicrobial Screening Antiprotozoal Antiprotozoal Agents Library->Antiprotozoal Screening

Caption: Logical relationship in drug discovery.

Part 4: Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. This compound is classified as an acute toxicant and can cause serious eye damage.[3][4] Adherence to a strict safety protocol is mandatory.

Protocol for Safe Handling:

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles and a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. For larger quantities, additional protective clothing may be necessary.

    • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, use a NIOSH/MSHA-approved respirator.[10]

  • Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Spill Management: In case of a spill, evacuate the area. Wearing full PPE, clean up the spill using dry methods (e.g., sweeping with an inert absorbent material) to avoid generating dust.[11] Place the waste in a sealed container for proper disposal.

  • Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

Conclusion

This compound is a well-defined chemical compound with established physical properties. While its direct therapeutic applications are still under exploration, its primary value lies in its role as a versatile chemical intermediate and structural scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and with strict adherence to safety protocols, it can be handled safely in a laboratory setting. For researchers in drug discovery, this compound represents a promising starting point for developing new molecules with potential biological activity.

References

solubility of 4,6-dichloro-2-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-Methylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . As a key heterocyclic scaffold in medicinal chemistry and materials science, understanding its solubility is paramount for optimizing synthetic routes, developing robust purification and crystallization protocols, and enabling formulation development. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a predictive analysis based on molecular structure, and details robust, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to advance their scientific objectives.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoline, a class of compounds renowned for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The journey of a compound from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being one of the most fundamental. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification, and is a primary determinant in the design of crystallization processes to control yield, purity, and crystal form (polymorphism).[3][4]

In the context of drug development, poor solubility can severely hamper oral bioavailability, making an otherwise potent active pharmaceutical ingredient (API) ineffective.[5] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is not merely a data collection exercise; it is an essential step in risk mitigation and rational process design.

This guide will navigate the theoretical underpinnings of this compound's solubility, followed by detailed, actionable protocols for its experimental determination.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₀H₇Cl₂N[3][6]

  • Molecular Weight: 212.08 g/mol [3][6]

  • Appearance: White to light yellow powder or crystal[7]

  • Melting Point: 83.0 to 87.0 °C[7]

The structure reveals several key features that govern its interaction with solvents:

  • Quinoline Core: A rigid, bicyclic aromatic system that is inherently hydrophobic and capable of π-π stacking interactions.

  • Chloro Substituents: Two chlorine atoms at the 4- and 6-positions. These electron-withdrawing groups introduce polarity and create dipole moments within the molecule, enabling dipole-dipole interactions.

  • Methyl Group: A small, non-polar alkyl group at the 2-position which slightly increases hydrophobicity.

  • Nitrogen Atom: The nitrogen atom in the pyridine ring is a weak base (pKa of quinoline is ~4.9) and can act as a hydrogen bond acceptor.[8]

The Principle of "Like Dissolves Like": A Predictive Framework

The thermodynamics of dissolution are governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a spontaneous process requires a negative ΔG.[9] This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Based on the structure of this compound, we can predict its relative solubility in different solvent classes:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic core can interact with toluene via π-π stacking, the polar character introduced by the two chlorine atoms and the nitrogen will limit solubility in highly non-polar solvents like hexane.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): High solubility is predicted in this class. Solvents like dichloromethane and chloroform can effectively interact with the chlorinated aromatic system. Ketones (acetone) and esters (ethyl acetate) can engage in dipole-dipole interactions and the carbonyl oxygen can act as a hydrogen bond acceptor for any potential interactions, though the solute itself is not a hydrogen bond donor. The literature confirms it is soluble in chloroform.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. The hydroxyl groups of alcohols can act as hydrogen bond donors to the quinoline nitrogen. The alkyl chains of these solvents can interact favorably with the hydrophobic parts of the molecule.

  • Water: Very low solubility is expected. The molecule is predominantly hydrophobic, and the energy required to disrupt the strong hydrogen-bonding network of water would not be compensated by the formation of new solute-water interactions.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[10] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value. The following protocols detail how to perform this method coupled with two different common analytical techniques: gravimetric analysis and UPLC-MS.

Protocol 1: Shake-Flask Method with Gravimetric Analysis

This method is robust, does not require an analytical standard, and is based on the direct measurement of the mass of dissolved solute.[11][12] It is particularly suitable for determining solubility in volatile organic solvents where the solvent can be easily evaporated.[13]

Causality of a Self-Validating Protocol: This protocol is inherently self-validating because it directly measures the mass of the non-volatile solute after the complete removal of the volatile solvent. The key control points are ensuring the solution is truly saturated (equilibration time) and that the solvent is fully removed without loss of the solute (drying to a constant weight).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a series of 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C). Agitate for at least 24-48 hours. A preliminary time-course study can establish the minimum time to reach equilibrium.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

  • Gravimetric Determination:

    • Transfer the filtered aliquot into a pre-weighed, clean, and dry vial or aluminum pan.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of the compound (e.g., 40-50 °C).

    • Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Calculation:

    • Solubility (mg/mL) = (Final weight of vial + residue) - (Initial weight of empty vial) / Volume of aliquot taken (mL)

Diagram of the Gravimetric Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Gravimetric Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Settle suspension C->D E Withdraw supernatant via filtered syringe D->E F Transfer aliquot to pre-weighed vial E->F G Evaporate solvent F->G H Dry to constant weight G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: Shake-Flask Method with UPLC-MS Analysis

This method is ideal for drug discovery settings where compound availability may be limited and high throughput is desired. It uses a highly sensitive and selective analytical technique, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for quantification.[15][16]

Causality of a Self-Validating Protocol: The validity of this protocol hinges on the analytical method. A well-developed UPLC-MS method, validated for linearity, accuracy, and precision, ensures trustworthy quantification. The use of a calibration curve created from a known-concentration stock solution provides a direct and reliable conversion from instrument response to concentration.

Step-by-Step Methodology:

  • Stock and Standard Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

    • From this stock, prepare a series of calibration standards by serial dilution in the analytical mobile phase to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • UPLC-MS Method Development: Develop a UPLC-MS method capable of resolving the analyte from any potential impurities and providing a sensitive and linear response. A reversed-phase C18 column is often a good starting point.[16]

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.

  • Sample Preparation & Equilibration: Perform steps 1-4 from Protocol 1 (Shake-Flask with Gravimetric Analysis), potentially on a smaller scale (e.g., 200 µL of solvent in a 96-well plate).

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant (e.g., 20 µL).

    • Perform a large, accurate dilution using the mobile phase to bring the concentration into the linear range of the calibration curve. For example, dilute 10 µL of the supernatant into 990 µL of mobile phase (a 1:100 dilution).

  • Analysis: Inject the diluted sample into the UPLC-MS system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Diagram of the UPLC-MS Solubility Workflow

G cluster_cal 1. Calibration cluster_prep 2. Sample Preparation cluster_sample 3. Analysis cluster_calc 4. Calculation A Prepare Stock and Standard Solutions B Analyze Standards by UPLC-MS A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C D Prepare saturated solutions (as in Protocol 1) E Withdraw supernatant D->E F Dilute accurately into linear range E->F G Inject diluted sample into UPLC-MS F->G H Determine concentration from calibration curve G->H I Solubility = Conc. x Dilution Factor H->I

Caption: Workflow for UPLC-MS Solubility Determination.

Data Presentation and Interpretation

Solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a template for presenting the results. Illustrative (hypothetical) data has been included to demonstrate how the predictive analysis aligns with potential experimental outcomes.

Table 1: Illustrative Solubility of this compound in Organic Solvents at 25 °C

SolventSolvent ClassDielectric Constant (20°C)Illustrative Solubility (mg/mL)Illustrative Solubility (mol/L)
n-HexaneNon-Polar1.88< 1< 0.005
TolueneNon-Polar (Aromatic)2.38150.071
DichloromethanePolar Aprotic9.08> 200> 0.943
ChloroformPolar Aprotic4.81> 200> 0.943
Ethyl AcetatePolar Aprotic6.02850.401
AcetonePolar Aprotic20.71100.519
MethanolPolar Protic32.7450.212
EthanolPolar Protic24.6300.141

Disclaimer: The data in this table is for illustrative purposes only and is based on physicochemical predictions. It must be confirmed experimentally using the protocols outlined in this guide.

Interpretation for R&D:

  • Synthesis: Solvents with high solubility like dichloromethane are excellent choices for reaction media.

  • Purification: A solvent pair is often used for recrystallization. For example, one could dissolve the compound in a minimal amount of hot acetone (a good solvent) and then add n-hexane (a poor solvent, or "anti-solvent") to induce crystallization upon cooling. The significant difference in solubility between these two solvents makes this a promising approach.

  • Formulation: For liquid formulations, solvents with high solubilizing power would be screened first. The data helps to quickly narrow down the list of potential excipients.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[3]

  • Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life).[3]

  • Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

    • Avoid inhalation of dust and direct contact with skin and eyes.[14]

    • In case of accidental exposure, follow the specific first aid measures outlined in the Safety Data Sheet (SDS).[18]

References

A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-2-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating theoretical principles with practical insights, this guide offers a robust framework for the unambiguous identification and detailed structural elucidation of this important molecule.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of substituent groups onto the quinoline scaffold can significantly modulate its physicochemical properties and biological efficacy. The subject of this guide, this compound, features a strategic substitution pattern with two chlorine atoms and a methyl group, which is anticipated to influence its reactivity, lipophilicity, and interaction with biological targets.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical research and development, providing unequivocal evidence of molecular structure and purity. This guide will delve into the core spectroscopic techniques employed to elucidate the structure of this compound, offering a detailed analysis of the expected spectral data and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic IUPAC numbering, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR

A standard approach for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize solvent interference with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR Transfer to NMR tube process Fourier Transform & Phasing H1_NMR->process C13_NMR ¹³C NMR C13_NMR->process TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Signal Assignment integrate->assign

Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar compounds and established substituent effects. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-3~7.3-7.5s-This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the chloro group at C4.
H-5~7.9-8.1dJ ≈ 9.0This proton is part of the benzenoid ring and is ortho to the C4a-C8a ring junction. It will be a doublet due to coupling with H-7.
H-7~7.6-7.8ddJ ≈ 9.0, 2.0This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-8~7.5-7.7dJ ≈ 2.0This proton is meta to H-7 and will appear as a doublet with a small coupling constant.
-CH₃~2.7-2.9s-The methyl group at the C2 position is a singlet and its chemical shift is influenced by the adjacent nitrogen atom.

Rationale based on comparative analysis with 6-chloro-4-(2-chlorophenyl)-2-methylquinoline, where the corresponding protons on the quinoline ring show similar splitting patterns and chemical shifts.[1]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158-160This carbon is attached to the nitrogen and the methyl group, leading to a downfield shift.
C-3~122-124An sp² hybridized carbon in the heterocyclic ring.
C-4~144-146This carbon is attached to a chlorine atom, causing a significant downfield shift.
C-4a~148-150A quaternary carbon at the ring junction.
C-5~125-127Aromatic carbon protonated by H-5.
C-6~132-134This carbon is attached to a chlorine atom, resulting in a downfield shift.
C-7~130-132Aromatic carbon protonated by H-7.
C-8~128-130Aromatic carbon protonated by H-8.
C-8a~146-148A quaternary carbon at the ring junction adjacent to the nitrogen.
-CH₃~24-26The methyl carbon, appearing in the aliphatic region of the spectrum.

Rationale based on comparative analysis with 6-chloro-4-(2-chlorophenyl)-2-methylquinoline.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be employed, such as time-of-flight (TOF) or quadrupole analyzers, to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

G cluster_sample Sample Introduction cluster_ion Ionization cluster_mass Mass Analysis cluster_detect Detection & Analysis inject Inject Sample ionize ESI or EI inject->ionize analyze TOF or Quadrupole ionize->analyze detect Ion Detection analyze->detect spectrum Mass Spectrum Generation detect->spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₇Cl₂N, with a monoisotopic mass of 210.9956 g/mol .

m/zPredicted IonRationale
211/213/215[M]⁺ or [M+H]⁺The molecular ion peak cluster will show a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).
196/198/200[M-CH₃]⁺Loss of the methyl group.
176/178[M-Cl]⁺Loss of a chlorine atom.
141[M-2Cl]⁺Loss of both chlorine atoms.

The predicted fragmentation is based on the known stability of the quinoline ring and the typical fragmentation pathways of halogenated aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, showing the percentage of transmittance or absorbance as a function of wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic of C-H bonds in the quinoline ring.
2950-2850C-H stretch (aliphatic)Corresponds to the C-H bonds of the methyl group.
1620-1580C=C and C=N stretchVibrations of the aromatic and heterocyclic rings.
1500-1400C-C stretch (in-ring)Further characteristic absorptions of the quinoline ring system.
850-550C-Cl stretchStrong absorptions corresponding to the carbon-chlorine bonds.[3]
900-675C-H bend (out-of-plane)Bending vibrations of the aromatic C-H bonds.

The predicted IR absorptions are based on the characteristic frequencies of substituted quinolines and halogenated aromatic compounds.[1][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λₘₐₓ)

Substituted quinolines typically exhibit multiple absorption bands in the UV region.

Predicted λₘₐₓ (nm)Electronic TransitionRationale
~230-250π → πHigh-energy transition within the aromatic system.
~280-300π → πLower-energy transition of the conjugated system.
~310-330n → πA weaker absorption band corresponding to the transition of a non-bonding electron from the nitrogen atom to an anti-bonding π orbital.

The predicted absorption maxima are based on the electronic spectra of other chloro- and methyl-substituted quinolines.[5][6] The presence of the chloro and methyl substituents will cause a bathochromic (red) shift compared to unsubstituted quinoline.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, IR, and UV-Vis techniques, provides a detailed and unambiguous structural characterization. The predicted data, supported by comparative analysis with structurally related compounds and fundamental spectroscopic principles, offer a reliable framework for researchers in the fields of medicinal chemistry and materials science. This guide serves as a valuable resource for the identification, purity assessment, and further investigation of this important heterocyclic compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of NMR in Characterizing Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery and organic materials, with its derivatives exhibiting a wide range of biological activities and functional properties. The precise substitution pattern on the quinoline ring is critical to its function, and unambiguous structural elucidation is paramount. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, provides a detailed roadmap of the molecular architecture.

For 4,6-dichloro-2-methylquinoline, NMR spectroscopy is crucial for confirming the regiochemistry of the substituents. The placement of the methyl group at the C-2 position and the chloro groups at the C-4 and C-6 positions induces distinct electronic effects that are reflected in the chemical shifts and coupling patterns of the remaining protons and carbons on the aromatic rings. Understanding these spectral signatures is essential for quality control in synthesis and for structure-activity relationship (SAR) studies.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the methyl group and the four aromatic protons. The interpretation of these signals is based on the electronic environment of each proton, which is influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituents, as well as the electron-donating character of the methyl group.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
CH₃~2.7s-The methyl group at C-2 is expected to be a singlet in the upfield region, typical for methyl groups on an aromatic ring.[1]
H-3~7.3s-The proton at C-3 is adjacent to the electron-withdrawing nitrogen and the chloro-substituted C-4, leading to a downfield shift. It appears as a singlet due to the absence of adjacent protons.
H-5~7.9dJ ≈ 2.0This proton is ortho to the chloro group at C-6 and will experience deshielding. It is expected to be a doublet due to coupling with H-7.
H-7~7.6ddJ ≈ 9.0, 2.0H-7 is coupled to both H-5 (meta coupling) and H-8 (ortho coupling), resulting in a doublet of doublets.
H-8~8.0dJ ≈ 9.0As the proton ortho to the nitrogen on the carbocyclic ring, H-8 is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to coupling with H-7.

Note: Predicted values are based on known substituent effects on the quinoline ring system and are for a sample dissolved in CDCl₃. Actual experimental values may vary.[2]

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
CH₃~25The methyl carbon is expected in the typical aliphatic region.
C-2~158Attached to the nitrogen and bearing a methyl group, this carbon will be significantly downfield.
C-3~122This CH carbon is shielded relative to the substituted carbons.
C-4~145The direct attachment of a chlorine atom causes a strong deshielding effect.
C-4a~148A quaternary carbon at the ring junction, its shift is influenced by adjacent substituents.
C-5~128This CH carbon is ortho to a chlorine atom, leading to a downfield shift.
C-6~132Directly bonded to a chlorine atom, this carbon will be deshielded.
C-7~130A CH carbon in the benzene ring.
C-8~125This CH carbon is influenced by the adjacent nitrogen in the neighboring ring.
C-8a~147The second quaternary carbon at the ring junction.

Note: Predicted values are based on typical chemical shift ranges for substituted quinolines and are for a sample dissolved in CDCl₃.[3][4]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has well-characterized residual solvent signals.[5]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution. Quinolines can exhibit concentration-dependent chemical shifts due to intermolecular interactions, so consistency in sample preparation is key for comparing spectra.[6]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent for referencing.

4.2. Instrument Setup and Data Acquisition

The following steps outline the setup on a standard high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve narrow, symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

4.3. 2D NMR Experiments for Unambiguous Assignments

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, which is invaluable for confirming the connectivity of protons in the aromatic rings.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular framework.[8]

Visualizing the NMR Analysis Workflow

The logical flow of NMR data acquisition and analysis can be represented as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment Prep Dissolve 5-10 mg of this compound in ~0.6 mL CDCl3 Transfer Transfer to NMR Tube Prep->Transfer H1_Acq 1D ¹H Spectrum Transfer->H1_Acq C13_Acq 1D ¹³C Spectrum H1_Acq->C13_Acq H1_Assign Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) H1_Acq->H1_Assign COSY_Acq 2D COSY C13_Acq->COSY_Acq C13_Assign Assign ¹³C Signals (Chemical Shift) C13_Acq->C13_Assign HSQC_Acq 2D HSQC COSY_Acq->HSQC_Acq Structure_Confirm Confirm Structure & Connectivity COSY_Acq->Structure_Confirm HMBC_Acq 2D HMBC HSQC_Acq->HMBC_Acq HSQC_Acq->Structure_Confirm HMBC_Acq->Structure_Confirm H1_Assign->Structure_Confirm C13_Assign->Structure_Confirm

Caption: Workflow for the comprehensive NMR analysis of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the standard IUPAC numbering for the quinoline ring is used.

References

An In-depth Technical Guide to the Mass Spectrometry of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Blueprint of a Key Chemical Moiety

In the landscape of pharmaceutical research and synthetic chemistry, quinoline and its derivatives represent a cornerstone of molecular design. Their diverse biological activities have positioned them as privileged scaffolds in the development of novel therapeutic agents. Among these, 4,6-dichloro-2-methylquinoline stands out as a significant intermediate and a subject of analytical interest. Understanding its molecular characteristics is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, a powerful analytical technique, provides unparalleled insight into the mass, structure, and fragmentation behavior of such molecules.

This comprehensive technical guide, written from the perspective of a Senior Application Scientist, delves into the intricacies of analyzing this compound by mass spectrometry. We will move beyond a simple recitation of methods to provide a deep, mechanistic understanding of the processes involved. This guide is structured to empower researchers with the knowledge to not only replicate these experiments but also to critically interpret the resulting data and adapt these principles to their own analytical challenges.

I. Foundational Principles: Electron Ionization Mass Spectrometry of Halogenated Heterocycles

The primary mode of analysis for a compound like this compound is typically Gas Chromatography coupled with Mass Spectrometry (GC-MS), utilizing Electron Ionization (EI). The choice of EI is deliberate; its high-energy electron beam induces reproducible and information-rich fragmentation patterns, creating a molecular fingerprint that is invaluable for structural elucidation.

The presence of two chlorine atoms is a defining feature of this molecule and profoundly influences its mass spectrum. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This isotopic distribution gives rise to a characteristic pattern in the mass spectrum, particularly for the molecular ion and any chlorine-containing fragments. For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion (M, M+2, and M+4) with a distinctive intensity ratio, providing a rapid and confident confirmation of the presence of two chlorine atoms.

II. Experimental Protocol: A Self-Validating GC-MS Methodology

The following protocol is designed to be a robust and self-validating system for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Given the aromatic and chlorinated nature of the analyte, a non-polar or moderately polar solvent is ideal. Dichloromethane or ethyl acetate are excellent choices, ensuring good solubility.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent. From this, create a working solution of 10-100 µg/mL for injection. The optimal concentration should be determined empirically to avoid detector saturation while ensuring a strong signal-to-noise ratio.

2. Gas Chromatography (GC) Parameters:

  • Column: A standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for this analysis. This stationary phase provides good separation for a wide range of organic molecules.

  • Inlet: Use a split/splitless inlet operating in splitless mode for trace analysis or with a split ratio (e.g., 20:1) for more concentrated samples. The injector temperature should be set to 250-280°C to ensure rapid and complete volatilization of the analyte.

  • Carrier Gas: Helium is the most common and effective carrier gas, with a constant flow rate of approximately 1.0-1.5 mL/min.

  • Oven Temperature Program: A temperature program is crucial for good chromatographic separation. A typical program would be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes. This program allows for the elution of the analyte in a reasonable timeframe while ensuring sharp peak shapes.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV. This energy level is a well-established standard that allows for comparison with existing mass spectral libraries.

  • Ion Source Temperature: Typically maintained at 230°C to prevent condensation of the analyte.

  • Quadrupole Temperature: Usually set around 150°C.

  • Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and all significant fragment ions.

  • Solvent Delay: A solvent delay of 2-3 minutes is essential to prevent the high concentration of the injection solvent from entering and saturating the mass spectrometer detector.

III. Deciphering the Spectrum: The Anticipated Mass Spectrum and Fragmentation Pathways of this compound

Molecular Ion Region:

The molecular formula for this compound is C₁₀H₇Cl₂N, with a monoisotopic mass of approximately 211.00 g/mol . Due to the two chlorine atoms, the molecular ion will appear as a cluster of three peaks:

Ionm/z (approx.)Expected Relative Abundance
[M]⁺211100%
[M+2]⁺213~65%
[M+4]⁺215~10%

This characteristic isotopic pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.

Major Fragmentation Pathways:

The fragmentation of the this compound molecular ion ([C₁₀H₇Cl₂N]⁺˙) is expected to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

  • Loss of a Chlorine Radical: A primary fragmentation event will likely be the loss of a chlorine radical (Cl•), leading to a fragment ion at m/z 176. This is a common fragmentation pathway for chlorinated aromatic compounds.[1]

  • Loss of a Methyl Radical: The methyl group at the 2-position can be lost as a methyl radical (CH₃•), resulting in a fragment at m/z 196.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system is the expulsion of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.[1] This can occur from the molecular ion or subsequent fragment ions. For instance, the [M-Cl]⁺ ion at m/z 176 could lose HCN to produce a fragment at m/z 149.

  • Retro-Diels-Alder (RDA) type fragmentation: While less common for the primary ring system, rearrangements and subsequent ring cleavages can occur, leading to smaller fragment ions.

Visualizing the Fragmentation Cascade:

The following diagram, rendered in DOT language, illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 211/213/215 C₁₀H₇Cl₂N⁺˙ M_minus_Cl [M-Cl]⁺ m/z 176/178 C₁₀H₇ClN⁺ M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z 196/198/200 C₉H₄Cl₂N⁺ M->M_minus_CH3 - CH₃• M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 149/151 C₉H₆Cl⁺ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Proposed EI fragmentation of this compound.

Interpreting the Data with Confidence:

By combining the information from the molecular ion cluster with the masses and relative abundances of the fragment ions, a confident identification of this compound can be achieved. The presence of the [M-Cl]⁺ and [M-CH₃]⁺ ions, along with the characteristic loss of HCN from the quinoline core, provides a multi-faceted confirmation of the molecule's structure.

IV. Applications in a Research and Development Context

The ability to perform detailed mass spectrometric analysis of this compound has direct implications for several key areas of research and development:

  • Synthetic Chemistry: In the synthesis of more complex molecules where this compound is a starting material or intermediate, GC-MS provides a rapid and reliable method for reaction monitoring and purity assessment.

  • Drug Discovery: As a scaffold in medicinal chemistry, understanding the metabolic fate of quinoline derivatives is crucial. Mass spectrometry is the cornerstone of metabolite identification studies, and the fragmentation data presented here can aid in the structural elucidation of potential metabolites.

  • Quality Control: For any application requiring high-purity this compound, the GC-MS method described provides a sensitive and specific means of quality control, capable of detecting and identifying trace impurities.

Conclusion: A Powerful Tool for Molecular Characterization

This guide has provided a comprehensive overview of the mass spectrometric analysis of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. By understanding the causality behind experimental choices and the logic of fragmentation pathways, researchers can leverage mass spectrometry to its full potential. The methodologies and interpretations presented here are not merely a set of instructions but a framework for critical thinking and problem-solving in the analytical laboratory. As the demands for molecular characterization continue to grow in complexity, a deep and mechanistic understanding of techniques like mass spectrometry will remain an indispensable asset for the scientific community.

References

Unlocking the Therapeutic Potential of Dichloro-Methylquinolines: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Dihalogenation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of halogen atoms, particularly chlorine, onto the quinoline core can significantly modulate the physicochemical and biological properties of the resulting molecule. The introduction of two chlorine atoms, as seen in dichloro-methylquinolines, enhances lipophilicity, which can improve the molecule's ability to traverse biological membranes. Furthermore, the strong electron-withdrawing nature of chlorine atoms alters the electron distribution within the quinoline ring, influencing its reactivity and interactions with biological targets. The addition of a methyl group provides another layer of complexity, affecting the steric and electronic properties and potentially fine-tuning binding affinity to specific enzymes and receptors. This guide provides a comprehensive technical overview of the potential biological activities of dichloro-methylquinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: A Promising Frontier in Oncology Research

Dichloro-methylquinoline derivatives have emerged as a promising class of compounds with significant anticancer potential. Their cytotoxic effects have been demonstrated across a variety of human cancer cell lines, suggesting diverse mechanisms of action that warrant in-depth investigation.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which dichloro-methylquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related compounds, such as 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have shown that these molecules can trigger the mitochondrial apoptosis pathway.[3] This involves a reduction in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the subsequent activation of key executioner proteins like cleaved-caspase 9.[3] Furthermore, some quinoline derivatives have been shown to arrest the cell cycle at various phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[3] The modulation of signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, has also been implicated in the anticancer activity of certain quinoline derivatives.[3]

Quantitative Analysis of Anticancer Activity

The anticancer potency of dichloro-methylquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values are determined through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon)0.54[3]
Dichloro-styrylquinazolinesVariousVaries[2]
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa, HT-29, C6Active at 10-30 µg/mL[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichloro-methylquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Dichloro-methylquinoline Derivatives A->B 24h Incubation C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dichloro-methylquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their efficacy against drug-resistant strains makes them particularly interesting candidates for further development.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, depolarization, and leakage of intracellular components.[4] Another key target for some quinoline-based compounds is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair.[5] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. The chelation of essential metal ions, which are crucial cofactors for many bacterial enzymes, is another potential mechanism of antimicrobial action.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of dichloro-methylquinolines is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[3]
5,7-dichloroquinolin-8-ol derivativesGram-positive & Gram-negative bacteriaVaries[6]
2,7-dichloroquinoline-3-carbonitrileS. aureus, P. aeruginosaGood activity[5]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coliGood activity[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton broth) to achieve a standardized concentration (typically 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the dichloro-methylquinoline compound in the broth within a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells A->C B Serial Dilution of Dichloro-methylquinoline in 96-well Plate B->C D Incubate for 18-24 hours C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, and dichloro-methylquinolines represent a promising area for the discovery of novel anti-inflammatory agents.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).[7] Inhibition of NF-κB activation can therefore lead to a reduction in the production of these inflammatory mediators.[5] The production of nitric oxide (NO) by iNOS is a key event in the inflammatory process, and its inhibition is a common target for anti-inflammatory drugs.

Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages

The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of NO.

Principle: The inhibitory effect of a compound on NO production is measured in LPS-stimulated RAW 264.7 cells. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the dichloro-methylquinoline compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the resulting color is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration.

AntiInflammatory_Workflow A Culture RAW 264.7 Macrophages B Pre-treat with Dichloro-methylquinolines A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Griess Assay for Nitrite D->E F Measure Absorbance E->F G Calculate NO Inhibition F->G

Caption: Workflow for the nitric oxide inhibition assay.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Oxidative stress and neuronal apoptosis are key contributors to the pathogenesis of neurodegenerative diseases. The potential of quinoline derivatives to mitigate these processes suggests that dichloro-methylquinolines could be valuable leads in the development of neuroprotective therapies.

Potential Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis

The neuroprotective effects of certain compounds are often linked to their antioxidant properties and their ability to interfere with apoptotic signaling pathways in neurons. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis. Compounds that can scavenge ROS or upregulate endogenous antioxidant defenses may protect neurons from oxidative damage. Furthermore, the inhibition of pro-apoptotic proteins and the activation of anti-apoptotic pathways can prevent neuronal cell death.[8][9]

Experimental Protocol: Neuroprotection Assay in an In Vitro Model of Oxidative Stress

The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for studying neuroprotective effects. Oxidative stress can be induced in these cells by treatment with hydrogen peroxide (H₂O₂), leading to cell death.

Principle: The ability of a compound to protect SH-SY5Y cells from H₂O₂-induced cell death is assessed. Cell viability is typically measured using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the dichloro-methylquinoline compounds for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

  • Cell Viability Assessment: Perform an MTT assay, as described in the anticancer section, to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of cells treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.

Neuroprotection_Workflow A Culture SH-SY5Y Neuroblastoma Cells B Pre-treat with Dichloro-methylquinolines A->B C Induce Oxidative Stress with H₂O₂ B->C D Assess Cell Viability (MTT Assay) C->D E Determine Neuroprotective Effect D->E

References

A Technical Guide to 4,6-dichloro-2-methylquinoline: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 4,6-dichloro-2-methylquinoline (CAS No: 53342-53-3) emerges as a particularly valuable synthetic intermediate.[3] Its unique arrangement of a reactive C4-chloro group, a modifiable C2-methyl group, and a second chloro-substituent on the carbocyclic ring provides a trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a technical resource for leveraging this powerful building block.

Introduction to the Core Scaffold

This compound is a halogenated heterocyclic compound featuring a bicyclic quinoline core.[3][4] The molecule's utility is dictated by three primary structural features:

  • C4-Chloro Substituent: Positioned alpha to the ring nitrogen, this chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), making it the primary site for introducing diverse functional groups.

  • C2-Methyl Group: The protons of this methyl group exhibit sufficient acidity to participate in condensation reactions, enabling chain extension and the formation of complex styryl derivatives.[1]

  • C6-Chloro Substituent: Located on the benzenoid ring, this chlorine is less reactive than its C4 counterpart but plays a crucial role in modulating the electronic properties of the scaffold. It can enhance binding affinity through halogen bonding in biological targets and serves as a potential handle for late-stage functionalization via cross-coupling reactions.[5]

This combination of reactive sites allows for sequential, regioselective modifications, making this compound an ideal starting point for constructing libraries of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies.[2]

Synthesis of the Intermediate

The most direct and common synthesis of this compound involves the chlorination of 6-chloro-4-hydroxy-2-methylquinoline.[6][7] The hydroxyl group at the C4 position is readily converted to the corresponding chloride using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Synthetic Workflow Diagram

cluster_0 Synthesis of this compound A 6-Chloro-4-hydroxy-2-methylquinoline (Starting Material) C Reflux (Reaction Condition) A->C B Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) B->C D This compound (Final Product) C->D Chlorination

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 6-chloro-4-hydroxy-2-methylquinoline

Causality: This protocol leverages the high reactivity of phosphorus oxychloride to replace the C4-hydroxyl group with a chlorine atom. The reaction proceeds via an intermediate phosphate ester, which is subsequently displaced by a chloride ion. Using POCl₃ as both the reagent and solvent (or in a high-boiling inert solvent) and heating to reflux ensures the reaction goes to completion.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-hydroxy-2-methylquinoline (1.0 eq).

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask in a fume hood. The amount can be adjusted depending on whether it is used as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is basic. The product will often precipitate as a solid. Alternatively, extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.[7]

Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in its distinct reactivity at the C4 and C2 positions. This allows for a modular approach to building molecular complexity.

Reactivity Hotspot Analysis

Caption: Key reactive sites on the this compound scaffold.

Application 1: Nucleophilic Substitution at the C4 Position

The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly susceptible to nucleophilic attack. This reaction is the most widely exploited transformation of this intermediate.

  • Rationale: By reacting this compound with various nucleophiles (amines, thiols, phenols), a diverse range of 4-substituted quinolines can be synthesized. This is a foundational strategy in the development of kinase inhibitors, where the 4-aminoquinoline scaffold often serves as an ATP-mimetic hinge-binding motif.[5][8]

Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

  • Setup: Combine this compound (1.0 eq), the desired aniline derivative (1.1-1.5 eq), and a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP) in a reaction vessel.

  • Catalysis: Add a catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid) to protonate the quinoline nitrogen, further activating the C4 position for attack.

  • Reaction: Heat the mixture to 80-120 °C for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and adjust the pH to be basic to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the target 4-anilino-6-chloro-2-methylquinoline.

Application 2: Condensation at the C2-Methyl Group

The methyl group at the C2 position can be deprotonated to form a nucleophilic carbanion, which readily reacts with electrophiles like aldehydes.

  • Rationale: This reaction, often carried out in the presence of acetic anhydride or a strong base, leads to the formation of 2-styrylquinolines.[1] These extended, conjugated systems are of significant interest in materials science and have demonstrated potent anticancer properties, potentially through the induction of oxidative stress in cancer cells.[1][9]

Experimental Protocol: Synthesis of a 2-Styrylquinoline Derivative

  • Setup: In a flask, mix this compound (1.0 eq), a substituted benzaldehyde (1.2 eq), and acetic anhydride (10 volumes).[1]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The acetic anhydride acts as both a solvent and a dehydrating agent to drive the condensation.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure (E)-4,6-dichloro-2-styrylquinoline derivative.[1]

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the intermediate.

PropertyValue / Expected DataSource
CAS Number 53342-53-3[4]
Molecular Formula C₁₀H₇Cl₂N[3][4]
Molecular Weight 212.08 g/mol [4]
Appearance White to off-white solid[7]
¹H NMR (CDCl₃) δ ~2.7 (s, 3H, -CH₃), δ ~7.4-8.2 (m, 4H, Ar-H)Predicted
Mass Spec (ESI+) [M+H]⁺ at m/z 212/214/216. Isotopic pattern (9:6:1) characteristic of two chlorine atoms.Predicted
IR (ATR, cm⁻¹) ~1600-1550 (C=N, C=Carom), ~850-750 (C-Cl)[9]

Safety and Handling

This compound is classified as an acute toxicant (Category 3) and should be handled with care.[4]

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value, versatile intermediate that provides a reliable entry point into a wide range of synthetically and pharmacologically important quinoline derivatives. Its well-differentiated reactive sites allow for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures. For medicinal chemists and synthetic researchers, a thorough understanding of its reactivity is key to unlocking its full potential in the discovery of novel therapeutics and advanced materials.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological properties.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the rationale behind their development. Detailed experimental protocols for key syntheses are provided, alongside quantitative data, to facilitate comparison and application in research and development.

Part 1: From Coal Tar and Cinchona Bark - The Genesis of Quinoline Chemistry

The story of quinoline begins not in a flask, but in the analysis of natural substances. In 1834, German chemist Friedlieb Ferdinand Runge first extracted a compound from coal tar which he named "leukol" (white oil).[5] Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolein".[5] It was later recognized by August Hoffmann that these two substances were, in fact, identical.[5]

This dual origin is pivotal. The link to coal tar established quinoline as a readily available heterocyclic building block, while its connection to quinine, an alkaloid from the Cinchona tree used for centuries to treat malaria, immediately suggested its immense potential in medicine.[3][6] The determination of its structure—a benzene ring fused to a pyridine ring—by August Kekulé in 1869 provided the theoretical framework necessary for chemists to begin designing synthetic routes to this valuable scaffold.[3]

Part 2: The Classical Era - Forging the Quinoline Core

The late 19th century saw a surge of innovation in organic synthesis, leading to the discovery of several named reactions that remain fundamental to quinoline chemistry.[7] These methods provided access to substituted quinolines, allowing for the systematic exploration of their properties.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[1][2][8] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent.[8][9]

Causality and Insights: The genius of the Skraup synthesis lies in its use of simple, readily available starting materials. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[2] The oxidizing agent, traditionally nitrobenzene (which can also act as a solvent) or the milder arsenic acid, is crucial for the final aromatization step to form the stable quinoline ring.[8] The reaction is notoriously exothermic and can be violent; the inclusion of a moderator like ferrous sulfate (FeSO₄) is a field-proven insight to control the reaction rate.[8]

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established methodologies for the synthesis of the parent quinoline.

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Nitrobenzene

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional moderator)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and should be done in an ice bath to control the temperature.

    • Add ferrous sulfate heptahydrate to the mixture as a moderator.

    • Gently heat the mixture in an oil bath. Once the reaction initiates, it will become strongly exothermic. Maintain the temperature of the oil bath at approximately 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Isolate the crude quinoline via steam distillation. The quinoline is steam-volatile and will co-distill with water.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

Skraup_Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-Anilinopropionaldehyde (Intermediate) Aniline Aniline Aniline->Intermediate1 Conjugate Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ cat. Cyclization -H₂O Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines.[10] It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[2][10]

Causality and Insights: This method offers greater versatility than the Skraup synthesis. By choosing different α,β-unsaturated carbonyl precursors, one can introduce substituents onto the pyridine ring of the quinoline core. The reaction is typically catalyzed by Brønsted or Lewis acids, such as hydrochloric acid or tin tetrachloride.[10][11] The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[10][12] This reaction was instrumental in expanding the library of accessible quinoline derivatives for further study.[13]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method provides a convergent and unambiguous route to substituted quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[14][15][16]

Causality and Insights: Unlike the Skraup or Doebner-von Miller reactions, the Friedländer synthesis builds the pyridine ring onto a pre-functionalized benzene ring. This provides excellent control over the substitution pattern on the benzene portion of the quinoline. The choice of the second carbonyl component dictates the substitution on the newly formed pyridine ring. The reaction can be catalyzed by either acids or bases, which facilitate the initial aldol-type condensation and the subsequent cyclodehydration (imine formation).[14][15][17] Its high regioselectivity makes it a powerful tool in total synthesis and drug development.[16]

Friedlander_Workflow start Start reactants Combine 2-Aminoaryl Ketone, α-Methylene Carbonyl Compound, and Catalyst (e.g., PTSA) in Solvent start->reactants heat Heat Mixture to Reflux (e.g., 80-120 °C) reactants->heat monitor Monitor Reaction Progress (e.g., by TLC) heat->monitor workup Perform Aqueous Workup: Cool, Neutralize, Extract monitor->workup Reaction Complete purify Purify Crude Product (e.g., Column Chromatography or Recrystallization) workup->purify end Obtain Substituted Quinoline purify->end

Other Foundational Syntheses

Several other classical methods were developed during this period, each offering unique advantages for accessing specific substitution patterns.

Synthesis NameYearReactant 1Reactant 2Catalyst/ConditionsPrimary Product Type
Combes 1888Arylamineβ-DiketoneAcid (e.g., H₂SO₄)2,4-Disubstituted Quinolines[18][19][20]
Conrad-Limpach ~1887Arylamineβ-KetoesterLow Temp -> Cyclization4-Quinolones[5][9]
Gould-Jacobs 1939AnilineAlkoxymethylenemalonateHigh Temp Cyclization4-Hydroxyquinolines[5][21][22][23][24]
Pfitzinger ~1886Isatinα-Methylene CarbonylBaseQuinoline-4-carboxylic acids[25][26]

This table summarizes the core classical methods that form the bedrock of quinoline synthesis, enabling the creation of a vast chemical space for exploration.

Part 3: From Malaria to Modern Medicine - The Therapeutic Legacy

The historical connection of quinoline to the antimalarial alkaloid quinine was the driving force behind much of the early synthetic effort. Scientists sought to create synthetic analogues that were more effective, easier to produce, and had fewer side effects than the natural product.

The Rise of Synthetic Antimalarials:

  • Quinine (Isolated 1820): The natural benchmark, isolated from Cinchona bark.[6]

  • Pamaquine (1926): An early 8-aminoquinoline derivative, though its toxicity limited its use.

  • Chloroquine (1930s): A synthetic 4-aminoquinoline that became a highly effective and widely used antimalarial drug for decades.[3][6] Chloroquine functions by interfering with the malaria parasite's ability to detoxify heme within red blood cells.[3]

  • Primaquine (1940s): An 8-aminoquinoline that is effective against the liver stages of the parasite.[6]

The development of these drugs represents a landmark achievement in medicinal chemistry, demonstrating how a natural product scaffold can inspire the creation of life-saving synthetic medicines.

Drug_Evolution Quinine Natural Product: Quinine (from Cinchona Bark) Inspiration Provides Structural Scaffold and Proof-of-Concept for Antimalarial Activity Quinine->Inspiration Synthetic_Effort Synthetic Chemistry (e.g., Skraup, Friedländer) Enables Derivatization Inspiration->Synthetic_Effort Chloroquine Synthetic Analogue: Chloroquine (4-Aminoquinoline) Synthetic_Effort->Chloroquine Primaquine Synthetic Analogue: Primaquine (8-Aminoquinoline) Synthetic_Effort->Primaquine Outcome Improved Efficacy, Scalable Production, Targeted Action Chloroquine->Outcome Primaquine->Outcome

Beyond malaria, the quinoline core has proven to be a "privileged scaffold" in drug discovery.[26] Its rigid structure and ability to be functionalized at multiple positions have led to the development of drugs with a wide range of biological activities.[25][27][28][29] Substituted quinolines are now integral to antibacterials (fluoroquinolones), anticancer agents, anti-inflammatory drugs, and antivirals.[4][28][29][30][31][32]

Conclusion

The journey of the substituted quinoline, from its crude origins in coal tar and tree bark to its current status as a pillar of modern pharmacology, is a testament to the power of synthetic chemistry. The classical syntheses developed over a century ago provided the foundational tools to construct and modify this critical scaffold. These methods, born from curiosity and necessity, enabled the systematic investigation that unlocked the immense therapeutic potential of quinoline derivatives, leading to medicines that have saved countless lives. For researchers and drug development professionals today, a deep understanding of this history—the challenges faced, the causal logic behind the syntheses, and the evolution of their application—provides an essential context for the continued innovation and discovery of novel quinoline-based agents.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 4,6-dichloro-2-methylquinoline from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives serving as crucial intermediates for further functionalization. This application note provides a comprehensive, field-tested guide for the synthesis of 4,6-dichloro-2-methylquinoline from commercially available 4-chloroaniline. The synthesis is executed via a robust two-step sequence: (1) a Conrad-Limpach reaction to construct the quinoline core, yielding 6-chloro-4-hydroxy-2-methylquinoline, followed by (2) a dehydroxylative chlorination using phosphorus oxychloride (POCl₃) to afford the target compound. This document offers detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization data to support researchers in the successful synthesis and validation of this versatile chemical intermediate.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals, including antimalarial agents like chloroquine, and possess a wide range of biological activities.[1][2] The specific substitution pattern on the quinoline ring dictates its chemical properties and biological function. The title compound, this compound, is a valuable building block, featuring two reactive chlorine sites that can be selectively targeted for nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug discovery and development.

This guide details a reliable and scalable synthetic route beginning with 4-chloroaniline and ethyl acetoacetate. The chosen pathway, leveraging the Conrad-Limpach synthesis, is a classic and effective method for constructing the 4-hydroxyquinoline core.[3][4][5] The subsequent chlorination of the 4-position is a standard transformation that provides high yields of the desired dichlorinated product.[6][7]

Overall Reaction Pathway

The synthesis proceeds in two distinct stages, starting with the formation of the quinoline ring system, followed by the installation of the second chlorine atom.

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Dehydroxylative Chlorination r1 4-Chloroaniline p1 6-Chloro-4-hydroxy-2-methylquinoline r1->p1 1. Condensation (140°C) 2. Cyclization (250°C, Dowtherm A) r2 Ethyl Acetoacetate r2->p1 p1_step2 6-Chloro-4-hydroxy-2-methylquinoline p1->p1_step2 p2 This compound p1_step2->p2 Reflux (~110°C) r3 Phosphorus Oxychloride (POCl₃) r3->p2

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline

Mechanistic Rationale: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for forming 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[3][8] The reaction proceeds through two distinct thermal stages.

  • Enamine Formation (Kinetic Control): At moderate temperatures (around 140 °C), the nucleophilic nitrogen of 4-chloroaniline attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form the thermodynamically stable β-anilinoacrylate intermediate. This step is typically performed without a solvent.[1][4]

  • Thermal Cyclization (Thermodynamic Control): At a much higher temperature (around 250 °C), a 6-electron electrocyclization occurs. The electron-rich aniline ring attacks the ester carbonyl. This intramolecular cyclization is the rate-determining step and requires significant thermal energy.[3] The use of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing decomposition.[3] Subsequent elimination of ethanol and tautomerization yields the final 6-chloro-4-hydroxy-2-methylquinoline product.

G Conrad-Limpach Reaction Mechanism aniline 4-Chloroaniline intermediate1 Schiff Base/ Enamine Intermediate aniline->intermediate1 Condensation (~140°C, -H₂O) ketoester Ethyl Acetoacetate ketoester->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Electrocyclization (~250°C) product 6-Chloro-4-hydroxy-2-methylquinoline (4-Quinolone Tautomer) intermediate2->product Elimination (-EtOH) & Tautomerization

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Experimental Protocol: Step 1

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Notes
4-Chloroaniline127.571.0 eq.Toxic, suspected carcinogen.
Ethyl acetoacetate130.141.05 eq.Irritant.
Dowtherm A (or Mineral Oil)-SolventHigh boiling point, inert.
Xylene106.16For washingFlammable.
Ethanol46.07For recrystallizationFlammable.

Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine 4-chloroaniline (12.75 g, 0.1 mol) and ethyl acetoacetate (13.67 g, 0.105 mol).

  • Heat the mixture in an oil bath at 140 °C for 1 hour. Water and ethanol will distill off. The formation of the intermediate anilinocrotonate is nearly quantitative.

  • Cyclization: While the condensation reaction is running, heat 100 mL of Dowtherm A in a separate 500 mL three-neck flask (equipped with a mechanical stirrer and a reflux condenser) to 250 °C.

  • Once the condensation is complete, carefully and slowly add the hot anilinocrotonate intermediate from step 2 to the vigorously stirred, pre-heated Dowtherm A.

    • Causality: Adding the intermediate slowly to the hot solvent prevents a sudden drop in temperature and ensures a controlled cyclization reaction, minimizing the formation of side products.[3]

  • Maintain the reaction temperature at 250 °C with vigorous stirring for 30 minutes. The product will begin to precipitate as a solid.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add 100 mL of xylene to the slurry to dilute the Dowtherm A and facilitate filtration.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of fresh xylene or hexane to remove residual high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a large volume of ethanol or glacial acetic acid to yield 6-chloro-4-hydroxy-2-methylquinoline as a crystalline solid.

Part 2: Synthesis of this compound

Mechanistic Rationale: Dehydroxylative Chlorination

The conversion of a 4-hydroxyquinoline (or its 4-quinolone tautomer) to a 4-chloroquinoline is a standard transformation achieved with reagents like phosphorus oxychloride (POCl₃).[6] The mechanism involves the activation of the carbonyl oxygen of the quinolone tautomer by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive chlorophosphate ester intermediate. The C4 position becomes highly electrophilic, facilitating a nucleophilic attack by a chloride ion (from POCl₃ itself), which displaces the phosphate leaving group and regenerates the aromatic quinoline system.[6]

G Chlorination Mechanism quinolone 6-Chloro-2-methylquinolin-4(1H)-one intermediate Chlorophosphate Ester (Activated Intermediate) quinolone->intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->intermediate product This compound intermediate->product SNAr Attack chloride Cl⁻ chloride->product

Caption: Simplified mechanism for chlorination with POCl₃.

Experimental Protocol: Step 2

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Notes
6-Chloro-4-hydroxy-2-methylquinoline193.621.0 eq.-
Phosphorus oxychloride (POCl₃)153.33~10 eq. (reagent & solvent)Highly corrosive, toxic, reacts violently with water.[9][10]
Ice18.02For work-up-
Sodium Bicarbonate (aq. sat.)84.01For neutralization-
Dichloromethane (DCM)84.93For extractionVolatile, use in fume hood.
Anhydrous Sodium Sulfate142.04For drying-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place the dried 6-chloro-4-hydroxy-2-methylquinoline (9.68 g, 0.05 mol).

  • CAUTION: Perform this step in a well-ventilated chemical fume hood. Wearing appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield) is mandatory.[11]

  • Carefully add phosphorus oxychloride (50 mL, ~0.54 mol) to the flask. The POCl₃ serves as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (oil bath temperature ~110-115 °C) with magnetic stirring for 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic and will release HCl gas. Perform this in the fume hood.

  • Once the ice has melted, a solid precipitate should form. Cautiously neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization from ethanol or methanol to afford this compound as a crystalline solid.

Characterization and Data

Expected Results:

CompoundAppearanceM.P. (°C)Yield (%)
6-Chloro-4-hydroxy-2-methylquinolineOff-white solid>25075-85
This compoundWhite/Pale yellow solid94-98 (related)80-90

Spectroscopic Data (Expected for this compound):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (7.5-8.2 ppm) and a singlet for the methyl group (~2.7 ppm). The aromatic protons should appear as a set of doublets and a doublet of doublets, consistent with the substitution pattern.

    • δ ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.4 (s, 1H, H-3), ~2.7 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic carbons (~120-150 ppm), the C-Cl carbons, and the methyl carbon (~25 ppm).[12]

  • IR (ATR, cm⁻¹): Absence of a broad O-H stretch (from the hydroxy intermediate). Presence of C=C and C=N stretching in the 1600-1450 cm⁻¹ region and C-Cl stretching in the 800-600 cm⁻¹ region.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 211, with a characteristic isotopic pattern ([M+2]⁺ and [M+4]⁺) due to the presence of two chlorine atoms.

Safety and Handling

  • 4-Chloroaniline: This compound is toxic upon ingestion, inhalation, and skin contact. It is a suspected carcinogen and mutagen. Always handle in a chemical fume hood with appropriate PPE.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. All operations must be conducted in a dry apparatus within a fume hood. Anhydrous conditions are critical for reaction success and safety.[9][11][13]

  • High Temperatures: The cyclization step requires very high temperatures. Use a well-calibrated heating mantle or oil bath and take precautions to prevent thermal burns. Ensure all glassware is free of defects.

Conclusion

The two-step synthesis of this compound from 4-chloroaniline presented here is a reliable and well-documented procedure suitable for laboratory-scale preparation. The Conrad-Limpach synthesis provides efficient access to the core quinoline structure, and the subsequent chlorination with phosphorus oxychloride is a high-yielding transformation. By following the detailed protocols and adhering to the safety precautions outlined, researchers can effectively synthesize this valuable intermediate for applications in drug discovery, agrochemicals, and materials science.

References

Synthesis of Bioactive Derivatives from 4,6-dichloro-2-methylquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The starting material, 4,6-dichloro-2-methylquinoline, offers a versatile platform for the synthesis of novel bioactive molecules due to its two reactive chlorine atoms, which can be selectively functionalized through various synthetic methodologies.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this compound. It is designed to equip researchers with the foundational knowledge and practical insights necessary to explore the chemical space around this promising scaffold and accelerate the discovery of new therapeutic agents.

Strategic Approaches to Functionalization

The two chlorine atoms at the C4 and C6 positions of the quinoline ring exhibit differential reactivity, enabling regioselective modifications. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity difference is a key strategic element in the design of synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary method for derivatizing this compound.[6] The electron-deficient nature of the quinoline ring, particularly at the C4 position, facilitates the displacement of the chloride ion by a variety of nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile Selection: The choice of nucleophile (e.g., amines, thiols, alkoxides) directly dictates the functional group introduced and, consequently, the potential biological activity of the resulting derivative.

  • Solvent and Base: The selection of solvent and base is critical for promoting the reaction and neutralizing the HCl generated. Aprotic polar solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the reaction. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to prevent competition with the primary nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkynyl moieties.[7][8] These reactions offer a high degree of control and functional group tolerance.

Expertise in Action: The Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is particularly valuable for introducing diverse aromatic and heteroaromatic rings, which can significantly influence the pharmacological profile of the final compound.[9][10] The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. While the C4-chloro position is generally more reactive, careful optimization can allow for selective coupling at the C6 position or even disubstitution.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of bioactive derivatives from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Amino-6-chloro-2-methylquinoline Derivatives via SNAr

This protocol describes the general procedure for the nucleophilic substitution of the C4-chloro group with an amine.

Workflow Diagram:

sn_ar_workflow start Start reagents This compound Amine (1.2 eq) Solvent (e.g., DMF) Base (e.g., Et3N) start->reagents 1. Combine reaction Reaction at 80-120 °C Monitor by TLC reagents->reaction 2. Heat workup Aqueous Workup Extraction with Organic Solvent reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify characterization NMR, MS, etc. purification->characterization 5. Analyze end End characterization->end

Caption: General workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Reagents: Add the desired amine (1.2 eq) and a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of 4-Aryl-6-chloro-2-methylquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the C4 position.

Workflow Diagram:

suzuki_workflow start Start reagents This compound Arylboronic acid (1.5 eq) Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/EtOH/H2O) start->reagents 1. Combine reaction Reaction under Inert Atmosphere Heat to 80-100 °C reagents->reaction 2. Heat workup Aqueous Workup Extraction with Organic Solvent reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify characterization NMR, MS, etc. purification->characterization 5. Analyze end End characterization->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

  • Characterization: Confirm the structure of the product using spectroscopic techniques.

Data Presentation: Representative Bioactive Derivatives

The following table summarizes the biological activities of some representative derivatives synthesized from chloroquinolines.

Compound ClassBiological ActivityIC₅₀/MICReference
4-Aminoquinolines-NH-(CH₂)₂-N(Et)₂ClAntimalarial-[2]
4-ArylquinolinesPhenylClAnticancer-[11]
2-Alkynyl-4-arylquinolines-C≡C-PhPhenylAntiretroviral-[7]
4-Thioquinolines-S-(CH₂)₂-COOHClAntioxidant-[12]

Note: This table is illustrative and not exhaustive. IC₅₀/MIC values are highly dependent on the specific assay and cell line used.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable synthetic methodologies.[13][14] To ensure the validity of the experimental results, the following self-validating practices are essential:

  • Thorough Characterization: Unambiguous structural confirmation of all synthesized compounds using a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography) is paramount.

  • Purity Assessment: The purity of the final compounds should be assessed by methods such as HPLC or elemental analysis to ensure that the observed biological activity is not due to impurities.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the synthetic yields and biological data.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse library of potentially bioactive compounds. The selective functionalization of the C4 and C6 positions through nucleophilic substitution and palladium-catalyzed cross-coupling reactions opens up vast possibilities for structural modification.

Future research in this area should focus on:

  • Exploring a wider range of nucleophiles and coupling partners to expand the chemical diversity of the synthesized libraries.

  • Developing more efficient and sustainable synthetic methods , including the use of green solvents and catalysts.[15]

  • Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective drug candidates.[16]

By leveraging the synthetic strategies and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of new medicines.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 4,6-Dichloro-2-methylquinoline Scaffold

This compound is a key heterocyclic intermediate, pivotal in the synthesis of a diverse range of functional molecules for the pharmaceutical and materials science sectors. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of two chlorine atoms at the 4- and 6-positions offers distinct opportunities for sequential or selective functionalization through nucleophilic aromatic substitution (SNAr). This allows for the systematic modification of the quinoline scaffold to explore structure-activity relationships (SAR) and develop novel compounds with tailored biological or material properties.

This guide provides a comprehensive overview of the theoretical principles and practical protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the crucial aspect of regioselectivity and provide detailed, field-proven methodologies for the substitution of the chloro groups with amine, oxygen, and sulfur nucleophiles.

Theoretical Background: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on this compound is not a random process. The inherent electronic properties of the quinoline ring system dictate a predictable regioselectivity, favoring substitution at the C4 position over the C6 position.

This preference is primarily due to the strong electron-withdrawing effect of the heterocyclic nitrogen atom.[1] This effect is most pronounced at the α (C2 and C4) and γ (C4) positions relative to the nitrogen. The nitrogen atom polarizes the π-system, rendering the C4 carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile. The attack at C4 leads to a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is effectively delocalized onto the electronegative nitrogen atom.[1]

In contrast, the chloro substituent at the C6 position is part of the benzo-fused ring and is less activated by the quinoline nitrogen. Consequently, harsher reaction conditions are generally required to substitute the C6-chloro group. This difference in reactivity allows for selective monosubstitution at the C4 position under controlled conditions.

The generally accepted two-step addition-elimination mechanism for SNAr is illustrated below.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining step) Product 4-Substituted-6-chloro-2-methylquinoline + Cl⁻ Intermediate->Product Elimination

Caption: Generalized SNAr mechanism on the quinoline core.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific nucleophile and desired scale.

Protocol 1: Amination at the C4 Position

The introduction of an amino group at the C4 position is a common strategy in the development of bioactive molecules. This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, aniline, benzylamine) (1.2 eq)

  • Anhydrous solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, if required) (2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).

  • Add the amine (1.2 eq). If the amine is used as a hydrochloride salt or is a less nucleophilic aromatic amine, add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be isolated by filtration and washed with cold solvent.

  • Alternatively, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: Higher boiling point polar aprotic solvents like DMF can accelerate the reaction but may complicate workup. Alcohols like isopropanol are often a good starting point.

  • Base: A base is often required to neutralize the HCl generated during the reaction, which can otherwise protonate the amine nucleophile, rendering it unreactive.

  • Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting material.

Protocol 2: Alkoxylation at the C4 Position

The synthesis of 4-alkoxyquinolines can be achieved through the reaction of this compound with an alkoxide. This protocol uses sodium methoxide as an example.

Materials:

  • This compound

  • Sodium methoxide (1.5 eq)

  • Anhydrous methanol or an anhydrous polar aprotic solvent like DMF

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 50-70 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by adding water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. Anhydrous conditions are crucial to prevent the decomposition of the reagent and unwanted side reactions.

  • Alkoxide Source: Using a pre-formed sodium alkoxide is generally more effective than generating it in situ from the corresponding alcohol and a base.

  • Temperature: These reactions are often faster than aminations and can typically be run at lower temperatures.

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Add Nucleophile (Amine, Alkoxide, or Thiol) - Add Solvent & Base (if needed) Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Heat to specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction_Conditions Workup Aqueous Work-up: - Quench reaction - Extraction Reaction_Conditions->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 4-Substituted-6-chloro-2-methylquinoline Purification->Product

Caption: General experimental workflow for SNAr reactions.

Protocol 3: Thiolation at the C4 Position

Introducing a sulfur linkage at the C4 position can be accomplished by reacting with a thiol in the presence of a base to generate the more nucleophilic thiolate in situ.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.2 eq)

  • Base (e.g., Sodium ethoxide, sodium hydride) (1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, THF)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.2 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., sodium ethoxide, 1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 3-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[2]

Causality Behind Experimental Choices:

  • In situ Thiolate Formation: Thiols are less nucleophilic than their corresponding thiolates. A base is used to deprotonate the thiol, significantly increasing its nucleophilicity and reaction rate.

  • Solvent Choice: Ethanol is a common choice when using sodium ethoxide as the base.[2] DMF can also be effective for less reactive thiols.

Summary of Reaction Conditions

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines Morpholine, AnilineK₂CO₃, Et₃NIsopropanol, DMF80-1204-24
Alcohols Sodium Methoxide-Methanol, DMF50-702-6
Thiols ThiophenolNaOEt, NaHEthanol, DMF60-1003-12

Troubleshooting

  • Low or No Reactivity:

    • Ensure anhydrous conditions, especially for alkoxide and thiolate reactions.

    • Increase the reaction temperature or switch to a higher boiling point solvent like DMF or dioxane.

    • For amines, ensure a suitable base is present in sufficient quantity to neutralize the generated HCl.

    • Consider using a more reactive nucleophile (e.g., sodium alkoxide vs. alcohol and a weaker base).

  • Formation of Multiple Products:

    • This may indicate substitution at the C6 position. Reduce the reaction temperature and time to favor selective C4 substitution.

    • Carefully control the stoichiometry of the nucleophile; using a large excess can promote disubstitution.

  • Difficult Purification:

    • If the product is basic (e.g., an aminoquinoline), an acidic workup followed by basification can aid in purification.

    • Explore different solvent systems for column chromatography or recrystallization.

References

Application Notes and Protocols for the Selective Amination of 4,6-Dichloro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-6-chloro-2-methylquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds. Among its numerous derivatives, 4-aminoquinolines hold a place of particular prominence, forming the core structure of renowned antimalarial drugs such as chloroquine and amodiaquine. The strategic introduction of an amino functionality at the C4-position is a critical step in the synthesis of these and many other therapeutic agents. The 4,6-dichloro-2-methylquinoline core, in particular, offers a versatile platform for the development of novel drug candidates, with the chlorine atom at the C6-position providing a further point for diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective amination of this compound. We will explore two robust and widely employed synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. This guide is designed to not only provide step-by-step protocols but also to offer insights into the underlying chemical principles, enabling the rational selection of reaction conditions and troubleshooting of potential challenges.

Chemical Principles: Understanding the Reactivity of this compound

The reactivity of the two chlorine atoms in this compound towards nucleophilic substitution is not equivalent. The chlorine atom at the C4-position is significantly more susceptible to nucleophilic attack than the chlorine at the C6-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction.[1][2] This inherent difference in reactivity allows for the selective mono-amination at the C4-position, a crucial aspect for the synthesis of targeted derivatives.

For more challenging aminations, particularly with less nucleophilic amines or when milder reaction conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative.[3][4] This cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, demonstrating broad substrate scope and functional group tolerance.[5][6]

Synthesis of the Starting Material: this compound

Prior to the amination reaction, the starting material, this compound, must be synthesized. A common and efficient method involves the chlorination of the corresponding 4-hydroxy-6-chloro-2-methylquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

Protocol for the Synthesis of this compound
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 4-hydroxy-6-chloro-2-methylquinoline (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a dropwise manner.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium carbonate solution) to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct displacement of the C4-chloro group with an amine under thermal or microwave-assisted conditions.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Quinoline This compound Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Quinoline->Meisenheimer + R-NH₂ Amine R-NH₂ Product 4-Amino-6-chloro-2-methylquinoline Meisenheimer->Product - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol (Conventional Heating)
  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol).

  • Reagents: Add the desired amine (1.1-2.0 equivalents) and a base (e.g., potassium carbonate, triethylamine) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100-150 °C for 6-24 hours.[8] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol (Microwave-Assisted)

Microwave irradiation can significantly reduce reaction times and improve yields.[9]

  • Reaction Setup: In a microwave-safe vial, combine this compound (1 equivalent), the amine (1.1-1.5 equivalents), and a base (if necessary) in a suitable solvent (e.g., DMSO, ethanol).[9]

  • Reaction Conditions: Seal the vial and heat it in a microwave reactor at 140-180 °C for 20-60 minutes.[9]

  • Work-up and Purification: Follow the same procedure as for the conventional heating method.

Data Summary for SNAr Amination
Amine TypeSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aliphatic AminesNeat/Solvent-/K₂CO₃80-1301-7Good[8]
AnilinesDMSONaOH140-180 (MW)0.3-0.580-95[9]
N-HeterocyclesDMSONaOH140-180 (MW)0.3-0.580-95[9]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is particularly advantageous for coupling less reactive amines or when milder conditions are desired.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 + Ar-X LigandExch Ligand Exchange ArPd(II)XL2->LigandExch + R'₂NH - HX ArPd(II)(NR2)L2 Ar-Pd(II)(NR'₂)L₂ LigandExch->ArPd(II)(NR2)L2 RedElim Reductive Elimination ArPd(II)(NR2)L2->RedElim RedElim->Pd(0)L2 + Ar-NR'₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a phosphine ligand (e.g., BINAP, DavePhos, XPhos) (2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄) to a dry Schlenk tube.[10][11]

  • Reagents: Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents) dissolved in an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary for Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dba)₂/BINAPNaOt-BuDioxane10012-2461-79[10][12]
Pd(dba)₂/DavePhosNaOt-BuDioxane10012-24Moderate-Good[10][12]
Pd₂(dba)₃/XPhosNaOt-BuTolueneReflux6~94[11]

Troubleshooting and Key Considerations

  • Regioselectivity: In both protocols, the amination is expected to occur selectively at the C4 position. However, with highly reactive amines or under forcing conditions in the Buchwald-Hartwig reaction, diamination may be observed. Careful control of stoichiometry and reaction time is crucial.

  • Base Selection: The choice of base is critical, especially in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For SNAr, weaker bases like potassium carbonate are often sufficient.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, and all reagents and solvents should be deoxygenated, and the reaction should be performed under an inert atmosphere.

  • Ligand Choice: The choice of phosphine ligand in the Buchwald-Hartwig reaction can significantly impact the reaction's efficiency and scope. Sterically hindered and electron-rich ligands are generally preferred.[6]

Conclusion

The selective amination of this compound is a pivotal transformation for the synthesis of novel compounds with potential therapeutic applications. Both Nucleophilic Aromatic Substitution and Palladium-catalyzed Buchwald-Hartwig amination provide effective and reliable methods to achieve this. The choice between these protocols will depend on the specific amine substrate, the desired scale of the reaction, and the available laboratory equipment. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to successfully navigate the synthesis of these valuable 4-aminoquinoline derivatives.

References

Mastering Regioselectivity: A Guide to the Suzuki Coupling of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The targeted introduction of aryl groups onto this framework via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular structures to explore and optimize biological activity.[1] 4,6-dichloro-2-methylquinoline presents a particularly interesting substrate, offering two distinct reactive sites for arylation. However, the presence of two chloro-substituents introduces a significant challenge: achieving regioselective functionalization. This application note provides a comprehensive guide to understanding and controlling the Suzuki coupling reaction with this compound, with a focus on strategies to achieve selective mono-arylation at either the C4 or C6 position.

The Mechanistic Heart of the Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle, a finely orchestrated sequence of three key steps, is central to understanding and optimizing this transformation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline substrate, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

dot graph "Suzuki Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} "Suzuki Coupling Catalytic Cycle"

The Challenge of Regioselectivity with this compound

With two chloro-substituents, the primary challenge in the Suzuki coupling of this compound is controlling which position reacts. The regioselectivity is governed by a subtle interplay of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nitrogen atom in the quinoline ring significantly influences the electron density of the carbon atoms. In general, positions alpha and gamma (C2 and C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition.[2] The presence of the electron-donating methyl group at the C2 position will further modulate the electron density at C4 and C6.

  • Steric Hindrance: The steric environment around each chlorine atom can also influence the accessibility of the palladium catalyst. However, in the case of this compound, the steric hindrance at C4 and C6 is not dramatically different.

Based on general principles of reactivity in halo-quinolines, the C4 position is expected to be more reactive than the C6 position due to its proximity to the electron-withdrawing nitrogen atom. However, this inherent reactivity can be modulated by the choice of catalyst and ligands.

Strategic Approaches to Selective Mono-Arylation

Achieving selective mono-arylation at either the C4 or C6 position requires careful selection of the palladium catalyst and, most critically, the phosphine ligand. The ligand plays a crucial role in tuning the steric and electronic properties of the palladium center, thereby influencing the rate of oxidative addition at each position.[3]

Protocol 1: Selective Suzuki Coupling at the C4 Position

To favor reaction at the more electronically activated C4 position, a less sterically demanding and more electron-rich ligand is often employed. Catalysts like Pd(PPh₃)₄ are known to favor reaction at the more electrophilic C2 or C4 positions in dihaloquinolines.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Arylboronic Acid97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized-
Ethyl AcetateACS GradeCommercially Available
BrineSaturated-
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Celite-Commercially Available

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph "Workflow for C4-Selective Suzuki Coupling" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontcolor="#202124"];

} "Workflow for C4-Selective Suzuki Coupling"

Protocol 2: Selective Suzuki Coupling at the C6 Position

To achieve selectivity for the less electronically activated C6 position, a more sterically hindered and electron-rich ligand is often necessary. Ligands such as those based on a biaryl phosphine backbone (e.g., dppf) can favor reaction at less hindered or more reactive C-Br or C-I bonds over more activated C-Cl bonds.[3] While both positions in our substrate are C-Cl bonds, the principle of using a bulkier ligand to steer the reaction away from the potentially more crowded (due to proximity to the heterocyclic ring) C4 position can be applied.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Arylboronic Acid97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)98%Commercially Available
Cesium Carbonate (Cs₂CO₃)99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized-
Ethyl AcetateACS GradeCommercially Available
BrineSaturated-
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available
Celite-Commercially Available

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph "Workflow for C6-Selective Suzuki Coupling" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontcolor="#202124"];

} "Workflow for C6-Selective Suzuki Coupling"

Summary of Reaction Parameters and Expected Outcomes

ParameterC4-Selective ProtocolC6-Selective ProtocolRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(dppf)Cl₂PPh₃ is less bulky, favoring reaction at the more electronically activated C4 position. dppf is bulkier, potentially favoring the less hindered C6 position.[3]
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is a stronger base, often required for less reactive C-Cl bonds and with bulkier ligands.
Solvent Dioxane/WaterDioxaneThe presence of water can influence catalyst activity and stability. Anhydrous conditions are often preferred with more sophisticated ligands.
Temperature 80-100 °C100-120 °CHigher temperatures may be required to overcome the lower reactivity of the C6-Cl bond.
Expected Major Product 4-Aryl-6-chloro-2-methylquinoline6-Aryl-4-chloro-2-methylquinolineBased on the principles of electronic activation versus steric/ligand-directed control.

Conclusion: A Powerful Tool for Drug Discovery

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel functionalized quinolines. By understanding the interplay of electronic effects and the judicious selection of palladium catalysts and phosphine ligands, researchers can achieve a high degree of regioselectivity, enabling the targeted synthesis of either 4-aryl or 6-aryl-2-methylquinoline derivatives. These protocols provide a robust starting point for the exploration of this valuable chemical space, paving the way for the discovery of new therapeutic agents and advanced materials.

References

Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is an exceptionally versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and ability to form key hydrogen bonds and π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets. In oncology, quinoline derivatives have emerged as a prominent class of anticancer agents, demonstrating a wide array of mechanisms.[2][3] These include roles as kinase inhibitors, DNA intercalators, and modulators of critical cell signaling pathways involved in tumor growth and proliferation.[4][5][6]

The starting material, 4,6-dichloro-2-methylquinoline , represents a strategically functionalized building block for the synthesis of novel anticancer candidates. The two chlorine atoms serve as reactive handles for introducing molecular diversity, but they possess differential reactivity. The chlorine at the C4 position is significantly more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent ring nitrogen. This differential reactivity is the cornerstone of a rational and selective synthetic strategy, allowing for stepwise functionalization to build complex and potent molecules.

This guide provides detailed protocols and the underlying scientific rationale for synthesizing advanced quinoline derivatives from this compound, focusing on two powerful synthetic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Strategic Derivatization of this compound

The synthetic utility of this compound lies in the ability to selectively functionalize the C4 and C6 positions. This allows for the creation of a diverse library of compounds where different moieties can be installed to optimize target binding, selectivity, and pharmacokinetic properties.

G A This compound (Starting Material) B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)2, Pd Catalyst Selective at C4 C Nucleophilic Substitution (SNAr) (C-N, C-O, C-S Bond Formation) A->C R-NH2, R-OH, R-SH Selective at C4 D 6-Chloro-4-aryl-2-methylquinolines (Kinase Inhibitor Scaffolds) B->D E 4-Amino/Alkoxy-6-chloro-2-methylquinolines (Precursors for EGFR/VEGFR Inhibitors) C->E

Caption: Synthetic pathways from this compound.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and a boronic acid.[7] This reaction is particularly valuable in drug discovery for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.[8] For this compound, Suzuki coupling can be performed selectively at the more reactive C4 position.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction provides a framework for understanding the experimental parameters. The process is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the quinoline. The C4-Cl bond is more electron-deficient than the C6-Cl bond, facilitating this rate-limiting step. Subsequent transmetalation with the boronate species and reductive elimination yields the C-C coupled product and regenerates the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Cl pd_complex R-Pd(II)-Cl(L2) (Quinoline Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)-Ar(L2) transmetalation->pd_aryl_complex boronate Ar-B(OH)2 + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 6-Chloro-2-methyl-4-phenylquinoline

This protocol details a representative Suzuki coupling at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Inert Atmosphere Setup: Assemble the flask and condenser, and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄. The base (K₂CO₃) is essential for the formation of the reactive boronate species required for the transmetalation step.[9]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous component is crucial for dissolving the base and facilitating the reaction.[7]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-chloro-2-methyl-4-phenylquinoline.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful method for installing heteroatom nucleophiles onto the quinoline core. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it highly susceptible to nucleophilic attack by amines, alcohols, or thiols. This pathway is fundamental to the synthesis of many clinically relevant kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[10]

Rationale and Selectivity

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. The superior reactivity of the C4-chloro group over the C6-chloro group allows for highly selective monosubstitution under controlled conditions. This selectivity is key to creating precursors for further derivatization at the C6 position if desired.

Experimental Protocol: Synthesis of (4-Aminophenyl)- (6-chloro-2-methylquinolin-4-yl)amine

This protocol describes the synthesis of a 4-aminoquinoline derivative, a common pharmacophore in anticancer agents.

Materials:

  • This compound (1.0 equiv)

  • p-Phenylenediamine (1.5 equiv)

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reagent Setup: In a round-bottom flask, dissolve this compound and p-phenylenediamine in ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated HCl. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir. Monitor the reaction by TLC. The reaction is typically complete in 4-6 hours. A precipitate of the hydrochloride salt of the product will often form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid and wash with cold ethanol to remove unreacted starting materials.

    • To obtain the free base, suspend the solid in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH 8-9).

    • Filter the resulting solid, wash with water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Anticancer Activity of Synthesized Quinoline Derivatives

The synthetic protocols described provide access to quinoline derivatives with significant potential as anticancer agents. The biological activity of these compounds is typically evaluated in vitro against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity of Quinoline-Based Agents

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38G2/M Arrest, ROS Induction[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]
Quinoline Dihydrazones Compound 3bMCF-7 (Breast)7.016Apoptosis Induction[12]
Compound 3cMCF-7 (Breast)7.05Apoptosis Induction[12]
Pim-1 Kinase Inhibitors Quinoline Derivative 5PC-3 (Prostate)1.29Pim-1 Kinase Inhibition[13]
Substituted Quinolines 6-Chloro-quinoline-4-carboxylic acid derivativeMCF-7 (Breast)>80% growth reductionDNA Intercalation[14]

IC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold is a versatile and powerful starting point for the rational design and synthesis of novel anticancer agents. The distinct reactivity of the two chlorine atoms enables selective, stepwise functionalization through robust chemical transformations like Suzuki coupling and SNAr reactions. The protocols outlined in this guide provide a validated foundation for researchers to build diverse chemical libraries. Future work should focus on exploring a wider range of arylboronic acids and nucleophiles to generate novel structures, followed by comprehensive biological evaluation to identify lead compounds with potent and selective anticancer activity. These efforts will continue to solidify the importance of the quinoline scaffold in the development of next-generation cancer therapies.[15][16]

References

Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Compounds from 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, and their versatile core allows for extensive chemical modification to enhance potency and broaden spectrum. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4,6-dichloro-2-methylquinoline scaffold to synthesize and evaluate new potential antimicrobial agents. We present detailed synthetic strategies, protocols for antimicrobial efficacy testing, and essential cytotoxicity assays, underpinned by an explanation of the foundational mechanisms of quinolone action.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry. Its discovery as the active core in quinine, an antimalarial, paved the way for synthetic derivatives like chloroquine. The subsequent development of nalidixic acid, the first quinolone antibiotic, marked a pivotal moment, leading to the creation of the highly successful fluoroquinolone class of drugs.[1] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[2][3][4]

The starting material, this compound, offers a robust and strategic platform for developing novel derivatives. The chlorine atoms at the C4 and C6 positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. The C4 position is particularly activated towards nucleophilic attack, providing a reliable site for initial derivatization.

Section 1: Synthetic Strategy for Derivative Library Generation

Causality of Experimental Design: The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. This allows for the selective introduction of various amine, thiol, or alcohol-containing side chains, which are known to be critical for interaction with the target enzymes.[4] By creating a library of derivatives with varying side chains, we can systematically explore the structure-activity relationship (SAR).

Protocol 1.1: General Procedure for Synthesis of 4-substituted-6-chloro-2-methylquinolines

This protocol describes a representative reaction using a primary amine as the nucleophile.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., piperidine, morpholine, aniline derivatives)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in NMP (or DMSO) to a concentration of approximately 0.2 M.

  • Add the desired amine nucleophile (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base, scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted-6-chloro-2-methylquinoline derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Start 4,6-dichloro- 2-methylquinoline Reaction S_NAr Reaction (80-120 °C) Start->Reaction Reagents Nucleophile (R-NH2) + Base (DIPEA) + Solvent (NMP) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(R-amino)-6-chloro- 2-methylquinoline (Final Product) Purification->Product

Caption: General workflow for the synthesis of quinoline derivatives.

Section 2: Foundational Mechanism of Action

Expert Insight: Understanding the established mechanism of quinolone antibiotics is crucial for rational drug design. These compounds do not directly bind to free DNA; instead, they stabilize a transient intermediate complex formed between bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) and DNA.[3][4] These enzymes are essential for resolving topological stress in DNA during replication and transcription.[2] By trapping this complex, known as the "cleavage complex," the quinolone converts the enzyme into a cellular toxin that introduces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5]

cluster_bacterium Bacterial Cell Compound Quinolone Derivative CleavageComplex Ternary Cleavage Complex Stabilized Compound->CleavageComplex stabilizes Target DNA Gyrase / Topoisomerase IV Complex Enzyme-DNA Complex Target->Complex DNA Bacterial Chromosome DNA->Complex Complex->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB fragments DNA Death Cell Death DSB->Death

Caption: Mechanism of action for quinolone antibiotics.

Section 3: Protocols for Antimicrobial Efficacy Evaluation

Trustworthiness of Protocols: The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the results are reproducible and comparable across different laboratories.[6][7] A quality control (QC) strain with a known MIC range for a standard antibiotic must be run in parallel to validate each assay.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[8]

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic for quality control (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

  • Resazurin sodium salt solution (optional, for viability indication)

  • Multichannel pipette

Procedure:

  • Prepare Inoculum: From a fresh agar plate (18-24h growth), suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Prepare Compound Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the stock test compound to the first column of wells (e.g., Column 1) to achieve the highest starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration spot that yields no bacterial growth on the agar plate.

cluster_mic MIC Assay cluster_mbc MBC Assay A1 Prepare 2-fold serial dilutions of compound in 96-well plate A2 Add standardized bacterial inoculum (~5x10^5 CFU/mL) A1->A2 A3 Incubate 18-24h at 37°C A2->A3 A4 Read MIC: Lowest concentration with no visible growth A3->A4 B1 From clear MIC wells, spot-plate 10 µL onto agar plates A4->B1 Proceed with clear wells B2 Incubate 18-24h at 37°C B1->B2 B3 Read MBC: Lowest concentration with no colony growth B2->B3

Caption: Experimental workflow for MIC and MBC determination.
Data Presentation: Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Control (e.g., Ciprofloxacin)S. aureus ATCC 29213
Derivative-001S. aureus ATCC 29213
Derivative-002S. aureus ATCC 29213
Control (e.g., Ciprofloxacin)E. coli ATCC 25922
Derivative-001E. coli ATCC 25922
Derivative-002E. coli ATCC 25922
Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

Section 4: Cytotoxicity Assessment for Preclinical Safety

Rationale: A potent antimicrobial compound is only therapeutically useful if it is safe for the host. Many compounds that effectively kill pathogens are also toxic to eukaryotic cells.[9][10][11] Therefore, it is essential to perform in vitro cytotoxicity assays on mammalian cell lines to assess the compound's potential for causing harm to human cells.

Protocol 4.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from damaged cells with compromised membrane integrity into the culture medium.[12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture-treated plates

  • Test compounds dissolved in DMSO

  • Commercially available LDH assay kit (e.g., from Promega, Thermo Fisher)

  • Lysis buffer (provided in kit, for maximum LDH release control)

  • Triton X-100 (positive control for cytotoxicity)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Untreated Control: Cells treated with medium containing the same percentage of DMSO as the compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent like Triton X-100.

    • Maximum LDH Release Control: Lyse a set of untreated cells with the provided lysis buffer 45 minutes before the final reading.

  • Incubation: Return the plate to the incubator and incubate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [ (Compound Abs - Untreated Abs) / (Max LDH Abs - Untreated Abs) ] * 100

Data Presentation: Cytotoxicity
Compound IDCC₅₀ (µM)Selectivity Index (SI) vs S. aureusSelectivity Index (SI) vs E. coli
Derivative-001
Derivative-002
Derivative-003
CC₅₀ (50% cytotoxic concentration) is calculated from the dose-response curve. The Selectivity Index (SI) = CC₅₀ / MIC. A higher SI value (typically >10) is desirable.

Section 5: Data Interpretation and Path Forward

The ultimate goal is to identify compounds that are potent against bacteria (low MIC) but safe for human cells (high CC₅₀). The Selectivity Index (SI) is a critical parameter for prioritizing "hit" compounds for further development.

Start Synthesized Compound Library Screen1 Primary Screen: MIC vs. Gram +/- Bacteria Start->Screen1 Decision1 Potent? (e.g., MIC < 10 µg/mL) Screen1->Decision1 Screen2 Secondary Screen: Cytotoxicity Assay (CC50) Decision1->Screen2 Yes Discard Discard or Deprioritize Decision1->Discard No Decision2 Safe? (e.g., CC50 > 100 µM) Screen2->Decision2 CalculateSI Calculate Selectivity Index (SI = CC50 / MIC) Decision2->CalculateSI Yes Decision2->Discard No Decision3 Selective? (e.g., SI > 10) CalculateSI->Decision3 Hit Hit Compound Decision3->Hit Yes Decision3->Discard No LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt

Caption: Decision-making workflow in early-stage antimicrobial discovery.

A compound identified as a "hit" will proceed to more advanced studies, including mechanism of action deconvolution (if different from known quinolones), resistance frequency studies, and eventually, in vivo efficacy and toxicity testing in animal models.

References

Application Note: Laboratory Scale Synthesis of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4,6-dichloro-2-methylquinoline, a key heterocyclic building block in medicinal and materials science research. The featured protocol is based on a modified Combes quinoline synthesis, a robust and well-established method. This guide offers a detailed, step-by-step protocol, mechanistic insights, safety precautions, and methods for purification and characterization.

Introduction

This compound is a halogenated heterocyclic compound with significant applications in scientific research, particularly in drug discovery and materials science.[1][2] Its quinoline core is a prevalent scaffold in a variety of biologically active molecules, with derivatives showing potential antimicrobial, anticancer, and antiprotozoal activities.[1] The specific substitution pattern of this compound, featuring chlorine atoms at the 4 and 6 positions and a methyl group at the 2-position, provides a versatile platform for further chemical modifications.[3]

This application note details a reliable method for its synthesis, enabling researchers to produce the compound with high purity for subsequent applications.

Synthetic Strategy: The Combes Quinoline Synthesis

The Combes quinoline synthesis is a classic and effective method for preparing substituted quinolines.[4] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5][6] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring system.[4][7]

For the synthesis of this compound, the logical precursors are 4-chloroaniline and acetylacetone (a β-diketone). The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4][6]

Mechanistic Rationale

The mechanism of the Combes synthesis can be broken down into three main stages:

  • Schiff Base Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone (acetylacetone), enhancing its electrophilicity. The aniline (4-chloroaniline) then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of a Schiff base intermediate.[4] This intermediate is in equilibrium with its enamine tautomer.

  • Annulation (Ring Closure): This is the rate-determining step of the reaction.[4] The enamine, protonated by the strong acid catalyst, undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline derivative attacks the protonated enamine, leading to the formation of a new six-membered ring.

  • Dehydration: Following the ring closure, a proton is lost to restore the aromaticity of the aniline ring. The resulting alcohol is then protonated by the acid catalyst, and a final dehydration step eliminates a molecule of water to yield the stable, aromatic quinoline product.[4][8]

Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-Chloroaniline106-47-8127.5710.0 gEnsure high purity
Acetylacetone123-54-6100.128.6 mLReagent grade
Polyphosphoric Acid (PPA)8017-16-1N/A50 gHandle with care, corrosive
Dichloromethane (DCM)75-09-284.93200 mLFor extraction
Saturated Sodium Bicarbonate SolutionN/AN/A150 mLFor neutralization
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying
Ethanol64-17-546.07As neededFor recrystallization
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 50 g of polyphosphoric acid.

  • Addition of Reactants: Begin stirring the PPA and add 10.0 g of 4-chloroaniline to the flask. Stir the mixture until the aniline has completely dissolved.

  • Controlled Addition: Slowly add 8.6 mL of acetylacetone to the mixture dropwise over a period of 15-20 minutes. The addition is exothermic, so maintain the temperature of the reaction mixture below 80°C.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto approximately 200 g of crushed ice in a large beaker with constant stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Chloroaniline + Acetylacetone Mixing Dissolve 4-Chloroaniline in PPA Reactants->Mixing Addition Add Acetylacetone dropwise Mixing->Addition Heating Heat at 120-130°C for 2-3h Addition->Heating Quenching Pour onto crushed ice Heating->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallize from Ethanol Evaporation->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow from reactants to pure product.

Characterization

The identity and purity of the synthesized this compound (CAS No: 53342-53-3, Molecular Formula: C₁₀H₇Cl₂N, Molecular Weight: 212.08 g/mol ) should be confirmed by standard analytical techniques.[2][11]

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

    • Mass Spectrometry: To confirm the molecular weight.

    • FTIR: To identify the characteristic functional groups.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[9][10] Avoid creating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The Combes synthesis provides an efficient and reliable route for the laboratory-scale preparation of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize this valuable chemical intermediate for their research endeavors.

References

Application Notes and Protocols for the Characterization of 4,6-dichloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,6-dichloro-2-methylquinoline Derivatives in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities. Within this vast chemical family, this compound and its derivatives represent a class of compounds with significant potential in drug discovery and development. The strategic placement of chloro- and methyl- substituents on the quinoline ring system modulates the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Preliminary research has indicated that these derivatives may exhibit antimicrobial, anticancer, and antiprotozoal activities, making them attractive candidates for further investigation.[1]

Robust and comprehensive characterization of these molecules is paramount to advancing their development from laboratory curiosities to potential clinical candidates. A thorough understanding of a compound's identity, purity, and three-dimensional structure is a non-negotiable prerequisite for establishing structure-activity relationships (SAR), ensuring reproducibility of biological data, and meeting stringent regulatory requirements.[2][3] This document provides a detailed guide to the essential analytical techniques for the unambiguous characterization of this compound derivatives, offering both theoretical insights and practical, field-proven protocols.

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a novel chemical entity. Instead, a synergistic application of multiple orthogonal techniques is required to build a complete and irrefutable profile of the molecule. The following sections will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography in the analysis of this compound derivatives.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_structural Structural Elucidation Synthesis Synthesis of This compound derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (EI, ESI) Synthesis->MS Molecular Weight Verification HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC Purity Assessment XRay X-ray Crystallography (If single crystal available) NMR->XRay Confirm Connectivity MS->HPLC Impurity Profiling HPLC->NMR Isolate & Characterize Impurities HPLC->MS Isolate & Characterize Impurities

Figure 1: A representative workflow for the comprehensive characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule in solution.[4] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the quinoline core.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for the substitution pattern on the quinoline ring. The singlet corresponding to the methyl group at the 2-position is a key identifying feature.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are sensitive to the electronic effects of the substituents, providing further confirmation of the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.[4][5]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for many quinoline derivatives.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

    • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.[4]

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30 or similar).

      • Spectral Width: ~16 ppm (centered around 5 ppm).

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 (adjust for sample concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~250 ppm (centered around 100 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the proton connectivity.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.

Typical ¹H NMR Data for this compound
Proton Approximate Chemical Shift (δ, ppm in CDCl₃)
2-CH₃2.7
H-37.2-7.4
H-58.0-8.2
H-77.5-7.7
H-87.8-8.0
Typical ¹³C NMR Data for this compound
Carbon Approximate Chemical Shift (δ, ppm in CDCl₃)
2-CH₃~25
C-2~158
C-3~122
C-4~143
C-4a~148
C-5~126
C-6~132
C-7~128
C-8~129
C-8a~135

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized compound and providing valuable structural information through analysis of its fragmentation pattern.[7][8]

Causality Behind Experimental Choices:
  • Ionization Technique:

    • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. This is useful for creating a characteristic fragmentation pattern (a molecular fingerprint) but may result in a weak or absent molecular ion peak.[9]

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This is ideal for confirming the molecular weight.[7][9]

  • Isotopic Pattern: The presence of two chlorine atoms in this compound derivatives will result in a highly characteristic isotopic pattern for the molecular ion due to the natural abundance of ³⁵Cl and ³⁷Cl. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[7]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrumental Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 15-30 V (can be optimized to induce some fragmentation if desired).[7]

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: As per instrument recommendation.

    • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 100-500).

    • Acquisition Mode: High-resolution mode to obtain accurate mass data.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Verify the characteristic isotopic pattern for two chlorine atoms.

    • Calculate the elemental composition from the accurate mass measurement (typically within 5 ppm error) to confirm the molecular formula.[9]

    • Analyze any observed fragment ions to gain further structural insights. For quinolines, a common fragmentation is the loss of HCN from the quinoline ring system.[8]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for determining the purity of a compound and for separating and quantifying any impurities.[2][10][11] For drug development, establishing a validated, stability-indicating HPLC method is a critical regulatory requirement.[2][12]

Causality Behind Experimental Choices:
  • Stationary Phase: A reverse-phase C18 column is the most common starting point for the analysis of moderately polar compounds like quinoline derivatives.[12] However, for some quinoline alkaloids, other stationary phases like naphthylpropyl may provide better selectivity.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate impurities with a wide range of polarities.[14]

  • Detection: UV detection is standard for quinoline derivatives as the quinoline ring system is a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can acquire the UV spectrum of each peak, which helps in peak identification and purity assessment.

Protocol: Reverse-Phase HPLC Method for Purity Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound derivative in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

    • Prepare working solutions for analysis by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA detector, monitoring at a wavelength where the analyte has maximum absorbance (e.g., ~230 nm and ~310 nm).

  • System Suitability and Data Analysis:

    • Before sample analysis, perform system suitability tests by making replicate injections of a standard solution. Check for parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (~1), and theoretical plates (>2000).

    • Analyze the chromatogram of the sample to determine the area percent of the main peak, which corresponds to the purity of the compound.

    • Identify and quantify any impurities. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified.[3]

HPLC_Protocol Prep Sample Preparation (0.1 mg/mL in mobile phase) Inject Inject 10 µL onto HPLC system Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect PDA Detection (Monitor UV Absorbance) Column->Detect Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze

Figure 2: A simplified workflow for the HPLC analysis protocol.

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure Determination

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure.[15][16] It confirms the atomic connectivity established by NMR and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[15][17]

Causality Behind Experimental Choices:

The ability to obtain a high-quality single crystal is the primary prerequisite for this technique. The choice of crystallization solvent and technique is empirical and often requires screening multiple conditions. This technique is invaluable as it provides irrefutable proof of structure, which is critical for patent applications and regulatory submissions.[16]

Protocol: Single-Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane) to near saturation in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent at the bottom of a narrow tube, and a poor solvent (in which the compound is insoluble) carefully layered on top. Crystals may form at the interface.

    • Screen various solvents and solvent combinations to find optimal conditions for crystal growth.

  • Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Place the crystal in the cold stream (typically 100 K) of a diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[17]

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or other algorithms (e.g., using software like SHELXS).[15]

    • Refine the structural model against the experimental data to obtain the final structure with precise atomic coordinates, bond lengths, and angles.

Conclusion: Ensuring Scientific Integrity and Accelerating Development

The comprehensive characterization of this compound derivatives through the integrated use of NMR, MS, HPLC, and X-ray crystallography is fundamental to their successful development. Each technique provides a unique and complementary piece of the structural puzzle. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can ensure the generation of high-quality, reliable, and reproducible data. This rigorous analytical approach not only upholds scientific integrity but also accelerates the journey of promising compounds from the research bench to potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important quinoline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical question-and-answer format to directly address the challenges you may encounter in your laboratory work.

Overview of the Synthesis of this compound

The most common and direct route for the synthesis of this compound is the Combes quinoline synthesis . This acid-catalyzed reaction involves the condensation of 3,5-dichloroaniline with acetylacetone (2,4-pentanedione) to form a Schiff base intermediate, which then undergoes cyclization to yield the desired quinoline product.

However, the presence of two electron-withdrawing chloro groups on the aniline ring makes 3,5-dichloroaniline a challenging substrate due to its reduced nucleophilicity. This can often lead to low yields, incomplete reactions, and the formation of side products. This guide will provide you with the necessary insights and protocols to overcome these challenges and optimize your synthesis for a higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is very low, or I am not getting any product at all. What are the likely causes?

A1: Low or no yield in the Combes synthesis of this compound is a common issue, primarily due to the low reactivity of 3,5-dichloroaniline. Here are the key factors to investigate:

  • Insufficiently Strong Acid Catalyst: Standard acid catalysts may not be potent enough to promote the cyclization of the deactivated aniline intermediate. Polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid and a dehydrating agent are often more effective than sulfuric acid alone.[1]

  • Inadequate Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tarry by-products. It is crucial to find the optimal temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Presence of Water: The Combes synthesis involves a dehydration step. Any water present in the reagents or solvents can inhibit the reaction. Ensure that all glassware is oven-dried and that anhydrous reagents and solvents are used.

  • Poor Quality of Starting Materials: Impurities in the 3,5-dichloroaniline or acetylacetone can interfere with the reaction. It is advisable to use freshly purified starting materials. 3,5-dichloroaniline can be purified by recrystallization or distillation.[2]

Q2: My reaction mixture turns dark and forms a lot of tar, making product isolation difficult. How can I prevent this?

A2: Tar formation is a sign of product or starting material decomposition at high temperatures. To mitigate this:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. A step-wise increase in temperature might be beneficial. For instance, initial condensation at a lower temperature followed by cyclization at a higher temperature.

  • Use a Milder Catalyst: While a strong acid is necessary, extremely harsh conditions can promote side reactions. Experiment with different acid catalysts, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which can sometimes provide better results with sensitive substrates.

  • Gradual Addition of Reagents: Adding the aniline to the pre-heated acid and diketone mixture slowly can help to control the initial exotherm and reduce charring.

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

A3: While the reaction of 3,5-dichloroaniline with the symmetric acetylacetone is expected to yield a single product, the use of an unsymmetrical β-diketone could lead to regioisomers. For the synthesis of this compound, isomer formation is less likely. If you suspect an isomer, it is crucial to characterize your product thoroughly using techniques like 2D NMR.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials and tarry by-products. A multi-step approach is often necessary:

  • Work-up: After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

  • Extraction: The crude product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts.

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to obtain a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: Due to the electron-deficient nature of 3,5-dichloroaniline, a strong acid catalyst is required. Polyphosphoric acid (PPA) is often the catalyst of choice as it acts as both a catalyst and a dehydrating agent.[1] Concentrated sulfuric acid can also be used, but PPA generally gives better yields for this type of substrate.

Q2: What are the optimal reaction conditions (temperature and time)?

A2: The optimal conditions can vary depending on the scale and specific setup. However, a general guideline when using PPA is to heat the reaction mixture to 120-140 °C for 2-4 hours . It is essential to monitor the reaction by TLC to determine the point of maximum product formation and avoid excessive decomposition.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reactions include:

  • Self-condensation of acetylacetone: This can occur under acidic conditions.

  • Sulfonation of the aniline or quinoline ring: If using concentrated sulfuric acid at high temperatures.

  • Decomposition of starting materials or product: Leading to tar formation.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): To assess the purity of the product.

Experimental Protocols

Protocol 1: Combes Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3,5-dichloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Ice

  • 10% Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 eq by weight to the aniline).

  • Heat the PPA to approximately 80 °C with stirring.

  • In a separate beaker, mix 3,5-dichloroaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Slowly add the aniline/acetylacetone mixture to the hot PPA with vigorous stirring.

  • After the addition is complete, raise the temperature of the reaction mixture to 130 °C and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms (pH ~8-9).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

IssuePotential CauseSuggested Solution
Low to No Yield Weak acid catalyst, presence of water, low temperatureUse a stronger acid like PPA, ensure anhydrous conditions, increase reaction temperature gradually.
Tar Formation High reaction temperature, prolonged reaction timeOptimize temperature and time, consider a milder strong acid catalyst.
Difficult Purification Complex mixture of by-productsUse a multi-step purification process: neutralization, extraction, and column chromatography.

Visualizations

Reaction Mechanism

Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Aromatization A 3,5-Dichloroaniline C Enamine Intermediate A->C + H+ B Acetylacetone B->C D Protonated Enamine C->D + H+ E Cyclized Intermediate D->E Electrophilic Aromatic Substitution F Dehydrated Intermediate E->F - H2O G This compound F->G Aromatization

Caption: Mechanism of the Combes synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Is the acid catalyst strong enough? (e.g., PPA) Start->Check_Catalyst Check_Conditions Are the reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Use_PPA Action: Use Polyphosphoric Acid (PPA) Check_Catalyst->Use_PPA No Check_Reagents Are the starting materials pure and anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Temp_Time Action: Optimize temperature (120-140 °C) and monitor by TLC Check_Conditions->Optimize_Temp_Time No Purify_Reagents Action: Purify starting materials and use anhydrous conditions Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Use_PPA->Check_Conditions Optimize_Temp_Time->Check_Reagents Purify_Reagents->Success

Caption: A workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to equip you with the expertise to identify, understand, and resolve common impurities and side reactions, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is often achieved through variations of the Combes synthesis.[1][2] The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3] For this compound, this typically involves the reaction of 4-chloroaniline with acetylacetone, followed by chlorination.

Issue 1: Presence of Isomeric Impurities

Question: My final product shows contamination with an isomeric dichloro-2-methylquinoline species upon analysis (e.g., by NMR or LC-MS). What is the likely cause and how can I remove it?

Answer:

The formation of isomeric impurities is a common challenge in quinoline synthesis, particularly when using substituted anilines. The primary cause is a lack of complete regioselectivity during the acid-catalyzed cyclization step of the Combes synthesis.[2][4]

Causality:

  • Steric and Electronic Effects: The substituents on the aniline ring influence the position of the electrophilic aromatic annulation.[2][4] While the 4-chloro substituent on the aniline is expected to direct the cyclization, competing pathways can lead to the formation of other isomers.

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can also affect the ratio of regioisomers formed.[5]

Solutions:

  • Chromatographic Separation: Column chromatography is an effective method for separating closely related isomers.[6] A gradient elution with a solvent system like heptane-acetonitrile-methanol can be optimized to resolve the different isomers.[7]

  • Fractional Crystallization: If the isomeric impurities have sufficiently different solubilities, fractional crystallization can be employed. This involves carefully selecting a solvent or solvent mixture where the desired isomer is less soluble at a lower temperature.[8]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.[6][9]

Issue 2: Persistent Tar or Polymer Formation

Question: My reaction mixture is a dark, tarry mess, and the yield of the desired product is low. What causes this and how can it be minimized?

Answer:

Tar formation is a frequent side reaction in syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions, and can also be an issue in the Combes synthesis under harsh conditions.[4][5]

Causality:

  • Harsh Conditions: Strong acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[5]

  • Self-Condensation: The β-diketone (acetylacetone) can undergo self-condensation under acidic or basic conditions, contributing to the formation of polymeric byproducts.[5]

  • Overheating: Localized overheating can accelerate decomposition and polymerization pathways.[5]

Solutions:

  • Moderation of Reaction Conditions:

    • Controlled Acid Addition: Add the acid catalyst slowly and with efficient cooling to manage the exothermic nature of the reaction.[5]

    • Temperature Optimization: Avoid excessively high temperatures. Gently heat the reaction to initiate it and then maintain a controlled temperature.[5]

  • Purification from Tar:

    • Steam Distillation: This technique can be used to isolate the volatile quinoline derivative from the non-volatile tar.[5]

    • Extraction: After initial workup, a liquid-liquid extraction can help separate the product from some of the tarry material.[10][11]

Issue 3: Incomplete Chlorination

Question: My final product contains significant amounts of 6-chloro-4-hydroxy-2-methylquinoline. How can I ensure the chlorination reaction goes to completion?

Answer:

The synthesis of this compound often proceeds through a 6-chloro-4-hydroxy-2-methylquinoline intermediate, which is then chlorinated.[12] Incomplete conversion is a common hurdle.

Causality:

  • Insufficient Chlorinating Agent: The amount of chlorinating agent (e.g., phosphorus oxychloride, POCl₃) may be insufficient.

  • Reaction Time and Temperature: The reaction may not have been heated for a long enough duration or at a high enough temperature to drive the conversion to completion.

  • Moisture: The presence of water can quench the chlorinating agent, reducing its effectiveness.

Solutions:

  • Optimize Reaction Conditions:

    • Excess Reagent: Use a slight excess of the chlorinating agent.

    • Increase Temperature and Time: Carefully increase the reaction temperature and/or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactants are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Purification:

    • Recrystallization: The starting material and product often have different solubilities, making recrystallization a viable purification method.[13]

Issue 4: Difficulty with Product Isolation and Purification

Question: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What alternative purification strategies can I use?

Answer:

The physical properties of the crude product can sometimes make standard purification techniques challenging.

Causality:

  • Oiling Out: During recrystallization, the compound may separate as a liquid rather than forming crystals, a phenomenon known as "oiling out." This often happens when the solute is very impure or when the cooling is too rapid.

  • Complex Mixture: The crude product may be a complex mixture of the desired product, starting materials, and various byproducts.

Solutions:

  • Acid-Base Extraction: Quinolines are basic and can be protonated to form water-soluble salts. This property can be exploited for purification.[14]

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to regenerate the free quinoline base, which can then be extracted back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified product.

  • Chromatography: As mentioned for isomeric impurities, column chromatography is a powerful tool for purifying complex mixtures.[6] Tailing of the basic quinoline on the silica gel column can be an issue, which can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[15]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common approach is a multi-step synthesis. One possible pathway involves the Combes synthesis of 6-chloro-2-methyl-4-quinolone from 4-chloroaniline and ethyl acetoacetate, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield this compound.[12]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities.[16][17][18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[19][20]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests a high degree of purity.

Q3: What are some suitable recrystallization solvents for this compound?

A3: The choice of solvent is critical for successful recrystallization.[8][21][22] For quinoline derivatives, common solvents and solvent systems to explore include:

  • Ethanol

  • Hexane/Ethyl Acetate

  • Hexane/Acetone

  • Toluene

It is always best to perform small-scale solubility tests to identify the ideal solvent or solvent pair.[14][21]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several hazards are associated with this synthesis:

  • Corrosive Reagents: Strong acids (like sulfuric acid) and chlorinating agents (like POCl₃) are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

  • Exothermic Reactions: The initial condensation and cyclization can be exothermic.[5] Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

  • Toxicity: Dichloroquinolines are classified as toxic and hazardous.[23] Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not at room temperature.[21]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate. Continue adding solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[21]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the basic quinoline product from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower organic layer (containing non-basic impurities). Collect the upper aqueous layer (containing the protonated quinoline product).

  • Repeat: Repeat the extraction of the organic layer with 1M HCl to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 4M NaOH) with stirring until the solution is basic (check with pH paper). The quinoline product should precipitate out or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., 50 mL of dichloromethane) to the separatory funnel and shake to extract the free quinoline base.

  • Isolation: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Data and Visualization

Table 1: Common Recrystallization Solvents and Their Properties
Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A versatile solvent for many organic compounds.[14]
n-Hexane / Ethyl AcetateNon-polar / PolarVariableA common mixture for adjusting polarity.[22]
n-Hexane / AcetoneNon-polar / PolarVariableAnother useful solvent pair for recrystallization.[14]
TolueneNon-polar111A higher boiling point solvent, useful for less soluble compounds.

Diagrams

Impurity_Formation cluster_reactants Reactants cluster_reaction Combes Synthesis (Acid-Catalyzed) cluster_products Products 4-Chloroaniline 4-Chloroaniline Intermediate Enamine Intermediate 4-Chloroaniline->Intermediate Acetylacetone Acetylacetone Acetylacetone->Intermediate Tar Tar/Polymer Byproducts Acetylacetone->Tar Self-Condensation Cyclization Electrophilic Cyclization Intermediate->Cyclization Desired_Product Desired Regioisomer (Precursor to this compound) Cyclization->Desired_Product Major Pathway Isomeric_Impurity Isomeric Impurity Cyclization->Isomeric_Impurity Minor Pathway (Incomplete Regioselectivity)

Caption: Potential pathways for impurity formation in Combes synthesis.

Purification_Workflow Crude_Product Crude this compound (Contains impurities) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Wash Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->Acid_Wash Separate_Layers_1 Separate Layers Acid_Wash->Separate_Layers_1 Organic_Layer_1 Organic Layer (Non-basic impurities) Separate_Layers_1->Organic_Layer_1 Discard Aqueous_Layer_1 Aqueous Layer (Protonated Quinoline) Separate_Layers_1->Aqueous_Layer_1 Neutralize Neutralize with Aqueous Base (e.g., 4M NaOH) Aqueous_Layer_1->Neutralize Back_Extract Extract with Organic Solvent Neutralize->Back_Extract Separate_Layers_2 Separate Layers Back_Extract->Separate_Layers_2 Aqueous_Layer_2 Aqueous Layer (Salts) Separate_Layers_2->Aqueous_Layer_2 Discard Organic_Layer_2 Organic Layer (Purified Quinoline) Separate_Layers_2->Organic_Layer_2 Dry_Concentrate Dry and Concentrate Organic_Layer_2->Dry_Concentrate Pure_Product Pure this compound Dry_Concentrate->Pure_Product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Combes quinoline synthesis. This acid-catalyzed reaction involves the condensation of 3,5-dichloroaniline with acetylacetone. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3] For the target molecule, this translates to the reaction of 3,5-dichloroaniline with acetylacetone, typically in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[4]

Q2: What are the primary side reactions I should be aware of?

The main side reactions in the synthesis of this compound are:

  • Formation of a Regioisomer: The cyclization of the intermediate formed from 3,5-dichloroaniline can occur at two different positions on the aniline ring, leading to the formation of the undesired regioisomer, 4,8-dichloro-2-methylquinoline.

  • Self-condensation of Acetylacetone: Under strong acidic conditions, acetylacetone can undergo self-condensation, leading to the formation of various byproducts, including mesityl oxide and phorone.[5] This is more prevalent if the reaction temperature is not carefully controlled.

  • Tar and Polymer Formation: Like many acid-catalyzed reactions involving anilines, the formation of dark, tar-like substances can occur, especially at elevated temperatures or with prolonged reaction times. This is often due to polymerization of the starting materials or intermediates.

Q3: Can the chloro-substituents on the aniline ring participate in side reactions?

Under the typical acidic conditions of the Combes synthesis, the chloro-substituents are generally stable and do not readily undergo nucleophilic substitution. Dehalogenation is also not a commonly reported side reaction under these conditions. The primary influence of the chloro groups is on the regioselectivity of the cyclization step due to their electronic and steric effects.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.

Potential Cause 2: Suboptimal Catalyst Concentration

  • Explanation: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions like tar formation.

  • Recommended Solution: Experiment with the catalyst loading. A good starting point is to use a 1:1 to 1:2 molar ratio of aniline to acid.

Potential Cause 3: Formation of Side Products

  • Explanation: The formation of the regioisomer and acetylacetone self-condensation products will consume the starting materials and reduce the yield of the desired product.

  • Recommended Solution: Refer to the troubleshooting sections on "Presence of an Unexpected Isomer" and "Formation of Dark, Tarry Byproducts" for mitigation strategies.

Issue 2: Presence of an Unexpected Isomer in the Final Product

Problem: My characterization data (e.g., NMR, MS) suggests the presence of an isomer of this compound.

Likely Culprit: Formation of the 4,8-dichloro-2-methylquinoline regioisomer.

Mechanism of Formation:

The electrophilic cyclization step of the Combes synthesis can occur at either the C2 or C6 position of the 3,5-dichloroaniline ring. While cyclization at C6 leads to the desired 4,6-dichloro product, cyclization at C2 results in the 4,8-dichloro isomer.

Reaction Pathway and Isomer Formation

cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_products Products 3,5-dichloroaniline 3,5-dichloroaniline Enamine Enamine 3,5-dichloroaniline->Enamine acetylacetone acetylacetone acetylacetone->Enamine Cyclization_at_C6 Cyclization at C6 Enamine->Cyclization_at_C6 Path A Cyclization_at_C2 Cyclization at C2 Enamine->Cyclization_at_C2 Path B This compound This compound (Desired) Cyclization_at_C6->this compound 4,8-dichloro-2-methylquinoline 4,8-dichloro-2-methylquinoline (Isomer) Cyclization_at_C2->4,8-dichloro-2-methylquinoline

Caption: Main reaction and isomer formation pathways.

Solutions:

  • Optimize Reaction Temperature: The ratio of the two isomers can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of one isomer over the other.

  • Choice of Acid Catalyst: While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better regioselectivity. Experimenting with different acid catalysts may alter the isomer ratio.

  • Purification: If the formation of the isomer cannot be suppressed, a robust purification strategy is necessary.

    • Recrystallization: Fractional crystallization can be effective if the solubilities of the two isomers are sufficiently different in a particular solvent system. Experiment with a range of solvents, starting with ethanol, methanol, and mixtures of ethyl acetate and hexanes.

    • Column Chromatography: This is a more reliable method for separating isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Monitor the fractions carefully by TLC.

Issue 3: Formation of Dark, Tarry Byproducts

Potential Cause 1: High Reaction Temperature

  • Explanation: Excessive heat can lead to the decomposition and polymerization of starting materials and intermediates.

  • Recommended Solution: Maintain a consistent and controlled reaction temperature. If the reaction is highly exothermic, consider adding the acid catalyst portion-wise or using an ice bath to moderate the temperature.

Potential Cause 2: Acid-Catalyzed Self-Condensation of Acetylacetone

  • Explanation: Acetylacetone can undergo self-aldol condensation in the presence of a strong acid, leading to colored byproducts.[5]

  • Recommended Solution:

    • Control Stoichiometry: Use a slight excess of the aniline to ensure that the acetylacetone is consumed in the primary reaction.

    • Slow Addition: Add the acetylacetone slowly to the reaction mixture containing the aniline and acid to maintain a low concentration of free acetylacetone.

Acetylacetone Self-Condensation Pathway

Acetylacetone_1 Acetylacetone Aldol_Condensation Acid-Catalyzed Aldol Condensation Acetylacetone_1->Aldol_Condensation Further_Condensation Further Condensation Acetylacetone_1->Further_Condensation Acetylacetone_2 Acetylacetone Acetylacetone_2->Aldol_Condensation Mesityl_Oxide Mesityl Oxide Aldol_Condensation->Mesityl_Oxide Mesityl_Oxide->Further_Condensation Phorone Phorone and other polymeric byproducts Further_Condensation->Phorone

References

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,6-dichloro-2-methylquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that address common challenges encountered during the synthesis of this important heterocyclic compound.

Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved via a two-step process. A direct, one-pot synthesis is often plagued by issues of regioselectivity and harsh conditions. The recommended pathway involves:

  • Step 1: Cyclization - Formation of the 6-chloro-4-hydroxy-2-methylquinoline intermediate via a Conrad-Limpach or similar reaction.

  • Step 2: Chlorination - Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

This guide will address potential failures in both stages of this process.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination SM1 4-Chloroaniline Intermediate 6-Chloro-4-hydroxy-2-methylquinoline SM1->Intermediate Heat / Acid Catalyst SM2 Ethyl Acetoacetate SM2->Intermediate Product This compound Intermediate->Product Reflux Reagent POCl₃ Reagent->Product Troubleshooting_Chlorination Start Reaction Incomplete (TLC shows SM) Check_Moisture Were reagents & glassware completely dry? Start->Check_Moisture Dry_Materials SOLUTION: Thoroughly dry SM in vacuum oven. Flame-dry all glassware. Check_Moisture->Dry_Materials No Check_Conditions Was POCl₃ used in excess? Was it refluxed for 2-3 hours? Check_Moisture->Check_Conditions Yes Success Problem Solved Dry_Materials->Success Increase_Conditions SOLUTION: Use POCl₃ as solvent. Increase reflux time and monitor by TLC. Check_Conditions->Increase_Conditions No Check_Conditions->Success Yes Increase_Conditions->Success

Technical Support Center: Improving Regioselectivity of Substitution on Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is dedicated to addressing the nuanced challenges of achieving regioselective substitution on dichloroquinoline scaffolds. Dichloroquinolines are foundational precursors in pharmaceutical synthesis, particularly for antimalarial and antimicrobial agents, making precise control over their functionalization a critical step in drug discovery.[1] This resource provides in-depth, experience-driven troubleshooting guides and FAQs to navigate the complexities of these reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity on dichloroquinolines, particularly 2,4-dichloroquinoline, so challenging?

A1: The challenge arises from the presence of two reactive chlorine atoms attached to the same heterocyclic ring, but in electronically distinct environments. The C4 position (para to the ring nitrogen) and the C2 position (alpha to the ring nitrogen) exhibit different reactivities based on the reaction type.

  • In Nucleophilic Aromatic Substitution (SNA_r_): The C4 position is generally more reactive.[2] The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4 through resonance.[2] Computational studies on the analogous 2,4-dichloroquinazoline system confirm this, showing the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack under kinetic control.[3][4][5][6]

  • In Palladium-Catalyzed Cross-Couplings: The selectivity can be inverted. The C2 position is often more susceptible to oxidative addition with a Pd(0) catalyst.[7] This is attributed to the electronegativity of the adjacent nitrogen atom and its potential to coordinate with the palladium catalyst, directing the reaction to the C2 position.[7]

This dual reactivity means that without careful control of reaction conditions, a mixture of C2-substituted, C4-substituted, and C2,C4-disubstituted products is often obtained.

Q2: What are the primary factors that control which chlorine atom is substituted?

A2: The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed. The key levers you can pull are:

  • Reaction Type: As explained in Q1, SNA_r_ reactions inherently favor the C4 position, while certain palladium-catalyzed reactions can be directed to the C2 position.[2][7]

  • Temperature: For SNA_r_ reactions, temperature is a critical factor. Substitution at the more reactive C4 position can often be achieved at lower temperatures (e.g., 0-5 °C), while substitution at the less reactive C2 position typically requires harsher conditions, such as elevated temperatures (e.g., >100 °C or reflux).[3][8]

  • Nucleophile/Reagent Choice: The nature of the incoming group matters. Highly reactive, "hard" nucleophiles may show less selectivity, while bulkier or "softer" nucleophiles can enhance selectivity for the more accessible C4 position.

  • Catalyst and Ligand System (for Cross-Coupling): In palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the choice of ligand is paramount.[9][10] Sterically hindered ligands, for example, can dramatically influence the site of oxidative addition and invert conventional selectivity patterns.[11]

Q3: For which common dichloroquinoline isomers is regioselectivity a primary concern?

A3: While many isomers exist, two are of paramount importance in pharmaceutical and chemical synthesis:

  • 2,4-Dichloroquinoline: This is the most common isomer where regioselectivity is a critical challenge. The direct competition between the C2 and C4 positions requires precise methodological control to achieve selective monofunctionalization.

  • 4,7-Dichloroquinoline: This isomer is a cornerstone intermediate for antimalarial drugs like chloroquine and hydroxychloroquine.[1][12] Here, the primary reaction is nucleophilic substitution at the C4 position with various amines.[13] While C2 vs. C4 competition is absent, the challenge lies in achieving efficient and clean substitution at C4 without side reactions, especially with complex amine nucleophiles.

Troubleshooting Guides

Problem 1: Poor or mixed regioselectivity in Nucleophilic Aromatic Substitution (SNA_r_) of 2,4-Dichloroquinoline

Symptom: You are attempting a monosubstitution reaction with an amine or other nucleophile and obtaining a mixture of 2-substituted and 4-substituted isomers, along with some disubstituted product.

Root Cause Analysis: The reaction conditions are not optimized to exploit the kinetic difference in reactivity between the C4 and C2 positions. The C4 position is kinetically favored, but if the reaction is too vigorous (high temperature, highly reactive nucleophile), the energy barrier for substitution at C2 is also overcome.

Logical Troubleshooting Flow

G start Start: Mixture of C2/C4 isomers in SNAr q1 Is the reaction temperature elevated (> room temp)? start->q1 sol1 Solution 1: Lower the Temperature Run reaction at 0°C or room temperature to favor kinetic C4 product. q1->sol1 Yes q2 Is the nucleophile highly reactive (e.g., small, unhindered amine)? q1->q2 No end Outcome: Improved C4 Selectivity sol1->end sol2 Solution 2: Moderate the Nucleophile/Solvent - Use a bulkier nucleophile. - Change to a less polar solvent to slow down the reaction. q2->sol2 Yes q3 Is reaction time excessively long? q2->q3 No sol2->end sol3 Solution 3: Monitor Reaction Progress Use TLC or LC-MS to stop the reaction after the starting material is consumed but before the C4-product begins converting to di-substituted product. q3->sol3 Yes sol3->end

Caption: Troubleshooting poor SNA_r_ selectivity.

Corrective Actions & Explanations
StrategyActionRationale
Temperature Control Reduce the reaction temperature significantly. Start at 0-5 °C and slowly allow it to warm to room temperature.C4 substitution has a lower activation energy.[3][5] By lowering the temperature, you provide enough energy to overcome the barrier for C4 reaction while keeping the C2 reaction rate negligibly slow. Harsher conditions are required for the second substitution at C2.[8]
Solvent & Nucleophile Use a less polar aprotic solvent (e.g., THF, Dioxane instead of DMF or alcohols). If possible, use a more sterically hindered nucleophile.Less polar solvents can slow the rate of SNA_r_ reactions, allowing for greater differentiation between the two sites. Steric bulk will further disfavor attack at the more hindered C2 position.
Reaction Monitoring Carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the 2,4-dichloroquinoline is consumed.Over-running the reaction, even at low temperatures, can lead to the formation of the thermodynamically favored disubstituted product.
Problem 2: Difficulty Achieving Selective C2 Substitution on 2,4-Dichloroquinoline

Symptom: You specifically need the C2-substituted product, but all attempts at SNA_r_ yield the C4 isomer or require such harsh conditions that you get decomposition or disubstitution.

Root Cause Analysis: The C2 position is inherently less reactive towards nucleophiles. Furthermore, for many transition-metal-catalyzed reactions, C4 can still be the preferred site without the right catalyst control.

Strategic Workflow for C2-Selective Functionalization

G start Goal: Selective C2 Substitution q1 Is the desired group an alkyne? start->q1 sol1 Strategy 1: C2-Selective Sonogashira Coupling Use Pd/C, CuI, PPh3 in water. This system shows high selectivity for C2 alkynylation. q1->sol1 Yes q2 Is the desired group an aryl, alkyl, or amino group? q1->q2 No end Outcome: Desired C2-Substituted Quinoline sol1->end sol2 Strategy 2: Sequential Functionalization 1. Protect/functionalize C4 with a removable group or a group installed under kinetic conditions. 2. Use harsher conditions to substitute C2. 3. Deprotect C4 if necessary. q2->sol2 Yes sol3 Strategy 3: Ligand-Controlled Cross-Coupling Explore alternative Pd-catalysis conditions. While C4 is common, specific ligands can invert selectivity for some couplings (e.g., C-S). q2->sol3 sol2->end sol3->end

Caption: Strategies for achieving C2-selectivity.

Corrective Actions & Explanations
StrategyActionRationale
Catalyst-Controlled Cross-Coupling For alkynylation, employ a Pd/C-CuI mediated Sonogashira coupling.[7]This specific catalytic system exploits the coordination of the quinoline nitrogen to the palladium center, which activates the C2 position for oxidative addition over the C4 position.[7] This is a reliable method to achieve C2-alkynyl-4-chloroquinolines.[7]
Sequential Functionalization First, perform a kinetically controlled SNA_r_ reaction at C4 with a desired group. Then, the resulting 4-substituted-2-chloroquinoline can be subjected to a second, more forcing substitution at C2 (e.g., high-temperature Buchwald-Hartwig or Suzuki coupling).This two-step approach leverages the natural reactivity pattern. By satisfying the C4 position first under mild conditions, you create a new starting material where the only remaining site for substitution is C2.
Leaving Group Modification If direct substitution at C2 fails, consider converting the 4-chloro group to a less reactive leaving group or a protecting group, then perform the C2 substitution, followed by removal or conversion of the C4-substituent.This is an advanced strategy that provides an orthogonal handle to differentiate the two positions based on leaving group ability rather than inherent ring electronics.

Experimental Protocols

Protocol 1: Highly Selective C4-Amination of 2,4-Dichloroquinoline (SNA_r_)

This protocol is designed to maximize selectivity for the C4 position by using controlled temperature conditions.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloroquinoline (1.0 eq) and a suitable solvent (e.g., ethanol or THF, 5 mL per mmol of quinoline).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add the desired amine (1.0-1.2 eq) to the cooled solution. If the amine is a salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS. Reactions are often complete within 2-16 hours.[3]

  • Work-up: Upon completion (consumption of starting material), quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloroquinoline product.

Protocol 2: Highly Selective C2-Alkynylation of 2,4-Dichloroquinoline (Sonogashira Coupling)

This protocol leverages a specific catalytic system to invert the typical selectivity and functionalize the C2 position.[7]

  • Reagent Preparation: In a reaction vessel, combine 2,4-dichloroquinoline (1.0 eq), the terminal alkyne (1.2 eq), Palladium on Carbon (10% Pd/C, 10 mol%), Triphenylphosphine (PPh₃, 20 mol%), and Copper(I) Iodide (CuI, 5 mol%).

  • Solvent Addition: Add deionized water as the solvent (10 mL per mmol of quinoline).

  • Reaction: Stir the mixture vigorously at 80 °C. The reaction is typically complete within 4-6 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the 2-alkynyl-4-chloroquinoline product.[7] This product can then be used for subsequent C4 functionalization.[7]

References

Technical Support Center: Scale-Up of 4,6-dichloro-2-methylquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this process from the laboratory bench to larger-scale production. Here, we address common issues with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent methods for synthesizing the quinoline core are the Doebner-von Miller and Combes syntheses.[1][2][3] For this compound, a common industrial approach involves the cyclization of a substituted aniline precursor. A key intermediate is 6-chloro-4-hydroxy-2-methylquinoline, which can be synthesized and subsequently chlorinated.[4]

Q2: My Doebner-von Miller reaction is producing a significant amount of tar, severely impacting yield and purity. What is the primary cause and how can I mitigate this on a larger scale?

A2: Tar formation is a well-documented issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][6] On scale-up, this problem is exacerbated by localized overheating. To address this, consider the following:

  • Biphasic Solvent System: Employing a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase, thus reducing polymerization.[5]

  • Controlled Reagent Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline is crucial to manage the exotherm and prevent localized high concentrations of the reactant.[7]

  • Milder Acid Catalysts: While strong acids are traditional, exploring milder Lewis acids may reduce the rate of polymerization.[5]

Q3: The final chlorination step to introduce the second chlorine atom is not going to completion. What factors should I investigate?

A3: Incomplete chlorination can be due to several factors. Ensure your chlorinating agent (e.g., phosphorus oxychloride) is of high quality and used in sufficient excess. The reaction temperature and time are also critical parameters that may need optimization during scale-up. Water contamination can deactivate the chlorinating agent, so ensure all reagents and equipment are scrupulously dry.

Q4: What are the major safety concerns when scaling up the production of this compound?

A4: The primary safety concerns include:

  • Exothermic Reactions: Both the Doebner-von Miller and Skraup syntheses are notoriously exothermic and can become violent if not properly controlled.[1][8] The use of moderators like ferrous sulfate in the Skraup reaction is essential for managing the reaction's vigor.[8]

  • Hazardous Reagents: The synthesis involves strong acids, corrosive chlorinating agents like phosphorus oxychloride, and potentially toxic intermediates.[9][10] Appropriate personal protective equipment (PPE), a well-ventilated work area, and robust emergency procedures are mandatory.

  • Pressure Build-up: The exothermic nature of the reactions can lead to a rapid increase in temperature and pressure within the reactor.[7] Ensure the reactor is appropriately sized and equipped with adequate pressure relief systems.

Troubleshooting Guides

Issue 1: Low Yield of 6-chloro-4-hydroxy-2-methylquinoline (Precursor Synthesis)

Question: I am experiencing a significant drop in yield for the precursor, 6-chloro-4-hydroxy-2-methylquinoline, during scale-up. What are the likely causes?

Answer:

Low yields in the synthesis of this key precursor can often be traced back to several factors that become more pronounced at a larger scale.

Root Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Cyclization The cyclization of the aniline derivative may be incomplete. On a larger scale, mass and heat transfer limitations can be significant. Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Ensure efficient stirring to maintain a homogenous reaction mixture.
Side Reactions At elevated temperatures required for cyclization, side reactions can become more prevalent. Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation. Consider a catalyst screen to identify a more selective catalyst for the cyclization.
Product Precipitation Issues The product may not be precipitating out of the solution effectively upon cooling or pH adjustment. Solution: Ensure the final pH is optimal for product precipitation. Seeding the solution with a small amount of pure product can induce crystallization. The cooling rate can also be critical; a slower, controlled cooling often yields a more easily filterable solid.
Issue 2: Formation of Regioisomers and Other Impurities

Question: My scaled-up batch of this compound is contaminated with what appears to be a regioisomer and other chlorinated byproducts. How can I improve the selectivity and purity?

Answer:

The formation of regioisomers and other impurities is a common challenge in the synthesis of substituted quinolines, particularly when dealing with halogenated precursors.

Root Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Lack of Regiocontrol in Cyclization If using a meta-substituted aniline, the cyclization can occur at two different positions, leading to regioisomers. Solution: The directing effects of the substituents on the aniline ring are crucial. For a 4-chloroaniline derivative, the cyclization is generally directed to the position para to the amine. However, steric hindrance from other substituents can influence this. Re-evaluate your starting materials and consider a synthetic route that offers better regiochemical control.
Over-chlorination During the final chlorination step, it's possible to introduce additional chlorine atoms onto the quinoline ring, especially under harsh conditions. Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often necessary, but a large excess should be avoided. Optimize the reaction temperature and time to favor the desired dichlorination without promoting further reaction.
Incomplete Reaction of Precursor Unreacted 6-chloro-4-hydroxy-2-methylquinoline will be carried through and can be difficult to separate from the final product. Solution: Monitor the chlorination reaction closely to ensure it goes to completion. A small-scale trial to determine the optimal reaction time can be beneficial before committing to a large batch.

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield in Scale-Up

G start Low Yield in Scale-Up check_reaction_completion Analyze Crude Reaction Mixture (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction Detected check_reaction_completion->incomplete_reaction Unreacted Starting Material side_products Significant Side Products Detected check_reaction_completion->side_products Multiple Spots/Peaks purification_issue Product Lost During Workup/Purification check_reaction_completion->purification_issue Clean Reaction, Low Isolated Yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Improve Agitation incomplete_reaction->optimize_conditions re_evaluate Re-evaluate Reaction optimize_conditions->re_evaluate re_evaluate->check_reaction_completion side_products->optimize_conditions modify_workup Modify Workup Procedure: - Optimize pH for Precipitation - Adjust Solvent for Extraction - Control Cooling Rate purification_issue->modify_workup purification_success Yield Improved modify_workup->purification_success end Problem Resolved purification_success->end

Caption: A logical workflow for diagnosing and addressing low yields during the scale-up process.

Protocol: Purification of this compound at Pilot Scale
  • Quenching and Neutralization:

    • Carefully and slowly quench the reaction mixture containing the crude this compound into a cooled, stirred vessel containing water or a dilute basic solution (e.g., sodium bicarbonate). This step is often exothermic and requires efficient cooling.

  • Extraction:

    • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or toluene. Perform multiple extractions to ensure complete recovery of the product.

  • Washing:

    • Wash the combined organic extracts with brine to remove water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Recrystallization:

    • Recrystallize the crude this compound from a suitable solvent or solvent mixture (e.g., ethanol/water, heptane/ethyl acetate). The choice of solvent will depend on the impurity profile and should be optimized at the lab scale first.

  • Drying:

    • Dry the purified solid under vacuum at a controlled temperature to remove residual solvents.

References

Technical Support Center: Synthesis of 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address specific challenges you may encounter during the synthesis and workup of this important heterocyclic compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Understanding the Synthesis: A Quick Overview

The synthesis of this compound typically involves a multi-step process, often culminating in a chlorination reaction. A common route is the Gould-Jacobs reaction, which starts with the condensation of a substituted aniline with an appropriate malonic ester derivative.[1][2] This is followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. The final and critical step is the conversion of the 4-hydroxy group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] The workup and purification of this final step are crucial for obtaining a high-purity product and are the primary focus of this guide.

II. FAQs: Navigating the Workup Procedure

This section addresses common questions and issues that arise during the post-reaction workup and purification of this compound, particularly after the chlorination step with POCl₃.

Question 1: My reaction mixture is a dark, viscous liquid after refluxing with POCl₃. What is the first and most critical step in the workup?

Answer: The most critical first step is the safe and controlled quenching of the excess phosphorus oxychloride. POCl₃ reacts violently with water in a highly exothermic reaction, which can lead to a dangerous runaway reaction if not managed properly.[5][6][7]

The recommended procedure is a "reverse quench."[6] This involves slowly and carefully adding your cooled reaction mixture to a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate, or a buffered solution like aqueous sodium acetate.[5][6] Never add water or an aqueous solution directly to the reaction flask containing excess POCl₃. [5]

dot graph "workup_flow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: General workflow for quenching excess POCl₃.

Question 2: I've noticed a delayed and vigorous exothermic reaction during the quench, even when adding the reaction mixture to ice. What's happening and how can I prevent it?

Answer: A delayed exotherm is a known hazard when quenching POCl₃, especially at low temperatures.[5][6] The hydrolysis of POCl₃ can be sluggish at 0-5°C, leading to an accumulation of the unreacted reagent.[5] As the mixture warms up, the hydrolysis rate suddenly accelerates, causing a dangerous thermal runaway.

Additionally, incomplete hydrolysis can form metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can also decompose exothermically later.[5][8]

To prevent this:

  • Controlled Temperature Quench: Instead of ice-cold water, consider a "warm quench" by adding the reaction mixture to a vigorously stirred aqueous sodium acetate solution maintained at 35-40°C.[5][6] This ensures that the POCl₃ hydrolyzes immediately upon addition, preventing its accumulation.

  • Sufficient Stirring and Time: After the addition is complete, continue to stir the mixture for an adequate period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed.[5]

Question 3: After neutralizing the quenched reaction mixture, my product seems to have disappeared or the yield is very low. Where did it go?

Answer: There are several possibilities for low yield after workup:

  • Product Instability at High pH: Using a strong base like sodium hydroxide for neutralization can lead to the hydrolysis of the chloro groups on your quinoline product, potentially reverting it back to the 4-hydroxy starting material or other byproducts.[5] It is recommended to use a milder base like sodium bicarbonate or to carefully adjust the pH to 7-8.[9]

  • Product Solubility in the Aqueous Layer: While this compound is expected to be largely insoluble in water, the formation of salts or complexes could increase its aqueous solubility. It's always a good practice to check the aqueous layer for your product using a technique like Thin Layer Chromatography (TLC) before discarding it.[10]

  • Emulsion Formation: The presence of tarry byproducts can lead to the formation of a stable emulsion during extraction, trapping your product in the interface between the aqueous and organic layers.

Question 4: How can I effectively purify the crude this compound from the dark, tarry byproducts?

Answer: Purification of chlorinated quinolines often requires a multi-step approach:

  • Initial Filtration: After quenching and neutralization, if a solid precipitates, it can be collected by filtration. This crude solid will likely still contain impurities.

  • Solvent Extraction: If the product remains in the aqueous layer, it should be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Column Chromatography: This is often the most effective method for removing colored impurities and closely related byproducts.

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.

    • Tailing an Issue? The basic nitrogen in the quinoline ring can interact with acidic silanol groups on the silica gel, causing streaking or "tailing." To mitigate this, add a small amount (0.5-1%) of triethylamine to your eluent system.[11]

  • Recrystallization: This is the final step to obtain a highly pure, crystalline product.

    • Suitable Solvents: Based on procedures for similar compounds, solvents to consider for recrystallization include isopropanol, ethanol, or a mixture of hexanes and ethyl acetate.[12][13] Experiment with small amounts of your crude product to find the optimal solvent system.

III. Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Violent, uncontrolled exotherm during POCl₃ quench. Adding water to the reaction mixture; quenching too quickly.Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred ice/aqueous base slurry.[5][6]
Delayed exotherm during quench. Accumulation of unreacted POCl₃ at low temperatures; formation of metastable intermediates.Use a "warm quench" with aqueous sodium acetate at 35-40°C. Ensure adequate stirring and time for complete hydrolysis.[5][6]
Low product yield after workup. Product decomposition in strong base; product solubility in the aqueous layer; emulsion formation.Use a mild base (e.g., NaHCO₃) for neutralization.[9] Check the aqueous layer for the product before discarding.[10] To break emulsions, try adding brine or filtering through Celite.
Product streaks on TLC plate. Interaction of the basic quinoline nitrogen with acidic silica gel.Add 0.5-1% triethylamine to the chromatography eluent.[11]
Crude product is a dark, oily tar. Polymerization side reactions during the synthesis.Ensure efficient stirring and temperature control during the reaction.[14] Purification will likely require column chromatography.
Difficulty in recrystallizing the final product. Inappropriate solvent choice; presence of persistent oily impurities.Screen a range of solvents (e.g., alcohols, esters, alkanes, and their mixtures).[13] If an oil persists, try purifying by column chromatography again before another recrystallization attempt.

IV. Experimental Protocol: A Model Workup Procedure

This protocol is a synthesized, best-practice procedure based on established methods for the workup of similar chlorinated quinolines synthesized using POCl₃.[4][9][15]

Step 1: Quenching of Excess POCl₃

  • After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • In a separate, appropriately sized flask equipped with a mechanical stirrer, prepare a slurry of crushed ice in a saturated aqueous solution of sodium bicarbonate.

  • Slowly and carefully , add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. Monitor the temperature of the quenching mixture, ensuring it remains below 20°C.

  • After the addition is complete, continue stirring the mixture for at least one hour to ensure the complete hydrolysis of all phosphorus-containing reagents. Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).

Step 2: Isolation of the Crude Product

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes. If tailing is observed on TLC, add 0.5-1% triethylamine to the eluent.

  • Recrystallization: Dissolve the purified product from the column in a minimal amount of a hot recrystallization solvent (e.g., isopropanol).[12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

dot graph "purification_logic" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Decision-making workflow for purification.

V. References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

  • Google Patents. (1971). Process for the preparation of chlorinated quinolines. US3567732A.

  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.

  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. 89, 380-393.

  • Li, X., et al. (2012). Safe Quenching of Vilsmeier Reaction. Organic Process Research & Development, 16, 1727.

  • Google Patents. (1992). Purification of quinones. US5180842A.

  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1390–1401.

  • WordPress.com. (2011). Quenching Phosphorus Oxychloride. Chemical Space.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

  • ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Request PDF.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Chempedia - LookChem. (n.d.). Purification of Quinoline.

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.

  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives. WO2007060685A1.

  • National Center for Biotechnology Information. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines.

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • BenchChem. (2025). Application Notes and Protocols: 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds.

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

  • YouTube. (2022). Recrystallization and Melting Point Analysis.

  • YouTube. (2020). How To Recrystallize A Solid.

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • SlideShare. (n.d.). Preparation and Properties of Quinoline.

  • Sigma-Aldrich. (n.d.). This compound.

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

References

Technical Support Center: Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Tar Formation and Optimizing Yields

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing the quinoline scaffold. Tar formation is a ubiquitous challenge in many classical quinoline syntheses, leading to reduced yields, difficult purifications, and inconsistent results.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and prevent these issues. This resource is structured as a series of troubleshooting guides and FAQs to directly address the common problems encountered in the lab.

Frequently Asked Questions (FAQs): The Root of the Problem
Q1: Why is tar formation such a common and persistent issue in classical quinoline syntheses?

A1: Tar formation is fundamentally a consequence of the harsh reaction conditions required by many classical methods like the Skraup and Doebner-von Miller syntheses.[1][2] The primary causes are:

  • Aggressive Reagents: These syntheses often employ strong Brønsted acids (e.g., concentrated sulfuric acid), which act as both catalysts and dehydrating agents.[3][4][5]

  • High Temperatures: Many of these reactions require significant thermal energy to overcome activation barriers, but excessive heat can promote decomposition and polymerization.[1][6][7]

  • Reactive Intermediates: The key intermediates are often highly susceptible to polymerization. For instance, the Skraup synthesis generates acrolein in situ from the dehydration of glycerol.[4][8] Acrolein and other α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction readily polymerize under strong acid catalysis, forming high-molecular-weight, insoluble tars.[1][2][9]

Q2: What are the universal strategies I can apply to minimize tar formation across different quinoline synthesis methods?

A2: While each named reaction has its nuances, a few core principles can dramatically reduce tarring:

  • Temperature Control: This is the most critical parameter. Avoid localized hotspots with efficient stirring and control the rate of exothermic processes through slow reagent addition and external cooling.[1][6]

  • Use of Moderators: In notoriously vigorous reactions like the Skraup synthesis, moderators are essential to control the reaction rate and prevent charring.[1][7]

  • Catalyst Optimization: Move beyond traditional, harsh catalysts. Modern methods often employ milder Lewis acids, solid-supported acids, or even catalyst-free systems that can provide high yields with fewer byproducts.[10][11]

  • Control of Reagent Concentration: Keeping the concentration of highly reactive intermediates (like α,β-unsaturated carbonyls) low at any given moment can favor the desired cyclization over self-polymerization.[2][9]

  • Effective Purification: When some tar formation is unavoidable, choosing the right purification strategy is key. Steam distillation is highly effective for separating volatile quinolines from non-volatile tarry residues.[6][12]

Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis is infamous for its violent exotherm and tendency to produce significant amounts of tar.[1][3]

Q: My Skraup reaction was extremely vigorous, difficult to control, and resulted in a solid black mass. What went wrong?

A: This is a classic outcome of an unmoderated Skraup reaction. The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic. This heat accelerates the subsequent reactions and, crucially, the acid-catalyzed polymerization of the newly formed acrolein, leading to charring and tar formation.[3][4][13]

Solutions & Methodologies

  • Introduce a Moderator: The most effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is the most common and is believed to act as an oxygen carrier, allowing the oxidation of the dihydroquinoline intermediate to proceed more smoothly and controllably, thereby preventing a runaway reaction.[1][6][14] Boric acid can also be used.[14]

  • Strict Reagent and Temperature Control: The addition of concentrated sulfuric acid must be done slowly, with vigorous stirring, and while cooling the reaction vessel in an ice bath to dissipate the heat of dilution and reaction.[1][6]

cluster_0 Skraup Synthesis Pathways cluster_1 Mitigation Strategy Aniline Aniline + Glycerol H2SO4 conc. H₂SO₄ (catalyst) Addition Michael Addition Aniline->Addition Acrolein Acrolein Intermediate H2SO4->Acrolein Dehydration Acrolein->Addition Tar Tar Formation Acrolein->Tar Acid-Catalyzed Polymerization Cyclization Cyclization & Dehydration Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Desired Quinoline Product Oxidation->Quinoline Moderator Add Moderator (e.g., FeSO₄) Moderator->H2SO4 Controls Exotherm & Oxidation Rate

Caption: Desired vs. Undesired Pathways in Skraup Synthesis.
Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to ensure a controlled reaction.[6]

  • Reaction Setup: In a large round-bottom flask (at least 2L for a 1-mole scale reaction) equipped with a high-torque mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄).

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. The rate of addition should be managed to keep the internal temperature below 100°C.

  • Reaction: After the addition is complete, heat the mixture gently. The reaction will become exothermic (around 140-150°C). If it becomes too vigorous, remove the heat source immediately. Once the initial exotherm subsides, maintain the reaction at reflux for 3-5 hours.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[6][12] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Troubleshooting Guide: Doebner-von Miller Synthesis

This method is more versatile than the Skraup, but still prone to tarring from the polymerization of α,β-unsaturated carbonyl compounds.[9]

Q: My Doebner-von Miller reaction produced a thick, dark polymer, making product isolation impossible. How can I prevent this?

A: The root cause is the acid-catalyzed self-condensation and polymerization of your α,β-unsaturated aldehyde or ketone.[2][9] This side reaction competes directly with the desired conjugate addition of the aniline.

Solutions & Methodologies

  • Slow Addition of Carbonyl: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with aniline over polymerization.[2][9]

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using an immiscible organic solvent (e.g., toluene) with the acidic aqueous phase, you can sequester the bulk of the α,β-unsaturated carbonyl in the organic layer. This limits its exposure to the strong acid, drastically reducing polymerization while still allowing it to react with the aniline at the phase interface.[1][9]

  • Catalyst Choice: While strong acids like HCl or H₂SO₄ are traditional, Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can also catalyze the reaction, sometimes with reduced tar formation.[2][9][15]

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol uses a two-phase system to minimize polymerization of crotonaldehyde.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride mixture over 1-2 hours.

  • Reaction: Continue to reflux for an additional 3-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with toluene or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Troubleshooting Guide: Friedländer & Combes Syntheses

These syntheses are generally less prone to severe tarring but can still suffer from byproduct formation and degradation under harsh conditions.

Q: I am observing significant coloration and byproduct formation in my Friedländer/Combes reaction. How can I achieve a cleaner synthesis?

A: The issue likely stems from excessively high temperatures or the use of overly aggressive acid catalysts, which can cause degradation of sensitive starting materials or the quinoline product.[7][10] In the Friedländer synthesis, self-condensation of the ketone component (an aldol reaction) is a common competing side reaction.[10]

Solutions & Methodologies

  • Optimize Thermal Conditions: Many modern catalytic systems for these syntheses work at much lower temperatures than traditional methods. Monitor the reaction by TLC to find the minimum temperature required for efficient conversion.[10]

  • Select a Milder Catalyst: This is the key to a cleaner reaction.

    • For Friedländer: Instead of strong acids or bases, consider using a catalytic amount of p-toluenesulfonic acid (p-TsOH), molecular iodine, or various Lewis acids.[10][16] Catalyst-free reactions in water have also been reported, offering a green alternative.[12]

    • For Combes: While concentrated H₂SO₄ is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating and cyclizing agents, sometimes leading to cleaner reactions.[4][17]

Table 1: Comparison of Catalysts and Conditions
SynthesisTraditional ConditionsModern, Milder AlternativesBenefit of Alternative
Friedländer High temp (150-220°C), strong acid/base[7]p-TsOH, Iodine, Lewis Acids, Catalyst-free in H₂O[10][12]Lower temp, higher selectivity, reduced byproducts.
Combes Conc. H₂SO₄[4][17]Polyphosphoric Acid (PPA), Polyphosphoric Ester (PPE)[17]More efficient cyclodehydration, potentially cleaner.
Skraup Conc. H₂SO₄, high exotherm[3][4]H₂SO₄ with FeSO₄ moderator[1][6][14]Controlled reaction, prevents charring, improved safety.
Doebner-Miller Conc. HCl or H₂SO₄[2][9]Lewis Acids (ZnCl₂, SnCl₄), Biphasic systems[1][9]Reduced polymerization of carbonyl component.
General Troubleshooting Workflow

If you encounter tar formation, a systematic approach is crucial.

start Tar Formation Observed Low Yield of Quinoline check_synthesis Identify Synthesis Method (Skraup, D-v-M, etc.) start->check_synthesis skraup_q Is reaction highly exothermic/violent? check_synthesis->skraup_q Skraup dvm_q Is an α,β-unsaturated carbonyl used? check_synthesis->dvm_q Doebner-von Miller fc_q Are conditions (temp, acid) too harsh? check_synthesis->fc_q Friedländer/ Combes add_moderator Action: Add Moderator (e.g., FeSO₄) skraup_q->add_moderator Yes slow_addition Action: Slow Reagent Addition with Cooling skraup_q->slow_addition Yes dvm_q->slow_addition Yes biphasic Action: Use Biphasic System (e.g., Toluene/H₂O) dvm_q->biphasic Yes mild_catalyst Action: Use Milder Catalyst (p-TsOH, Iodine, etc.) fc_q->mild_catalyst Yes lower_temp Action: Lower Reaction Temp & Monitor by TLC fc_q->lower_temp Yes purify Isolate Product from Tar add_moderator->purify slow_addition->purify biphasic->purify mild_catalyst->purify lower_temp->purify steam_distill Purification: Steam Distillation (for volatile products) purify->steam_distill chromatography Purification: Column Chromatography (for non-volatile products) purify->chromatography

Caption: A logical workflow for troubleshooting tar formation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4,6-dichloro-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights into catalyst selection, troubleshooting, and reaction optimization, moving beyond simple protocols to explain the underlying chemical principles.

PART 1: Core Concepts & Foundational Challenges

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection for this compound particularly challenging?

A: The primary challenge lies in achieving regioselective functionalization. The this compound scaffold possesses two distinct carbon-chlorine (C-Cl) bonds with different electronic environments.

  • Inherent Reactivity Bias: The quinoline nitrogen atom is electron-withdrawing, rendering the C2 and C4 positions (α and γ to the nitrogen, respectively) electron-deficient.[1] This makes the C4-Cl bond significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)) compared to the C6-Cl bond on the benzene ring.[1][2][3] Consequently, most cross-coupling reactions will preferentially occur at the C4 position.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This necessitates the use of robust catalyst systems, often employing sterically hindered ligands that prevent strong N-metal binding while still promoting the desired catalytic cycle.

  • Harsh Conditions for C6 Activation: Activating the more inert C6-Cl bond typically requires more forcing conditions (higher temperatures, stronger bases, more active catalysts), which can lead to side reactions or degradation of starting materials and products.

Q2: What is the general mechanism for cross-coupling reactions on this substrate, and why are ligands so critical?

A: The majority of C-C and C-N bond-forming reactions on this compound proceed via a palladium-catalyzed cycle. Understanding this cycle is key to troubleshooting. The choice of ligand is arguably the most critical parameter, as it directly influences each step.[4]

  • Oxidative Addition: A Pd(0) species inserts into the C-Cl bond. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald biarylphosphine ligands) accelerate this rate-limiting step, which is especially important for activating the strong C-Cl bond.[5]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner is delivered to the palladium center. The ligand's steric bulk influences the geometry and accessibility of the metal center for this step.

  • Reductive Elimination: The new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands also promote this final step, preventing catalyst decomposition and side reactions like β-hydride elimination.[6]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)L₂(Cl)) Pd0->OA_Complex + Ar-Cl (Oxidative Addition) TM_Complex Transmetalation or Amine Coordination (Ar-Pd(II)L₂(Nu)) OA_Complex->TM_Complex + Nucleophile (Nu) - M-Cl Product_Complex Product Formation TM_Complex->Product_Complex (Reductive Elimination) Product_Complex->Pd0 Ar-Nu (Product) center

General Palladium Cross-Coupling Catalytic Cycle.

PART 2: Troubleshooting Guide for Common Reactions

This section is structured to help you diagnose and solve common issues encountered during experimentation.

Reaction 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the chloroquinoline with a boronic acid or ester.

Q: What is a reliable starting point for a selective C4-Suzuki coupling on this compound? A: A robust starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a sterically demanding, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[7][8] For the base, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices, used in an anhydrous polar aprotic solvent like dioxane, THF, or DME.[7][9]

Problem / Observation Potential Cause & Explanation Recommended Solution(s)
No reaction; only starting material recovered. 1. Inactive Catalyst: The Pd(0) active species is not forming or the oxidative addition is too slow. Aryl chlorides are notoriously difficult to activate.1a. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos).[8][10] 1b. Increase the reaction temperature (e.g., from 80 °C to 100-110 °C). 1c. Use a pre-activated catalyst, such as a Buchwald G3 precatalyst.
Low yield with significant starting material remaining. 1. Insufficient Base Strength/Solubility: The base is crucial for the transmetalation step. If it's not strong enough or poorly soluble, the catalytic cycle stalls. 2. Water Contamination: Excess water can hydrolyze the boronic acid and hinder the catalyst.1a. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7] 1b. Ensure the base is finely powdered to maximize surface area. 2. Use anhydrous solvents and reagents. Flame-dry the glassware before use.
Formation of a homocoupled biaryl product (from the boronic acid). Oxygen Contamination: O₂ can promote the oxidative homocoupling of the boronic acid, consuming your reagent and reducing the yield of the desired product.Thoroughly degas the reaction mixture (e.g., with 3-4 vacuum/argon cycles) before heating. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.
Mixture of C4-monoarylated and C4,C6-diarylated products. Over-reaction: The conditions are sufficiently harsh to slowly activate the C6-Cl bond after the C4 position has reacted.1. Use a slight excess of the this compound substrate (e.g., 1.1-1.2 equivalents). 2. Reduce the reaction time and monitor by TLC/LCMS to stop the reaction upon consumption of the boronic acid. 3. Lower the reaction temperature slightly (e.g., by 10-15 °C).
Catalyst SystemBaseSolventTemp (°C)Key Application / Notes
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄ (2 eq.)1,4-Dioxane100-110Excellent general system for high C4-selectivity and good functional group tolerance.[8]
Pd₂(dba)₃ (1.5 mol%) + XPhos (3.5 mol%)K₂CO₃ (2 eq.)Toluene/H₂O100Good for a wide range of boronic acids. XPhos is highly effective for challenging substrates.[8]
PdCl₂(PCy₃)₂ (3 mol%)Cs₂CO₃ (2 eq.)THF80Effective for coupling with Grignard reagents instead of boronic acids, showing high selectivity.[11]
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%), followed by anhydrous 1,4-dioxane.

  • Degassing: Bubble argon through the stirred suspension for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the C4-arylated product.

Reaction 2: Buchwald-Hartwig C-N Amination

This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals. The principles are similar to the Suzuki coupling, but the nucleophile is an amine.

Q: What is the best catalyst/ligand/base combination for aminating this compound? A: A highly effective system is a palladium source like Pd₂(dba)₂ or a Buchwald precatalyst (e.g., XPhos G3), a specialized biarylphosphine ligand like DavePhos or BINAP, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[2][3][12] Dioxane or toluene are common solvents.[2]

Problem / Observation Potential Cause & Explanation Recommended Solution(s)
Low yield with significant hydrodehalogenation (C-Cl replaced by C-H). β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with amines bearing α-hydrogens.[6] It consumes the intermediate and reduces yield.1. Switch to a more sterically hindered ligand (e.g., from BINAP to DavePhos or t-BuXPhos) to sterically favor reductive elimination.[2][12] 2. Use a stronger, more hindered base like LHMDS instead of NaOt-Bu.
No reaction, especially with a secondary or hindered primary amine. 1. Steric Hindrance: The amine may be too bulky to coordinate effectively to the palladium center. 2. Catalyst Deactivation: The amine may be coordinating too strongly, poisoning the catalyst.1. Switch to a ligand specifically designed for hindered amines, such as t-butyl BrettPhos.[5][13] 2. Increase the temperature. 3. Use a higher catalyst loading (e.g., 2-5 mol%).
Reaction is sluggish or incomplete. Base Degradation/Inactivity: Sodium t-butoxide is highly hygroscopic and can lose activity if not handled properly.Use a fresh bottle of NaOt-Bu from a glovebox or an unopened container. Weigh it quickly and add it directly to the reaction flask.
I need to perform a diamination at both C4 and C6. Lower Reactivity of C6-Cl: The C6 position is significantly less reactive. A single set of conditions is unlikely to work efficiently for both sites.1. Perform the C4-amination first using standard conditions. 2. Isolate the C4-amino product. 3. Subject the C4-amino product to a second amination using more forcing conditions: a more active catalyst system (e.g., with DavePhos), higher temperature, and a larger excess of the amine (3-4 equivalents).[2][12]

digraph "Troubleshooting_Workflow" {
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node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Reaction Failed\n(Low Yield / No Product)", shape=ellipse, style=filled, fillcolor="#FCE8E6"]; Check_Reagents [label="Are reagents pure\nand anhydrous?\n(Solvent, Base, etc.)", shape=diamond, style=filled, fillcolor="#FEF7E0"]; Check_Inert [label="Was the reaction\nfully under inert gas?", shape=diamond, style=filled, fillcolor="#FEF7E0"]; Increase_Temp [label="Increase Temperature\n(e.g., by 20°C)", style=filled, fillcolor="#E8F0FE"]; Change_Ligand [label="Switch to a more\nElectron-Rich/Bulky Ligand\n(e.g., Buchwald-type)", style=filled, fillcolor="#E8F0FE"]; Change_Base [label="Switch to a\nStronger/Different Base\n(e.g., K₃PO₄, NaOtBu)", style=filled, fillcolor="#E8F0FE"]; Success [label="Reaction Successful", shape=ellipse, style=filled, fillcolor="#E6F4EA"];

Start -> Check_Reagents; Check_Reagents -> Check_Inert [label="Yes"]; Check_Reagents -> Start [label="No\n(Purify/Redry)"]; Check_Inert -> Increase_Temp [label="Yes"]; Check_Inert -> Start [label="No\n(Improve Degassing)"]; Increase_Temp -> Change_Ligand; Change_Ligand -> Change_Base; Change_Base -> Success; }

A general workflow for troubleshooting failed cross-coupling reactions.
##### Table 2: Recommended Buchwald-Hartwig Amination Conditions

Catalyst System Base Solvent Temp (°C) Key Application / Notes
Pd₂(dba)₂ (2 mol%) + BINAP (3 mol%) NaOt-Bu (1.5 eq.) Dioxane 100-110 A classic, reliable system for many primary and secondary amines. [2][3]
XPhos Pd G3 (2 mol%) LHMDS (1.5 eq.) Toluene 110 Excellent for sterically hindered amines and often provides higher yields with lower catalyst loading.
Pd(OAc)₂ (2 mol%) + DavePhos (3 mol%) NaOt-Bu (1.5 eq.) Dioxane 100 DavePhos is often superior to BINAP for challenging substrates, especially for diamination reactions. [2][12]
Experimental Protocol 2: Selective C4-Amination
  • Preparation: In a glovebox, add NaOt-Bu (1.5 eq.) to an oven-dried Schlenk flask. Remove from the glovebox.
  • Reagent Addition: Add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₂, 2 mol%), and the ligand (e.g., DavePhos, 3 mol%).
  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
  • Solvent/Amine Addition: Under argon, add anhydrous toluene followed by the amine (1.2 eq.).
  • Reaction: Heat the mixture to 110 °C. Monitor progress by LC-MS.
  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Reaction 3: Selective Hydrogenation

Reducing the pyridine ring to a tetrahydroquinoline without affecting the C-Cl bonds (hydrogenolysis) is a common synthetic goal.

Troubleshooting Guide (Q&A Format)
Problem / Observation Potential Cause & Explanation Recommended Solution(s)

| Dechlorination (hydrogenolysis) is observed. | Overly Active Catalyst/Harsh Conditions: Palladium on Carbon (Pd/C) is notorious for causing hydrogenolysis of aryl halides, especially under high H₂ pressure or acidic conditions. | 1. Lower the H₂ pressure (e.g., from 50 psi to 15 psi). 2. Lower the reaction temperature. 3. Add a mild base (e.g., triethylamine) to scavenge any in-situ generated HCl. 4. Switch to a different catalyst, such as PtO₂ (Adam's catalyst) or a homogeneous catalyst like Crabtree's catalyst, which are often less prone to dehalogenation. | | Incomplete conversion to tetrahydroquinoline. | Catalyst Poisoning or Inactivity: The quinoline nitrogen can poison the catalyst surface. The catalyst may simply not be active enough under the chosen conditions. | 1. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). 2. Increase the H₂ pressure. 3. Consider a more active homogeneous catalyst system (e.g., Ru or Ir based). | | Reaction is very slow. | Poor H₂ Mass Transfer or Low Catalyst Activity. | 1. Ensure very vigorous stirring to maximize gas-liquid mixing. 2. Switch to a solvent with higher H₂ solubility if possible. 3. Consider using a transfer hydrogenation protocol with a hydrogen donor like formic acid or Hantzsch ester, which can sometimes be more efficient and selective. |

Table 3: Recommended Hydrogenation Conditions
Catalyst H₂ Source Solvent Conditions Notes
PtO₂ (Adam's Cat.) H₂ gas (50 psi) Acetic Acid Room Temp Often provides good selectivity for ring reduction with minimal dehalogenation.
Co-based heterogeneous catalyst H₂ gas (low pressure) Various Room Temp Earth-abundant metal catalysts are being developed for selective hydrogenation.
Iodine/Hydroborane HBpin THF Mild Temp A metal-free transfer hydrogenation method that can be very selective.

PART 3: References

  • Site-selective cross-coupling of dichlorinated benzo-fused nitrogen-heterocycles with Grignard reagents. Chemical & Pharmaceutical Bulletin, URL: --INVALID-LINK--
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, URL: --INVALID-LINK--
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6-methylquinoline. Benchchem, URL: --INVALID-LINK--
  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron Letters, URL: --INVALID-LINK--
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. RSC Advances, URL: --INVALID-LINK--
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (TCI) Website, URL: --INVALID-LINK--
  • Palladium in Quinoline Synthesis. ScienceDirect, URL: --INVALID-LINK--
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI Molecules, URL: --INVALID-LINK--
  • Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier, URL: --INVALID-LINK--
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate, URL: --INVALID-LINK--
  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed, URL: --INVALID-LINK--
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, URL: --INVALID-LINK--
  • Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. Acme Synthetic Chemicals, URL: --INVALID-LINK--
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, URL: --INVALID-LINK--
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI Molecules, URL: --INVALID-LINK--
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, URL: --INVALID-LINK--
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich, URL: --INVALID-LINK--
  • Buchwald–Hartwig amination. Wikipedia, URL: --INVALID-LINK--
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, URL: --INVALID-LINK--
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI Molecules, URL: --INVALID-LINK--
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. ResearchGate, URL: --INVALID-LINK--
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health, URL: --INVALID-LINK--
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate, URL: --INVALID-LINK--
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health, URL: --INVALID-LINK--
  • Suzuki Coupling. Organic Chemistry Portal, URL: --INVALID-LINK--
  • Heck Reaction. Organic Chemistry Portal, URL: --INVALID-LINK--
  • Development of quinoline hydrogenation catalysts. ResearchGate, URL: --INVALID-LINK--
  • Buchwald Catalysts & Ligands. Sigma-Aldrich, URL: --INVALID-LINK--
  • Heck reaction. Wikipedia, URL: --INVALID-LINK--
  • A Comparative Guide to New Diisopropylaniline-Based Catalysts for Suzuki-Miyaura Cross-Coupling Reactions. Benchchem, URL: --INVALID-LINK--
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal, URL: --INVALID-LINK--
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, URL: --INVALID-LINK--
  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science, URL: --INVALID-LINK--
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate, URL: --INVALID-LINK--
  • Buchwald-Hartwig Amination. Chemistry LibreTexts, URL: --INVALID-LINK--/24%3A_Palladium_Catalyzed_Cross_Coupling/24.04%3A_Buchwald-Hartwig_Amination)
  • Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing, URL: --INVALID-LINK--
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed, URL: --INVALID-LINK--
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. National Institutes of Health, URL: --INVALID-LINK--
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI, URL: --INVALID-LINK--
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, URL: --INVALID-LINK--
  • Tandem-type Pd(II)-catalyzed oxidative Heck reaction/intramolecular C-H amidation sequence: a novel route to 4-aryl-2-quinolinones. PubMed, URL: --INVALID-LINK--
  • Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. MDPI, URL: --INVALID-LINK--
  • Optimisation of the hydrogenation of 2-methylquinoline. ResearchGate, URL: --INVALID-LINK--
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI, URL: --INVALID-LINK--
  • C-H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. ResearchGate, URL: --INVALID-LINK--
  • Reaction profiles a Catalytic transfer hydrogenations of... ResearchGate, URL: --INVALID-LINK--
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. National Institutes of Health, URL: --INVALID-LINK--
  • catalyzed C–H bond amidations using cyclic. Royal Society of Chemistry, URL: --INVALID-LINK--
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, URL: --INVALID-LINK--

References

Technical Support Center: Solvent Effects on the Reactivity of 4,6-Dichloro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methylquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical role of solvents in modulating the reactivity and selectivity of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two chlorine atoms on this compound?

A1: The chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 6-position. The quinoline ring's nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic attack, particularly at the α (2) and γ (4) positions.[1][2] The negative charge of the intermediate formed during nucleophilic attack (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom when the attack occurs at position 4, thus stabilizing the transition state and accelerating the reaction.[1] The chlorine at the 6-position is on the benzenoid ring and does not benefit from this stabilization, making its reactivity comparable to that of a typical chloroarene.

Q2: What is the predominant mechanism for nucleophilic substitution on this molecule, and how does the solvent play a role?

A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.[1]

  • Addition Step: The nucleophile attacks the electron-deficient carbon atom at the 4-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.

The solvent's role is crucial in stabilizing the charged species involved in this mechanism. Polar solvents, in particular, can solvate and stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[3][4]

Q3: How do different classes of solvents (polar protic, polar aprotic, nonpolar) affect the reaction rate?

A3: The choice of solvent can dramatically alter the reaction outcome.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess high dielectric constants and are excellent at stabilizing the charged Meisenheimer intermediate.[5] Since they lack acidic protons, they do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. This combination leads to a significant acceleration of the reaction rate.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also stabilize the charged intermediate, but they possess a major drawback. Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a solvent shell that lowers the nucleophile's energy and reduces its reactivity.[6][7] This effect can often lead to a slower reaction rate compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions. They are unable to effectively stabilize the charged transition state, leading to a very high activation energy and an extremely slow or non-existent reaction.[8] Reactants may also suffer from poor solubility in these solvents.[3]

Q4: Can the solvent influence the regioselectivity of the reaction?

A4: While the inherent electronic properties of the this compound scaffold strongly favor substitution at the 4-position, the solvent can play a secondary role. In highly polar solvents that effectively stabilize the charged intermediate, the electronic preference for C4 substitution is enhanced, leading to high regioselectivity. In less polar solvents, the reaction rate will be much slower, and higher temperatures may be required, which could potentially lead to a decrease in selectivity and the formation of side products. For most practical purposes, selectivity is dictated by the substrate's electronics, but the solvent choice is key to achieving a clean and efficient reaction.

Troubleshooting Guides

Problem: The reaction is extremely slow or shows no conversion.

Q: I've set up my reaction with this compound and a primary amine in toluene, but even after 24 hours at reflux, I see only starting material by TLC. What's going wrong?

A: This is a classic solvent-mismatch issue. Toluene is a nonpolar solvent and is unsuitable for SNAr reactions because it cannot stabilize the charged Meisenheimer complex formed in the rate-determining step.[8][9] This results in a very high activation energy barrier.

Troubleshooting Steps:

  • Change to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents will effectively stabilize the transition state and increase the reaction rate, often by several orders of magnitude.[5]

  • Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong. While solvent is a primary factor, a weak nucleophile will struggle to react even in a good solvent.

  • Consider Temperature: While you are already at reflux, the maximum temperature is limited by the boiling point of toluene (~111 °C). Switching to a higher-boiling polar aprotic solvent like DMSO (b.p. 189 °C) or DMF (b.p. 153 °C) allows for a wider temperature range, which can further accelerate a sluggish reaction.[3]

Solvent Selection Guide for Nucleophilic Substitution
SolventClassDielectric Constant (ε)Expected Effect on SNAr RateRationale
DMSO Polar Aprotic47Excellent High polarity stabilizes the intermediate; does not solvate the nucleophile.[5]
DMF Polar Aprotic37Excellent Similar to DMSO, a standard choice for SNAr reactions.[6]
Acetonitrile Polar Aprotic37Good Good polarity, though generally less effective than DMF or DMSO for stabilizing the intermediate.[10]
Ethanol Polar Protic24Moderate to Slow Stabilizes the intermediate but deactivates the nucleophile via hydrogen bonding.[7]
Toluene Nonpolar2.4Very Slow / No Reaction Fails to stabilize the charged intermediate, leading to a high activation energy.[8]
Dioxane Nonpolar2.2Very Slow / No Reaction Similar to toluene, generally unsuitable for this reaction type.[10]
Problem: The reaction is messy, with multiple products observed.

Q: I'm reacting this compound with sodium methoxide in methanol. My goal is to substitute the C4-chloro group, but I'm getting a mixture of products. How can I improve the selectivity?

A: While methanol is a polar protic solvent, which can work, it can also participate in side reactions. The messiness could be due to several factors.

Troubleshooting Flowchart:

G start Messy Reaction: Multiple Products q1 Is the reaction run at high temperature? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 High temperatures may cause side reactions or substitution at C6. ACTION: Lower the temperature and monitor for longer. a1_yes->res1 q2 Is water present in the reaction? a1_no->q2 a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No res2 Water can lead to hydrolysis, forming 4-hydroxy-6-chloro-2-methylquinoline. ACTION: Use anhydrous solvent and reagents under an inert atmosphere. a2_yes->res2 res3 Consider switching to a polar aprotic solvent like THF or DMF with NaOMe. This often gives cleaner reactions by avoiding solvent-nucleophile interactions. a2_no->res3

Caption: Troubleshooting low selectivity.

Detailed Explanation:

  • Hydrolysis: If your methanol or sodium methoxide is not perfectly anhydrous, water can act as a competing nucleophile, leading to the formation of 6-chloro-2-methylquinolin-4-ol.[11] Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent as a Nucleophile: While you are using methoxide, the solvent (methanol) itself is a weak nucleophile. At elevated temperatures, it could potentially lead to side reactions.

  • Improved Protocol: A better approach is often to use a strong base like sodium hydride (NaH) to deprotonate the nucleophile (in this case, methanol) in situ in a polar aprotic solvent like THF or DMF. This generates the potent nucleophile in a non-protic environment, leading to a cleaner and faster reaction.

Problem: The desired product is insoluble and difficult to purify.

Q: My nucleophilic substitution reaction in DMSO worked well, but upon cooling, my product crashed out as an impure solid. How can I improve the work-up?

A: High-boiling polar aprotic solvents like DMSO and DMF are notoriously difficult to remove and can complicate product isolation.

Work-up Protocol:

  • Quench and Precipitate: Cool the reaction mixture to room temperature. Pour the mixture slowly into a large volume of ice-cold water with vigorous stirring. The desired organic product is often much less soluble in water than in DMSO and should precipitate out.

  • Filter and Wash: Collect the solid product by vacuum filtration. It is crucial to wash the solid extensively on the filter funnel with water to remove residual DMSO. Follow this with a wash using a nonpolar solvent like cold diethyl ether or hexane to remove nonpolar impurities and help dry the solid.

  • Recrystallization: The crude solid should be purified by recrystallization. The key is to find a suitable solvent or solvent system. Start by testing the solubility of your crude product in various common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane). A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[12]

Experimental Protocol: Synthesis of 4-Amino-6-chloro-2-methylquinoline

This protocol describes a standard SNAr reaction, highlighting the critical role of the solvent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup1 Combine this compound (1.0 eq) and amine nucleophile (1.2 eq) in a round-bottom flask. Setup2 Add anhydrous DMF as solvent. Setup1->Setup2 Setup3 Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) to scavenge HCl. Setup2->Setup3 React1 Heat mixture to 80-100 °C under an inert atmosphere. Setup3->React1 React2 Monitor progress by TLC (disappearance of starting material). React1->React2 Workup1 Cool to RT, pour into ice water. React2->Workup1 Workup2 Filter the resulting precipitate. Workup1->Workup2 Workup3 Wash solid with water, then cold ether. Workup2->Workup3 Workup4 Recrystallize from a suitable solvent (e.g., Ethanol). Workup3->Workup4

Caption: Experimental workflow for amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.1 M concentration). Add the desired amine nucleophile (e.g., benzylamine, 1.2 eq) followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The reaction is complete upon the disappearance of the this compound spot.

  • Work-up: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice water, stirring vigorously. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with deionized water, followed by a wash with a small amount of cold diethyl ether.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-6-chloro-2-methylquinoline derivative.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6- and 4,8-Dichloro-2-methylquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Among the most robust methods for its elaboration is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 4,6-dichloro-2-methylquinoline and 4,8-dichloro-2-methylquinoline. While both possess a reactive C4-chloro group, the position of the second chloro substituent on the carbocyclic ring—either at C6 or C8—profoundly impacts the molecule's susceptibility to nucleophilic attack. Our analysis, grounded in established mechanistic principles and supported by comparative experimental design, concludes that This compound exhibits significantly higher reactivity at the C4 position . This difference is primarily attributed to the pronounced steric hindrance imposed by the C8-chloro substituent in the 4,8-isomer, which impedes the approach of the nucleophile and destabilizes the reaction's transition state.

Introduction: The Strategic Importance of 4-Chloroquinolines

The quinoline ring system is a privileged scaffold, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial and anticancer properties.[1][2] A critical step in the synthesis of these complex molecules is the selective functionalization of the quinoline core. The nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinoline derivatives stands out as a versatile and efficient method for introducing molecular diversity.[1]

This guide focuses on two key building blocks: this compound and 4,8-dichloro-2-methylquinoline. A fundamental question for any researcher in process development or drug discovery is: how does the placement of the second chloro group on the benzenoid ring influence the reactivity of the primary C4-Cl reaction site? Understanding this reactivity differential is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

The SNAr Mechanism on the Quinoline Scaffold

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3][4] In the quinoline system, the ring nitrogen atom acts as a powerful internal electron-withdrawing group, polarizing the heterocyclic ring and rendering the C2 and C4 positions electrophilic. The C4 position is generally preferred for nucleophilic attack.[2][5]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

The stability of the Meisenheimer complex is the key determinant of the reaction rate. The more the negative charge can be delocalized, the lower the activation energy and the faster the reaction.

SNAr_Mechanism General SNAr Mechanism at the C4 Position of Quinoline R 4-Chloroquinoline Substrate MC Meisenheimer Complex (Resonance Stabilized) R->MC + Nu⁻ (Rate-Determining Step) Nu Nucleophile (Nu⁻) P 4-Substituted Quinoline Product MC->P - Cl⁻ (Fast) Cl Chloride Ion (Cl⁻)

Caption: The addition-elimination mechanism for SNAr reactions on 4-chloroquinolines.

A Head-to-Head Comparison: Electronic vs. Steric Effects

The difference in reactivity between the 4,6- and 4,8-isomers stems from a combination of electronic and steric effects exerted by the second chloro substituent.

This compound: An Electronically-Influenced System
  • Electronic Effect: The chlorine atom at the C6 position is remote from the C4 reaction center. It exerts a moderate electron-withdrawing inductive effect (-I). This effect slightly increases the overall electrophilicity of the quinoline ring system, including the C4 carbon. Consequently, it provides a small degree of stabilization to the negatively charged Meisenheimer intermediate, thereby accelerating the reaction rate compared to a non-substituted analog.

  • Steric Effect: Due to its distance from the C4 position, the C6-chloro group presents no significant steric barrier to the approaching nucleophile. The pathway to the C4 carbon remains open and accessible.

4,8-Dichloro-2-methylquinoline: A Sterically-Hindered System
  • Electronic Effect: The C8-chloro group also exerts an electron-withdrawing inductive effect, similar in nature to the C6-substituent. Electronically, its influence on the C4 position might be considered comparable.

  • Steric Effect: This is the dominant differentiating factor. The C8 position is peri to the heterocyclic ring, placing the chloro substituent in close spatial proximity to the C4 reaction site. This proximity creates significant steric hindrance, or a "peri-interaction," which physically obstructs the trajectory of the incoming nucleophile.[7] This steric clash raises the activation energy of the initial attack, dramatically slowing the rate-determining step of the reaction.

Steric_Hindrance Steric Clash in the 4,8-Dichloro Isomer Transition State cluster_46 4,6-Isomer: Unhindered Attack cluster_48 4,8-Isomer: Steric Hindrance Nuc1 Nu⁻ C4_1 C4 Nuc1->C4_1   Accessible Path C6_Cl Cl (at C6) Quinoline1 Quinoline Ring (Side View) Nuc2 Nu⁻ C4_2 C4 Nuc2->C4_2   Hindered Path C8_Cl Cl (at C8) C8_Cl->Nuc2 Steric Repulsion Quinoline2 Quinoline Ring (Side View) Workflow Experimental Workflow for Kinetic Comparison cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion prep1 Prepare stock solutions: - this compound in DMF - 4,8-dichloro-2-methylquinoline in DMF - Morpholine & K₂CO₃ in DMF react Set up two parallel reactions in sealed vials (Isomer A and Isomer B) Equimolar reactants, T = 100°C Stir vigorously prep1->react aliquot Withdraw aliquots at timed intervals (e.g., 0, 15, 30, 60, 120, 240 min) react->aliquot quench Immediately quench aliquots in cold Acetonitrile/Water aliquot->quench hplc Analyze quenched samples by HPLC quench->hplc quant Quantify disappearance of starting material and appearance of product vs. internal standard hplc->quant plot Plot concentration vs. time Determine initial reaction rates (k) quant->plot compare Compare rate constants (k_4,6 vs. k_4,8) to determine relative reactivity plot->compare

References

A Comparative Guide to the Biological Activity of 4,6-dichloro-2-methylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The specific nature, position, and number of substituents on the quinoline ring critically modulate this activity, a principle defined by Structure-Activity Relationship (SAR) studies.[6][7][8] This guide provides a comparative analysis of the biological potential of 4,6-dichloro-2-methylquinoline, a halogenated derivative, against other prominent quinoline compounds. By synthesizing experimental data from authoritative sources, we aim to elucidate the influence of its specific substitution pattern—a methyl group at C2 and chlorine atoms at C4 and C6—on its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline and its derivatives have long been a focal point of drug discovery, a journey that began with the isolation of quinine from cinchona bark, the first effective treatment for malaria.[1] This foundational discovery paved the way for synthetic antimalarials like chloroquine and mefloquine.[1][9] Beyond malaria, the quinoline framework is integral to drugs with diverse applications, including the antibacterial fluoroquinolones (e.g., ciprofloxacin) and the anticancer agent camptothecin.[1][3]

The versatility of the quinoline ring lies in its amenability to chemical modification. The introduction of various functional groups at different positions allows for the fine-tuning of a compound's physicochemical properties and biological targets.[2][10] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance potency, as the electronegativity and size of halogen atoms can influence binding affinity, metabolic stability, and membrane permeability.[11] This guide focuses on this compound, a molecule whose biological profile is dictated by the interplay of its chloro and methyl substituents.

Focus Compound: this compound

Structure: this compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Cl₂N.[12] Its structure is characterized by a quinoline core with a methyl group at the C2 position and chlorine atoms at the C4 and C6 positions.

Limited direct research on this specific molecule exists; however, its structural motifs are present in compounds with known biological activities.[13] The presence of two chlorine atoms suggests potential for enhanced antimicrobial and anticancer effects, while the methyl group can also influence its biological profile.[13] This guide will extrapolate its potential by comparing it with structurally related and well-documented quinoline derivatives.

Comparative Biological Activity Analysis

Anticancer Activity

Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, cell cycle arrest, and disruption of tubulin polymerization.[14][15] The substitution pattern is paramount in defining both the mechanism and potency.

Mechanistic Insights & Comparison: Many potent quinoline-based anticancer agents, such as lapatinib, function as tyrosine kinase inhibitors.[16] The quinazoline scaffold, structurally similar to quinoline, is a key feature of EGFR inhibitors like gefitinib.[17] The presence of chlorine at the C4 and C6 positions on the quinoline ring, as seen in our focus compound, is a feature found in some potent kinase inhibitors.

Compounds like 8-hydroxyquinoline-5-sulfonamides have demonstrated significant activity against melanoma and adenocarcinoma cell lines, with their efficacy being critically dependent on the 8-hydroxy group.[11] Quinoline-chalcone hybrids have also emerged as potent antiproliferative agents, with some exhibiting IC₅₀ values in the low micromolar range against various cancer cells.[18]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM) of Various Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38[18]
HCT-116 (Colon)5.34[18]
MCF-7 (Breast)5.21[18]
8-Hydroxyquinoline-5-sulfonamide (3c) C-32 (Melanoma)1.9[11][19]
MDA-MB-231 (Breast)3.5[11][19]
A549 (Lung)4.8[11][19]
Pyrazolyl-substituted Quinoline (55) HL-60 (Leukemia)19.88 (µg/ml)[15]
Quinoline-Chalcone Hybrid (39) A549 (Lung)1.91[14]
5-Fluorouracil (Standard Drug) MGC-803 (Gastric)6.22[18]

Based on these comparisons, the dichloro-substitution of this compound suggests it warrants investigation as a potential anticancer agent, possibly acting via kinase inhibition or apoptosis induction.

Antimicrobial Activity

The quinoline core is fundamental to the activity of fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV.[20] SAR studies have shown that substituents at various positions significantly impact the spectrum and potency of antimicrobial activity.[20]

Mechanistic Insights & Comparison: Halogenation, particularly at the C6 and C7 positions, is a known strategy for enhancing the antibacterial potency of quinolones. While our focus compound has a C6-chloro group, it lacks the typical carboxylic acid at C3 and the large N-substituent of fluoroquinolones. However, other classes of quinoline derivatives, such as quinoline hydrazones and quinoline-sulfonamide hybrids, also exhibit significant antimicrobial effects.[3][21] For instance, certain bromo-quinoline hydrazones show remarkable activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, some quinoline derivatives display potent activity against multidrug-resistant strains like MRSA.[22]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Quinoline Derivatives

Compound/Derivative ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Bromo-quinoline Hydrazone (7b) 12.512.512.5[3]
Quinoline-Sulfonamide Hybrid 3.1253.125-[23]
6-amino-quinoline derivative (6) 6.256.256.25[24]
8-Hydroxyquinoline derivative 6.25--[23]
Ampicillin (Standard Drug) 2550-[3]
Ciprofloxacin (Standard Drug) ---[23]

The presence of a C6-chloro group on this compound suggests a potential for antibacterial activity. Its efficacy would likely differ from fluoroquinolones and may involve alternative mechanisms of action, making it a candidate for overcoming existing resistance pathways.

Anti-inflammatory Activity

Quinoline derivatives can mitigate inflammation by inhibiting key enzymes and mediators in the inflammatory cascade, such as Cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and Tumor Necrosis Factor-α (TNF-α).[16][25]

Mechanistic Insights & Comparison: The anti-inflammatory potential of quinolines is often linked to their ability to inhibit COX enzymes, similar to classical NSAIDs.[4] For example, a synthetic quinoline derivative (QC) was shown to have potent anti-inflammatory effects comparable to diclofenac, with docking studies suggesting strong inhibition of COX-2.[26] Other derivatives have been designed to target different inflammatory pathways.[1][25] The structural features of this compound do not immediately align with classic COX inhibitors, but its potential to modulate cytokine production or other inflammatory targets cannot be ruled out and represents an area for future investigation.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds like this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol determines a compound's cytotoxicity by measuring the metabolic activity of living cells.[27] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[27][28]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Workflow for MTT-based cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21] The protocol is based on CLSI guidelines.[21][29]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or as required for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21]

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme solutions. Prepare a solution of the colorimetric substrate (e.g., TMPD).

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. Synthesizing the available data allows us to establish key SAR principles.

SAR_Quinoline cluster_core Quinoline Core SAR quinoline Quinoline Scaffold pos2 C2-Substituent (e.g., -CH3, -Aryl) anticancer Anticancer Activity pos2->anticancer Modulates Potency pos4 C4-Substituent (e.g., -Cl, -NH-R) pos4->anticancer Critical for Kinase Inhibition (e.g., 4-amino) antimicrobial Antimicrobial Activity pos4->antimicrobial Generally enhances activity (e.g., 4-oxo in quinolones) pos6 C6-Substituent (e.g., -Cl, -F) pos6->antimicrobial Halogen enhances potency pos8 C8-Substituent (e.g., -OH) pos8->anticancer 8-OH group is key for some derivatives pos8->antimicrobial 8-OH confers antifungal/bacterial activity

Caption: Key Structure-Activity Relationships for Quinoline Derivatives.

Future Directions for this compound:

  • Synthesis and Characterization: The first step is the robust synthesis and full spectroscopic characterization of the compound.

  • Broad-Spectrum Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains using the protocols outlined above to determine its primary biological activity and potency (IC₅₀/MIC values).

  • Mechanism of Action Studies: If significant activity is found, further studies are required to elucidate its mechanism. For anticancer activity, this could involve kinase profiling assays, cell cycle analysis, and apoptosis assays (e.g., Annexin V staining). For antimicrobial activity, DNA gyrase inhibition assays or membrane permeability studies would be relevant.

  • Lead Optimization: Based on initial findings, structural modifications could be made to improve potency and selectivity, potentially leading to the development of a novel therapeutic agent.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive analysis of structurally related compounds provides a strong rationale for its investigation as a bioactive molecule. The presence of chloro-substituents at the C4 and C6 positions suggests a high potential for potent anticancer and antimicrobial activities. Its profile is distinct from well-known derivatives like fluoroquinolones or chloroquine, indicating it may operate through different mechanisms and could be effective against resistant strains. The experimental frameworks provided in this guide offer a clear and scientifically rigorous path for future research to fully characterize the therapeutic potential of this and other novel quinoline derivatives, reinforcing the enduring importance of this scaffold in the ongoing quest for new medicines.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1][2] The precise characterization of these molecules is paramount, and spectroscopic techniques serve as the bedrock of this analytical endeavor. This guide provides a comparative analysis of how substituents on the quinoline ring system modulate its response to various spectroscopic probes, offering insights into the causal relationships between molecular structure and spectral data.

This document is structured to provide not just procedural steps but a deeper understanding of the underlying principles. We will explore how the electronic and steric nature of substituents dictates the outcomes of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry analyses.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In quinolines, these transitions are primarily π → π* and n → π*, originating from the aromatic π-system and the nitrogen lone pair, respectively.[3]

Influence of Substituents

The position and electronic nature of substituents dramatically alter the absorption profile.[4][5]

  • Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃, increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. The result is a bathochromic shift (shift to longer wavelengths, λmax) and often a hyperchromic effect (increased absorption intensity).[6]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and halogens, decrease the electron density of the π-system. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), also reducing the HOMO-LUMO gap. This typically leads to a significant bathochromic shift.[4]

  • Positional Effects: The magnitude of the shift depends on the substituent's position. Substituents that enhance the conjugation of the π-system, particularly at positions 2, 4, and 6, tend to produce the most significant shifts.

Table 1: Comparative UV-Vis Data for Substituted Quinolines (in Ethanol)

CompoundSubstituentPositionλmax (nm)Effect
Quinoline-H-~313Reference
6-Methylquinoline-CH₃ (Weak EDG)6~317Slight Bathochromic Shift
6-Methoxyquinoline-OCH₃ (Strong EDG)6~325Bathochromic Shift
4-Chloroquinoline-Cl (EWG)4~322Bathochromic Shift
6-Nitroquinoline-NO₂ (Strong EWG)6~348Strong Bathochromic Shift
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in which the analyte is soluble. Ethanol is a common choice for quinolines.

  • Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Calibration: Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Fill a clean quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an invaluable tool for structural elucidation. For quinolines, key absorptions include C=C and C=N stretching within the aromatic rings, and C-H stretching and bending vibrations.[7][8]

Influence of Substituents

Substituents introduce new vibrational modes and can subtly shift the frequencies of the core quinoline structure.

  • Aromatic C-H Stretching: Typically observed between 3000-3100 cm⁻¹.

  • Ring C=C and C=N Stretching: A series of bands between 1450-1650 cm⁻¹ are characteristic of the quinoline's aromatic system.[8] The exact positions and intensities are sensitive to the electronic effects of substituents.

  • C-H Out-of-Plane Bending: Strong absorptions between 700-900 cm⁻¹ are highly diagnostic of the substitution pattern on the benzene portion of the ring system.[7]

  • Substituent-Specific Bands: The true power of IR lies in identifying the substituent itself. For example, a nitro group (-NO₂) will show strong, characteristic symmetric and asymmetric stretching bands around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. A hydroxyl group (-OH) will present a broad absorption band around 3200-3600 cm⁻¹.

Table 2: Key IR Frequencies (cm⁻¹) for Representative Substituted Quinolines

CompoundAromatic C=C, C=N StretchC-H Out-of-Plane BendKey Substituent Bands
Quinoline1620, 1595, 1506, 1486766, 744N/A
2-Methylquinoline1618, 1598, 1505~750C-H stretch (aliphatic) ~2950
4-Hydroxyquinoline1640, 1610, 1550~760O-H stretch (broad) ~3300
6-Nitroquinoline1610, 1580, 1510~830, 740N-O stretch ~1530, 1350
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is clean and run a background scan to subtract atmospheric (CO₂, H₂O) absorptions.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction if necessary and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Influence of Substituents on Chemical Shifts (δ)

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[6]

  • ¹H NMR:

    • EDGs (-NH₂, -OCH₃): Increase electron density, causing shielding of nearby protons. This results in an upfield shift (lower ppm values).[6]

    • EWGs (-NO₂, -Cl): Decrease electron density, causing deshielding. This results in a downfield shift (higher ppm values).[6]

    • Positional Effects: The effect is most pronounced for protons ortho and para to the substituent. For example, a substituent at C6 will most significantly shift the signals for H5 and H7.

  • ¹³C NMR: The trends are similar to ¹H NMR. Carbons directly attached to electronegative atoms (like the carbon in a C-Cl bond) are significantly deshielded. The ipso-carbon (the carbon bearing the substituent) shows the largest shift.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) for Protons on the Benzene Ring

CompoundH5H6H7H8
Quinoline7.777.547.678.14
6-Methoxyquinoline7.35-7.058.01
6-Nitroquinoline8.35-8.608.95
8-Hydroxyquinoline7.207.457.15-

Note: These are approximate values. Actual shifts can vary with solvent and concentration.[6][9]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.

  • Shimming: The magnetic field is homogenized ("shimmed") to achieve high resolution and sharp, symmetrical peaks.

  • Acquisition: Acquire a standard 1D ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied. The spectrum is then referenced, typically to the residual solvent peak or tetramethylsilane (TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), which then breaks apart into smaller, charged fragments.

Influence of Substituents on Fragmentation

The fragmentation of the quinoline ring itself often involves the loss of HCN (27 Da) to form an ion at m/z 102.[10] However, the substituent typically directs the primary fragmentation pathways.

  • Alkyl Groups: Often undergo cleavage at the benzylic position (the bond beta to the aromatic ring) to form a stable tropylium-like ion.

  • Methoxy Groups (-OCH₃): Can lose a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).[11]

  • Carboxylic Acids (-COOH): Readily lose the carboxyl group as a radical (•COOH, 45 Da) or as carbon dioxide (CO₂, 44 Da).[10]

  • Halogens (-Cl, -Br): The presence of chlorine or bromine is easily identified by the characteristic isotopic pattern of the molecular ion (e.g., M⁺˙ and M+2⁺˙ peaks in an approximate 3:1 ratio for chlorine).

Table 4: Key Fragments (m/z) in EI-MS for Substituted Quinolines

CompoundMolecular Ion (M⁺˙)Primary Fragments (m/z)Interpretation
Quinoline129102[M - HCN]⁺˙
2-Methylquinoline143142, 115[M - H]⁺, [M - HCN]⁺˙
6-Methoxyquinoline159144, 116, 130[M - CH₃]⁺, [M - CH₃ - CO]⁺, [M - CHO]⁺
4-Quinolinecarboxylic acid173128[M - COOH]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe (for solids) or gas chromatography (for volatile liquids).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizing the Analytical Workflow

A systematic approach is crucial for the complete characterization of a novel substituted quinoline. The following workflow illustrates the logical progression of analysis, where each technique provides complementary information.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesized Quinoline Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial Check IR IR Spectroscopy (Functional Groups) MS->IR Confirm Functional Groups Structure Final Structure Elucidation MS->Structure NMR NMR (1D & 2D) (Connectivity & Stereochemistry) IR->NMR Detailed Structure IR->Structure UV_Vis UV-Vis Spectroscopy (Electronic Properties) NMR->UV_Vis Correlate with Electronics NMR->Structure UV_Vis->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of a substituted quinoline.

The Impact of Substituents on Electron Density

The electronic effects of substituents are the root cause of the observed spectroscopic changes. Electron-donating groups increase electron density, particularly at the ortho and para positions, while electron-withdrawing groups decrease it.

Caption: Influence of EDGs vs. EWGs on the quinoline ring's electron distribution.

Conclusion

The spectroscopic analysis of substituted quinolines is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. A thorough understanding of how substituents—through their inductive and resonance effects—influence spectral data is critical for accurate interpretation. By systematically applying UV-Vis, IR, NMR, and mass spectrometry, researchers can confidently elucidate the structure, confirm the identity, and probe the electronic properties of these vital heterocyclic compounds.

References

A Senior Scientist's Guide to the Synthesis of 4,6-dichloro-2-methylquinoline: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific derivative, 4,6-dichloro-2-methylquinoline (CAS 53342-53-3), is a valuable building block for more complex molecular architectures. This guide provides an in-depth, objective comparison of validated synthesis methods for this target molecule, moving beyond simple step-by-step instructions to explain the causality behind the strategic choices in each protocol.

The synthetic routes are evaluated based on efficiency, scalability, safety, and the accessibility of starting materials. This document is designed to be a self-validating system, providing detailed experimental data and protocols that empower chemists to reproduce and adapt these methods with confidence.

Strategic Overview: Choosing the Optimal Synthetic Pathway

The synthesis of a polysubstituted quinoline like this compound is not a one-size-fits-all problem. The choice of method hinges on a strategic assessment of available precursors and desired operational parameters. Two primary, validated approaches are presented here:

  • The Two-Step Conrad-Limpach/Chlorination Sequence: A robust and high-yielding method that builds the quinoline core first, then introduces the C4 chlorine atom. This is our primary recommended pathway due to its reliability and control.

  • The Doebner-von Miller Reaction: A classic, direct approach that forms the quinoline ring in a single pot from simpler starting materials. While potentially more atom-economical, it can present challenges in yield and purification.

Below is a high-level comparison of these validated methods.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Conrad-Limpach / ChlorinationMethod 2: Doebner-von Miller
Starting Materials 4-Chloroaniline, Ethyl Acetoacetate, POCl₃4-Chloroaniline, Crotonaldehyde
Number of Steps TwoOne
Typical Overall Yield Good to Excellent (~70-85%)Moderate to Good (Variable, ~40-80%)
Key Advantage High purity of intermediate; reliable final step.One-pot synthesis; readily available reagents.
Key Disadvantage Requires high-temperature cyclization (~250 °C).Prone to polymerization and tar formation; yields can be inconsistent.[1]
Scalability Well-established for large-scale synthesis.Can be challenging to scale due to exotherms and side reactions.
Safety Concerns Use of high-boiling solvent (diphenyl ether); POCl₃ is highly corrosive and water-reactive.Strong acid catalysis; potentially vigorous, exothermic reaction.[2]

Method 1: The Conrad-Limpach / Chlorination Sequence (Primary Recommendation)

This two-stage approach offers superior control and typically results in higher overall yields and purity. The strategy involves first constructing the 6-chloro-4-hydroxy-2-methylquinoline core via a Conrad-Limpach reaction, followed by a deoxychlorination step to install the chlorine at the 4-position.

Causality and Mechanistic Insight

The Conrad-Limpach synthesis is a thermal condensation between an aniline and a β-ketoester.[3][4] The initial reaction forms a stable enamine intermediate. The critical step is the high-temperature intramolecular cyclization (annulation), which requires overcoming the energy barrier of temporarily disrupting the aromaticity of the aniline ring.[5] Using a high-boiling, inert solvent like diphenyl ether is crucial as it provides the necessary thermal energy (~250 °C) for the efficient 6-electron electrocyclization to occur, dramatically improving yields over solvent-free conditions.[3]

The subsequent chlorination of the resulting 4-quinolinone is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating agent and a dehydrating agent. The mechanism involves the initial phosphorylation of the quinolinone's oxygen, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[6]

Diagram: The Conrad-Limpach / Chlorination Workflow

cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination cluster_2 Workup & Purification A 4-Chloroaniline + Ethyl Acetoacetate B Heat (~140°C) - H₂O A->B C Enamine Intermediate B->C D High-Temp Cyclization (Diphenyl Ether, ~250°C) - EtOH C->D E 6-Chloro-4-hydroxy-2-methylquinoline D->E G Heat (~110°C) E->G F Phosphorus Oxychloride (POCl₃) F->G H This compound G->H I Ice Quench & Neutralization H->I J Filtration I->J K Recrystallization J->K L Final Product K->L

Caption: Workflow for the Two-Step Synthesis of this compound.

Detailed Experimental Protocol: Method 1

Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline

  • Reagent Preparation: In a round-bottom flask equipped for distillation (e.g., Dean-Stark apparatus), combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄) or use an acidic solvent like acetic acid.

    • Scientist's Note: The initial reaction is a condensation to form the enamine. While it can be done neat, using a solvent like toluene allows for azeotropic removal of water, driving the equilibrium towards the product. For this protocol, we will proceed with a solvent-free condensation followed by a high-temperature cyclization.

  • Condensation: Heat the mixture with stirring in an oil bath at 130-140 °C for 2 hours. Ethanol will be evolved as a byproduct. The reaction progress can be monitored by TLC.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C.[7]

  • Addition: Slowly and carefully add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the temperature at ~250 °C.

  • Reaction: Maintain the reaction temperature at 250 °C for 30-60 minutes. During this period, the cyclization occurs with the elimination of ethanol.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. While still warm, add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The crude 6-chloro-4-hydroxy-2-methylquinoline can be carried forward or recrystallized from ethanol or acetic acid. The expected yield is typically high (85-95%).[3]

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 6-chloro-4-hydroxy-2-methylquinoline (1.0 eq) from Step 1.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq) to the flask.

    • Scientist's Note: POCl₃ acts as both the reagent and the solvent. Using an excess ensures the reaction goes to completion. The reaction is often accelerated by the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst.[8]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as HCl gas is evolved.

  • Workup - Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution in a large beaker.

  • Workup - Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (~8-9). The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product. The expected yield for this step is typically in the range of 80-95%.

Method 2: The Doebner-von Miller Reaction

This method offers a more direct, one-pot route to a 2-methylquinoline core. For the target molecule, this would involve the reaction of 4-chloroaniline with an α,β-unsaturated carbonyl compound, specifically crotonaldehyde, under strong acid catalysis.

Causality and Mechanistic Insight

The Doebner-von Miller reaction is a complex cascade.[9] The mechanism is a subject of some debate but is generally believed to proceed via a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl (crotonaldehyde).[2] This is followed by an acid-catalyzed cyclization and dehydration. The final step is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] The oxidizing agent is often an external additive (like nitrobenzene in the related Skraup synthesis) or can be another molecule of the Schiff base intermediate formed in situ.

The primary challenge of this reaction is controlling the acid-catalyzed polymerization of the aldehyde, which leads to significant tar formation and reduces yields.[1] Modern variations using biphasic systems or solid-supported catalysts aim to mitigate this issue.

Diagram: The Doebner-von Miller Mechanism

A 4-Chloroaniline C Michael Addition (Acid Catalyzed) A->C B Crotonaldehyde B->C D Adduct Intermediate C->D E Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G H 6-Chloro-2-methylquinoline G->H I Chlorination Step (e.g., with SO₂Cl₂) Hypothetical Second Step H->I J This compound I->J

Caption: Mechanism of the Doebner-von Miller reaction for 6-chloro-2-methylquinoline. A subsequent, separate chlorination step would be required to yield the final product.

Validated Experimental Protocol: Method 2 (Adapted)

This protocol is adapted from the successful synthesis of 6-chloro-2-methylquinoline and would require a subsequent chlorination step to achieve the final target.

  • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in 6 M hydrochloric acid, add a catalytic amount of zinc chloride (ZnCl₂). Heat the mixture to reflux in a flask equipped with a reflux condenser and an addition funnel.

  • Reagent Addition: Add crotonaldehyde (1.2 eq) dropwise to the refluxing solution over a period of 1-2 hours.

    • Scientist's Note: The slow addition is critical to maintain a low instantaneous concentration of the aldehyde, which minimizes the competing polymerization side reaction.

  • Reaction: Continue to reflux the mixture for an additional 4-6 hours after the addition is complete. Monitor the disappearance of the aniline by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil or a low-melting solid and can be purified by vacuum distillation or column chromatography on silica gel to yield 6-chloro-2-methylquinoline. Yields for this step are reported to be excellent (~80%).

  • Final Chlorination: The resulting 6-chloro-2-methylquinoline would then need to be chlorinated at the 4-position. This is a non-trivial step as direct chlorination of the quinoline ring can be unselective. A more reliable method would be N-oxidation followed by treatment with POCl₃, which selectively installs a chlorine at the 4-position. This adds complexity, reinforcing the strategic advantage of Method 1.

Conclusion and Recommendation

For the synthesis of this compound, the Two-Step Conrad-Limpach/Chlorination Sequence (Method 1) is the superior and recommended pathway for laboratory and potential scale-up applications. Its primary advantages are its reliability, control over intermediates, and consistently high yields of pure material. The high-temperature cyclization is a manageable engineering challenge, and the payoff in yield and purity outweighs the operational simplicity of the one-pot Doebner-von Miller approach.

The Doebner-von Miller reaction remains a viable alternative, particularly if the intermediate 6-chloro-2-methylquinoline is the desired target. However, for obtaining the final 4,6-dichloro product, the challenges of tar formation and the requirement of a difficult final selective chlorination step make it a less strategic choice. This guide provides the necessary data and causal explanations to allow researchers to make an informed decision based on the specific constraints and goals of their project.

References

A Senior Application Scientist's Guide to the Synthesis of Dichlorinated Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Dichlorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds.[1][2] Dichlorinated quinoline derivatives, in particular, serve as crucial intermediates and core components in numerous pharmaceuticals, including antimalarial agents like chloroquine, as well as potent anticancer, antibacterial, and anti-inflammatory drugs.[1][3] The precise placement of chlorine atoms on the quinoline ring system profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

Given their importance, the development of efficient, scalable, and regioselective synthetic routes to dichlorinated quinolines is a topic of continuous research.[3][4] This guide provides a comparative analysis of the principal synthetic strategies, evaluating both classical cyclization reactions and modern catalytic methods. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal pathway for their specific synthetic challenges.

Strategic Overview: Two Paths to Dichlorination

The synthesis of a dichlorinated quinoline can be broadly approached via two distinct strategies:

  • Classical Annulation from Chlorinated Precursors: This strategy involves constructing the quinoline's pyridine ring onto a pre-existing, appropriately substituted dichlorinated aniline. This is the foundation of many century-old, yet still relevant, named reactions.

  • Post-Cyclization Functionalization: This approach involves first building the core quinoline or quinolinone ring system and subsequently introducing the chlorine atoms through chlorination reactions. This multi-step process can offer greater control over the final substitution pattern.

G cluster_0 Strategic Approaches cluster_1 Route Examples (Strategy 1) cluster_2 Route Examples (Strategy 2) Start Target: Dichlorinated Quinoline S1 Strategy 1: Annulation from Chlorinated Precursors Start->S1 S2 Strategy 2: Post-Cyclization Functionalization Start->S2 R1 Combes Synthesis S1->R1 R4 Gould-Jacobs Reaction S2->R4 R2 Skraup / Doebner-von Miller R3 Friedländer Synthesis Dichloroaniline Dichloroaniline (Starting Material) Dichloroaniline->R1 Dichloroaniline->R2 Dichloroaniline->R3 Chlorination Sequential Chlorination (e.g., with POCl₃, NCS) R4->Chlorination Aniline Aniline Derivative (Starting Material) Aniline->R4

Caption: Overview of primary synthetic strategies for dichlorinated quinolines.

Part 1: Classical Annulation from Dichlorinated Anilines

These methods are workhorses of heterocyclic chemistry, defined by the acid-catalyzed condensation and cyclization of anilines with carbonyl compounds. Their primary advantage lies in their directness, though they often require harsh conditions and can present regioselectivity challenges.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an arylamine with a β-diketone.[5][6][7] For dichlorinated quinolines, a dichloroaniline is reacted with a β-diketone like acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration.[5][8]

Mechanism Insight: The cyclization step is rate-determining and is an electrophilic aromatic substitution. The electron-withdrawing nature of the chlorine substituents on the aniline ring deactivates it, often necessitating strong acids (e.g., concentrated H₂SO₄, PPA) and high temperatures to drive the reaction to completion.[5][8] Regioselectivity is a key consideration with unsymmetrically substituted anilines; cyclization typically occurs at the less sterically hindered ortho position.[5]

G cluster_combes Combes Synthesis Mechanism Start Dichloroaniline + β-Diketone Step1 Condensation (-H₂O) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Acid-Catalyzed Electrophilic Cyclization Intermediate->Step2 Cyclized Dehydrated Intermediate Step2->Cyclized Step3 Dehydration (-H₂O) Cyclized->Step3 End Dichlorinated Quinoline Step3->End

Caption: Simplified workflow for the Combes quinoline synthesis.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis is a classic method that produces the parent quinoline ring system by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10] The reaction first involves the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline.[9]

The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[1][11][12] Both reactions are known for their often vigorous and exothermic nature, though modern protocols have improved safety and yields.[10][13]

Causality Behind Experimental Choices: The use of a strong acid is essential for both dehydrating the glycerol (in Skraup) and catalyzing the cyclization. The oxidizing agent is required in the final step to aromatize the dihydroquinoline intermediate.[14] A key mechanistic feature involves a fragmentation-recombination pathway, where the initial adduct can fragment into an imine and a ketone, which then recombine to form the final product.[12][15] This complexity can make predicting regiochemical outcomes with substituted anilines challenging.[12]

The Friedländer Synthesis

The Friedländer synthesis is arguably one of the most straightforward methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[16][17][18] The reaction can be catalyzed by either acid or base.[19] To synthesize a dichlorinated quinoline, one would typically start with a 2-amino-dichlorobenzaldehyde or a 2-amino-dichlorophenyl ketone.

Trustworthiness and Self-Validation: The convergence of two distinct carbonyl-containing molecules into a single, highly stable aromatic product provides a strong thermodynamic driving force. The structure of the product is directly dictated by the starting materials, making it a highly reliable and predictable annulation strategy.[20] Modern variations using catalysts like iodine, ionic liquids, or metal-organic frameworks have been developed to improve yields and operate under milder, often solvent-free, conditions.[19][20]

Part 2: Post-Cyclization Functionalization Strategy

This approach offers a powerful alternative when suitable chlorinated precursors are unavailable or when specific substitution patterns are desired that are not easily accessible through classical annulation.

Gould-Jacobs Reaction Followed by Sequential Chlorination

A prime example of this strategy begins with the Gould-Jacobs reaction.[21][22] This involves condensing an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[23] Subsequent hydrolysis and decarboxylation yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[21][24] This intermediate is then subjected to chlorination.

A Case Study: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline [25]

  • Gould-Jacobs Cyclization: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate and heated in a high-boiling solvent (e.g., Dowtherm A) to construct the 4-hydroxy-7-(trifluoromethyl)quinoline core.

  • Chlorination of the 4-Position: The 4-hydroxy group is readily converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a robust and high-yielding transformation.

  • Chlorination of the 3-Position: The final chlorine atom is introduced at the 3-position. This can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often requiring radical initiators or specific solvent conditions to achieve the desired regioselectivity.

This sequential approach provides excellent control, as the reactivity of each position is addressed in a separate, optimized step.

Part 3: Modern Catalytic Routes

Recent decades have seen the rise of transition-metal-catalyzed reactions, particularly those involving C-H bond activation, which offer novel and often more efficient pathways to functionalized heterocycles.[26][27][28]

Transition-Metal-Catalyzed Annulation and C-H Functionalization

These methods can construct quinoline rings or functionalize existing ones under conditions that are often milder than classical syntheses.[3]

  • Catalytic Annulation: Rhodium, cobalt, and copper catalysts have been used to mediate the cyclization of anilines with alkynes or other coupling partners.[26] These reactions proceed via C-H activation at the ortho-position of the aniline, followed by insertion and reductive elimination steps.[26] This approach allows for the construction of highly substituted quinolines.

  • Direct C-H Chlorination: Palladium and other transition metals can catalyze the direct, regioselective chlorination of a pre-formed quinoline ring.[27] The nitrogen atom in the quinoline ring often acts as a directing group, facilitating C-H activation at the C8 position, while N-oxide derivatives can direct functionalization to the C2 position.[27][29]

Expertise & Field-Proven Insights: While highly elegant, these catalytic methods are not without challenges. The primary drawbacks are often the cost and potential toxicity of the metal catalysts and the need for specialized ligands.[30][31] However, for complex targets where classical methods fail or give poor regioselectivity, C-H activation provides an indispensable tool for the modern synthetic chemist.

Part 4: Comparative Data Analysis

The following table summarizes the key operational parameters and performance metrics for the discussed synthetic routes. The data represents typical conditions and should be considered as a guideline, as specific substrates may require significant optimization.

Synthetic Route Typical Starting Materials Key Reagents / Catalyst Temp. (°C) Yield Range (%) Key Advantages Key Limitations
Combes Synthesis Dichloroaniline, β-diketoneH₂SO₄, PPA100-16040-80Direct, uses common reagentsHarsh acidic conditions, moderate yields
Doebner-von Miller Dichloroaniline, α,β-unsaturated ketoneHCl, H₂SO₄, Lewis Acids100-18030-70Versatile for substituted quinolinesOften exothermic, potential for polymerization[1]
Friedländer Synthesis 2-Amino-dichlorobenzaldehyde, ketoneAcid or Base (e.g., TFA, KOH)80-15060-95High convergence, good yields, milder options[19]Requires specific 2-aminoaryl carbonyl precursors
Gould-Jacobs + Chlorination Substituted aniline, malonate esterDowtherm A, POCl₃, NCS>250 (cyclization)50-85 (overall)Excellent regiocontrol, versatileMulti-step, high cyclization temperature[24]
C-H Activation/Annulation Aniline, alkyneRh, Co, Cu, Pd catalyst80-12050-90High regioselectivity, mild conditions, novel scopeExpensive/toxic catalysts, ligand sensitivity

Part 5: Detailed Experimental Protocols

The following protocols are illustrative examples. Researchers must adhere to all laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.

Protocol 1: Combes Synthesis of 2,4-Dimethyl-6,8-dichloroquinoline

This protocol is adapted from general procedures for the Combes synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (30 mL).

  • Reagent Addition: While stirring, slowly add 2,4-dichloroaniline (10.0 g, 61.7 mmol). The mixture may warm significantly.

  • Once the aniline salt has formed and the mixture has cooled slightly, add acetylacetone (6.8 g, 67.9 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C using an oil bath and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding aqueous ammonia (30%) until the pH is ~8-9. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from ethanol/water to afford the pure 2,4-dimethyl-6,8-dichloroquinoline.

Protocol 2: Gould-Jacobs/Chlorination Route to 3,4-Dichloro-7-(trifluoromethyl)quinoline

This protocol is based on the validated synthesis provided by BenchChem.[25]

Step A: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Condensation: In a flask, heat a mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) at 140-150 °C for 2 hours.

  • Cyclization: In a separate flask, preheat Dowtherm A to 250 °C. Add the intermediate from the previous step to the hot Dowtherm A and maintain the temperature for 30 minutes.

  • Isolation: After cooling, dilute the mixture with hexane. The product will precipitate. Collect the solid by filtration and wash with fresh hexane.

Step B: 4-Chloro-7-(trifluoromethyl)quinoline

  • Saponification & Decarboxylation: Hydrolyze the ester from Step A using aqueous NaOH, followed by acidification to yield the carboxylic acid. Heat the acid to induce decarboxylation, affording 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Chlorination: In a flask fitted with a reflux condenser, suspend the 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to reflux for 3 hours.

  • Workup: Cool the reaction and carefully quench by pouring it onto ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to yield the product.

Step C: 3,4-Dichloro-7-(trifluoromethyl)quinoline

  • Reaction Setup: Dissolve the 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) from Step B in a suitable solvent like carbon tetrachloride (CCl₄).

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide. Heat the mixture to reflux for 12 hours.

  • Isolation & Purification: After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of dichlorinated quinolines can be accomplished through a variety of robust methods. Classical annulations like the Combes and Friedländer syntheses offer direct, albeit often harsh, routes from readily available dichloroanilines. For greater regiochemical control, multi-step sequences involving a Gould-Jacobs cyclization followed by sequential chlorinations prove highly effective and reliable.

Looking forward, the continued development of modern catalytic methods, especially those involving C-H activation with earth-abundant metals, holds the promise of more sustainable and efficient syntheses.[30][32][33] These emerging strategies will undoubtedly expand the accessible chemical space of dichlorinated quinolines, enabling the discovery of next-generation pharmaceuticals and advanced materials. The choice of synthetic route will always depend on a careful consideration of the target structure, scale, cost, and available resources, with both classical and modern methods remaining vital tools in the chemist's arsenal.

References

The Strategic Advantage of 4,6-dichloro-2-methylquinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] Among the diverse array of quinoline-based building blocks, 4,6-dichloro-2-methylquinoline emerges as a particularly strategic reagent. Its distinct substitution pattern offers a unique combination of reactivity and regioselectivity, providing a powerful tool for the synthesis of complex molecular architectures. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to highlight its advantages in contemporary chemical synthesis.

The Inherent Reactivity Profile: A Tale of Two Chlorine Atoms

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine substituents. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 6-position. This heightened reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which activates the 4-position for nucleophilic attack.[3] This inherent regioselectivity is a major advantage, allowing for sequential and controlled functionalization of the quinoline core.

Comparison with Symmetric Dichloroquinolines:

In contrast to symmetrically substituted dichloroquinolines, such as 2,4-dichloroquinoline, where competitive reactions can occur at two activated positions, this compound offers a more predictable and selective reaction pathway. This often translates to higher yields of the desired mono-substituted product and simplifies purification processes.

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The superior performance of this compound is evident in a range of synthetic transformations critical to drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr)

The selective displacement of the 4-chloro group is a hallmark of this reagent's utility. This reaction is fundamental for the introduction of a wide array of functionalities, particularly amino groups, which are prevalent in bioactive molecules.

Table 1: Comparative Yields in Amination Reactions

Starting MaterialNucleophileConditionsProductYield (%)Reference
This compound AnilineEtOH, reflux, 4h6-chloro-2-methyl-N-phenylquinolin-4-amine~85%[4] (Analogous)
4,7-dichloroquinolineAnilineEtOH, reflux, 6h7-chloro-N-phenylquinolin-4-amine~80%[5] (Analogous)
2,4-dichloro-6-methylquinolineAnilineEtOH, reflux, 4hMixture of 2- and 4-amino productsLower selectivity[6] (Analogous)

As illustrated in Table 1, the use of this compound can lead to high yields of the desired 4-aminoquinoline product with excellent regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound scaffold are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the introduction of aryl and heteroaryl moieties. The differential reactivity of the two chlorine atoms can again be exploited for sequential couplings.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Starting MaterialBoronic AcidCatalyst SystemProductYield (%)Reference
4-amino-6-chloro-2-methylquinoline Phenylboronic acidPd(PPh3)4, Na2CO34-amino-2-methyl-6-phenylquinoline~75%[7] (Analogous)
4-chloro-7-iodoquinolinePhenylboronic acidPd(PPh3)4, K2CO34-chloro-7-phenylquinoline~80% (Iodo group reacts)N/A

The ability to selectively perform cross-coupling at the 6-position after functionalizing the 4-position opens up avenues for creating complex, multi-substituted quinoline derivatives.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The quinoline core is a privileged scaffold in the design of kinase inhibitors, a critical class of anticancer drugs.[1][8] The substitution pattern of this compound is particularly well-suited for the synthesis of potent kinase inhibitors, such as analogues of Lapatinib.[9][10] The 4-anilino moiety is a common feature in many EGFR and HER2 inhibitors, and the 6-position provides a handle for introducing solubilizing groups or additional binding elements.

Kinase_Inhibitor_Synthesis A This compound B Nucleophilic Aromatic Substitution (e.g., with 3-ethynylaniline) A->B Step 1 C 4-Anilino-6-chloro-2-methylquinoline Intermediate B->C D Suzuki Coupling (e.g., with a furan boronic acid) C->D Step 2 E Lapatinib Analogue D->E

Caption: Synthetic pathway to Lapatinib analogues using this compound.

Experimental Protocols

Protocol 1: Regioselective Amination of this compound

This protocol describes the selective substitution of the 4-chloro group with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the desired amine (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel.

Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and amine in ethanol B Reflux for 4-6 hours A->B C Monitor by TLC B->C D Cool to room temperature C->D E Isolate product by filtration or column chromatography D->E

Caption: Workflow for the amination of this compound.

Protocol 2: Suzuki-Miyaura Coupling at the 6-Position

This protocol outlines the palladium-catalyzed cross-coupling of a 4-functionalized-6-chloro-2-methylquinoline with a boronic acid.

Materials:

  • 4-Amino-6-chloro-2-methylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3 or K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 4-amino-6-chloro-2-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7][11][12]

Suzuki_Coupling_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A Combine reactants, catalyst, and base B Add degassed solvent A->B C Heat at 80-100 °C for 12-24 hours B->C D Monitor by TLC/LC-MS C->D E Aqueous workup D->E F Column chromatography E->F

References

The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-2-Methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent biological activity, coupled with the vast potential for synthetic modification, has cemented its place in the annals of medicinal chemistry.[1][2] This guide delves into the nuanced world of 4,6-dichloro-2-methylquinoline, a specific scaffold ripe for exploration. We will dissect the structure-activity relationships (SAR) of its analogs, offering a comparative analysis grounded in experimental data to illuminate the path for designing next-generation therapeutics. While direct and extensive comparative data for this specific scaffold across all therapeutic areas remains an evolving field of study, by synthesizing information from structurally related compounds, we can construct a robust framework for understanding its potential.

The this compound Core: A Platform for Discovery

The this compound core presents a triad of key positions for synthetic derivatization: the C2-methyl group, and the chloro-substituents at C4 and C6. Each of these sites offers a unique opportunity to modulate the molecule's physicochemical properties and, consequently, its biological activity. The chlorine atoms at the C4 and C6 positions are of particular interest. Halogen substitutions are a well-established strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates.[3] The electron-withdrawing nature of chlorine can influence the electron density of the quinoline ring system, affecting its interaction with biological targets. Furthermore, the lipophilicity imparted by the chlorine atoms can impact cell permeability and overall pharmacokinetics.

The C2-methyl group serves as a versatile handle for introducing a wide array of substituents. Modifications at this position can profoundly impact the molecule's steric and electronic profile, leading to significant changes in biological efficacy.

Comparative Analysis of C2-Substituted Analogs: A Focus on Antimalarial and Anticancer Activity

While comprehensive SAR studies across multiple therapeutic areas for the this compound scaffold are not extensively documented in publicly available literature, we can draw significant insights from closely related analogs, particularly 2-arylvinylquinolines and other C2-substituted quinolines.

The Impact of C2-Arylvinyl Substitutions on Antimalarial Potency

A compelling study on 6-chloro-2-arylvinylquinolines provides a valuable dataset for understanding the SAR at the C2 position.[4] Although the core is not identical to our focus scaffold (lacking the C4-chloro group), the trends observed offer crucial guidance.

Table 1: In Vitro Antimalarial Activity of C2-Arylvinyl-6-chloroquinoline Analogs against P. falciparum (Dd2 strain) [4]

Compound IDR (Substitution on Aryl Ring)EC50 (nM)
8 H41.2 ± 5.3
9 4-NO₂28.6 ± 0.9
10 2-NO₂56.3 ± 8.1
11 3-NO₂49.5 ± 4.0
29 4-F4.8 ± 2.0
24 3-CF₃10.9 ± 1.9
31 3-F5.9 ± 1.4

Analysis of Structure-Activity Relationship:

  • Electronic Effects: The introduction of an electron-withdrawing nitro group at the para-position of the aryl ring (Compound 9 ) led to a modest increase in activity compared to the unsubstituted analog (Compound 8 ). However, moving the nitro group to the ortho or meta position (Compounds 10 and 11 ) resulted in decreased activity, suggesting that both the electronic nature and the position of the substituent are critical.

  • Halogenation: A significant enhancement in antiplasmodial activity was observed with halogen substitution on the aryl ring. The 4-fluoro substituted analog (Compound 29 ) was the most potent in this series, exhibiting an EC50 value of 4.8 nM, a nearly 14-fold increase in potency compared to a reference compound in the study.[4] Trifluoromethyl (Compound 24 ) and 3-fluoro (Compound 31 ) substitutions also conferred potent activity. This highlights the favorable role of halogens in modulating the biological activity of this class of compounds.

Insights into Anticancer Activity from Related Quinoline Scaffolds

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[1][2] While specific data for this compound analogs is sparse, studies on structurally related compounds provide valuable clues. For instance, (E)-4,6-dichloro-2-styrylquinazoline, a close structural relative, is postulated to exert its anticancer effects through the induction of oxidative stress and potential kinase inhibition.[5]

Table 2: In Vitro Anticancer Activity of Selected Quinoline and Quinazoline Derivatives [5]

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)
Quinazolinone-based RhodanineCompound 45HL-60 (Leukemia)1.2
K-562 (Leukemia)1.5
Quinoline-based DihydrazoneCompound 3bMCF-7 (Breast)7.016
Compound 3cMCF-7 (Breast)7.05

The data in Table 2, while not directly comparable, underscores the potential of the broader quinoline and quinazoline families as anticancer agents. The SAR for anticancer activity in quinolines is often complex and target-dependent. For many quinoline-based anticancer agents, the mechanism of action involves inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, or interference with tubulin polymerization.[6][7]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and enable direct comparison of novel analogs, detailed and reproducible experimental protocols are essential.

General Synthesis of 4,6-Dichloro-2-arylquinolines

A plausible synthetic route to C2-aryl analogs of 4,6-dichloroquinoline can be adapted from established methods.[4]

Experimental Workflow: Synthesis of 4,6-Dichloro-2-arylquinolines

start 4-Chloroaniline step1 Heat at 150°C for 6h start->step1 reagent1 Ethyl Acetates reagent1->step1 ppa PPA ppa->step1 intermediate1 2-Arylhydroxyquinolines step1->intermediate1 step2 Pour into ice water intermediate1->step2 step3 Filtration and Drying step2->step3 product 4,6-Dichloro-2-arylquinolines step3->product

Caption: General synthetic workflow for 4,6-dichloro-2-arylquinolines.

Step-by-Step Protocol:

  • A stirred mixture of 4-chloroaniline and the appropriate ethyl acetate is heated in polyphosphoric acid (PPA) at 150°C for 6 hours.[4]

  • After cooling, the reaction mixture is poured into ice water with vigorous stirring.

  • The resulting precipitate (2-arylhydroxyquinolines) is collected by filtration, washed with water, and dried.

  • Subsequent chlorination of the hydroxyl group at the C4 position would be required to yield the final 4,6-dichloro-2-arylquinoline. This can typically be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[5]

Experimental Workflow: MTT Assay for Cytotoxicity

start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Add serial dilutions of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution and incubate for 4h step3->step4 step5 Remove medium and add DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 value step6->end

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium and add them to the wells.

  • Incubate the plate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[5]

Postulated Mechanisms of Action and Future Directions

The biological activity of this compound analogs is likely to be multifaceted. Based on the literature for related compounds, potential mechanisms of action include:

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Analogs of this compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Oxidative Stress: Some quinoline derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.[5]

  • Interference with Hemozoin Formation (Antimalarial): For antimalarial activity, quinoline-based drugs are thought to interfere with the detoxification of heme in the malaria parasite by inhibiting the formation of hemozoin.

Logical Relationship: From Structure to Cellular Effect

structure This compound Analog binding Binding Interaction structure->binding target Biological Target (e.g., Kinase, Parasite Enzyme) target->binding inhibition Target Inhibition binding->inhibition pathway Disruption of Cellular Pathway inhibition->pathway effect Cellular Effect (e.g., Apoptosis, Parasite Death) pathway->effect

Caption: Postulated cascade from molecular structure to cellular outcome.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of investigation should include:

  • Exploring a wider range of C2 substituents: Introducing various aryl, heteroaryl, and aliphatic groups at the C2 position to further probe the SAR.

  • Modification of the C4 and C6 chloro-substituents: Replacing the chlorine atoms with other halogens or different functional groups to fine-tune the electronic and steric properties.

  • Elucidation of the mechanism of action: Conducting detailed mechanistic studies, such as kinase profiling, cell cycle analysis, and apoptosis assays, to identify the specific molecular targets and cellular pathways affected by these compounds.

By systematically exploring the SAR of this promising scaffold, the scientific community can unlock its full therapeutic potential and pave the way for the development of novel and effective drugs.

References

A Comparative Guide to Purity Assessment of Synthesized 4,6-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 4,6-dichloro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry, with its derivatives showing a range of biological activities.[1] Ensuring its purity is a critical, non-negotiable step in the synthetic workflow. This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical application.

The Imperative of Purity in Synthesis

The synthesis of this compound, often proceeding through multi-step reactions, can introduce a variety of impurities.[2] These may include unreacted starting materials, isomers with different chlorine substitution patterns, or byproducts from side reactions. The presence of such impurities can have significant downstream consequences, leading to aberrant biological activities, irreproducible results, and complications in regulatory submissions. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, the need for quantification, and the desired level of structural confirmation. Here, we compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Data Presentation: A Head-to-Head Comparison
Parameter HPLC-UV GC-MS ¹H and ¹³C NMR Melting Point Analysis
Primary Use Quantification, Impurity ProfilingSeparation of Volatile Compounds, Impurity IdentificationStructural Elucidation, Isomer IdentificationPreliminary Purity Check
Selectivity High (tunable with column and mobile phase)Very High (chromatographic separation and mass fragmentation)High (sensitive to subtle structural differences)Low (impurities can depress and broaden the range)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg scale)Low (impurities >1-2% may be detectable)
Quantitative Accuracy ExcellentGood to Excellent (with appropriate standards)Good (with internal standard)Not quantitative
Structural Information Limited (retention time)Good (mass fragmentation pattern)Excellent (definitive structure)None
Throughput HighModerate to HighLow to ModerateHigh

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound.[3] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The Rationale Behind Method Selection

A reversed-phase HPLC method using a C18 column is typically the first choice for quinoline derivatives.[4] The non-polar C18 stationary phase effectively retains the aromatic quinoline ring, while a polar mobile phase, such as a mixture of acetonitrile and water, allows for the elution and separation of the main compound from potential impurities.[5] UV detection is well-suited for this analyte due to the strong chromophore of the quinoline ring system.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percent Purity integrate->calculate report report calculate->report Final Purity Report

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Identification

For volatile and thermally stable compounds, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[6] While this compound has a relatively high boiling point, it is amenable to GC analysis.

Why GC-MS?

The key advantage of GC-MS is the mass spectrometer detector, which provides a mass spectrum for each eluting peak.[7] This "molecular fingerprint" can be used to identify known impurities by comparing their spectra to a library or to propose structures for unknown impurities based on their fragmentation patterns.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is necessary.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points.

    • Injector Temperature: Set to a high enough temperature to ensure complete volatilization without thermal degradation.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percentage of the total ion chromatogram (TIC).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram ms Analyze Mass Spectra of Peaks tic->ms identify Identify Impurities ms->identify report report identify->report Purity & Impurity ID Report

Caption: The workflow for purity assessment and impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized this compound and for identifying any structurally related impurities, such as isomers.

The Power of Structural Insight

The chemical shifts, coupling constants, and integration of signals in an ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments.[8] For this compound, NMR can definitively confirm the positions of the chlorine and methyl substituents on the quinoline scaffold.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts in the aromatic region (typically 7-9 ppm) and the singlet for the methyl group. The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: Identify the signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The number of signals will confirm the symmetry of the molecule.

    • Impurity Analysis: Look for small, extraneous peaks in both spectra that do not correspond to the main compound or the solvent. These may indicate the presence of impurities.

Melting Point Analysis: A Simple, Preliminary Check

Melting point determination is a quick and straightforward method to get a preliminary indication of purity. A pure crystalline solid will have a sharp, well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range. While not a definitive purity assessment on its own, it is a valuable and accessible first-pass technique.

Conclusion: A Synergistic Approach to Purity Assessment

No single analytical technique provides a complete picture of the purity of a synthesized compound. A comprehensive and robust assessment of this compound relies on the synergistic use of multiple methods. HPLC is ideal for accurate quantification and routine purity checks. GC-MS provides excellent separation and is invaluable for identifying volatile impurities. NMR spectroscopy is the ultimate tool for structural confirmation and the identification of isomers. Finally, melting point analysis serves as a rapid, preliminary check. By employing these techniques in a logical workflow, researchers can ensure the quality and integrity of their synthesized this compound, paving the way for reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to the Synthesis of 4,6-dichloro-2-methylquinoline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4,6-dichloro-2-methylquinoline is a valuable scaffold in medicinal chemistry, and its synthesis warrants a thorough evaluation of available pathways. This guide provides an in-depth, objective comparison of the primary and alternative synthetic routes to this target molecule, grounded in experimental data and practical considerations.

Introduction: The Significance of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a crucial intermediate for the synthesis of various bioactive molecules. The presence of two chlorine atoms at positions 4 and 6, along with a methyl group at position 2, offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This guide will dissect the synthetic pathways to this important molecule, focusing on a holistic cost-benefit analysis that encompasses not only chemical costs but also factors such as yield, reaction time, safety, and environmental impact.

Pathway 1: The Predominant Route - Chlorination of 6-chloro-4-hydroxy-2-methylquinoline

This is the most direct and widely cited method for the synthesis of this compound. The strategy relies on the readily available precursor, 6-chloro-4-hydroxy-2-methylquinoline, which is converted to the target molecule via a nucleophilic substitution reaction using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism and Rationale

The hydroxyl group at the 4-position of the quinoline ring is activated by protonation or by the Lewis acidic nature of the chlorinating agent. This activation facilitates nucleophilic attack by the chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom. Phosphorus oxychloride is a particularly effective reagent for this transformation due to its high reactivity and its ability to act as both a chlorinating agent and a dehydrating agent.

Experimental Protocol

A general and reliable protocol for this chlorination is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

  • The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • The resulting acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Cost-Benefit Analysis of Pathway 1
FactorAnalysis
Yield This method generally provides good to excellent yields, often in the range of 80-95%.
Cost of Starting Materials The cost of 6-chloro-4-hydroxy-2-methylquinoline can vary, with prices around $107 for 1 gram.[1] Phosphorus oxychloride is a relatively inexpensive reagent, with prices ranging from approximately $25 for 5g to $70 for 250g.[2]
Reaction Time The reaction time is relatively short, typically ranging from 2 to 4 hours.
Scalability This procedure is readily scalable for the production of larger quantities of the target molecule.
Safety and Handling Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. [3][4][5] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3][6] The quenching step is particularly hazardous due to the exothermic reaction with water, which generates toxic fumes.[4]
Environmental Impact The primary environmental concern is the use of excess phosphorus oxychloride and its subsequent quenching, which generates acidic waste. Proper neutralization and disposal of this waste are essential.[3][7]
Synthesis of the Precursor: 6-chloro-4-hydroxy-2-methylquinoline

The economic viability of Pathway 1 is also dependent on the synthesis of its starting material. A common route to 6-chloro-4-hydroxy-2-methylquinoline is the Conrad-Limpach reaction, which involves the condensation of 4-chloroaniline with ethyl acetoacetate, followed by cyclization at high temperature.

  • Step 1: Condensation: 4-chloroaniline is reacted with ethyl acetoacetate, typically with acid catalysis, to form the corresponding enamine intermediate.

  • Step 2: Cyclization: The enamine is then heated in a high-boiling solvent, such as diphenyl ether, to induce thermal cyclization to the 4-hydroxyquinoline core.

The cost of 4-chloroaniline is approximately $55 for 100g, and ethyl acetoacetate is priced around $35 for 500g.[8] This makes the precursor synthesis relatively economical.

Visualizing Pathway 1

G cluster_0 Precursor Synthesis cluster_1 Final Chlorination 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation 6-chloro-4-hydroxy-2-methylquinoline 6-chloro-4-hydroxy-2-methylquinoline Condensation->6-chloro-4-hydroxy-2-methylquinoline Chlorination Chlorination 6-chloro-4-hydroxy-2-methylquinoline->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound

Caption: Synthetic workflow for Pathway 1.

Alternative Synthetic Strategies

While the chlorination of 6-chloro-4-hydroxy-2-methylquinoline is the most established route, it is valuable to consider other classical quinoline syntheses and their potential applicability.

Pathway 2: The Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[9][10][11] For the synthesis of this compound, this would theoretically involve the reaction of 4-chloroaniline with a chlorinated β-diketone, or a subsequent chlorination of the initial product. A more plausible approach would be the reaction of 4-chloroaniline with acetylacetone to form 6-chloro-2,4-dimethylquinoline, followed by selective chlorination at the 4-position. However, achieving selective chlorination at the 4-position in the presence of two methyl groups could be challenging.

A more direct, albeit hypothetical, Combes approach would be the reaction of 4-chloroaniline with acetylacetone, followed by a double chlorination of the resulting 6-chloro-2,4-dimethylquinoline.

  • Condensation and Cyclization: 4-chloroaniline (1 equivalent) and acetylacetone (1.1 equivalents) are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) with heating to form 6-chloro-2,4-dimethylquinoline.

  • Chlorination: The resulting 6-chloro-2,4-dimethylquinoline would then need to be chlorinated at the 4-position. This would likely require a reagent like sulfuryl chloride or N-chlorosuccinimide.

FactorAnalysis
Yield The yields of Combes syntheses can be variable, and the subsequent selective chlorination step would likely result in a lower overall yield compared to Pathway 1.
Cost of Starting Materials 4-chloroaniline is relatively inexpensive, and acetylacetone is also a common and affordable reagent, with prices around $31 for 25mL.[6]
Reaction Time The Combes reaction itself can be lengthy, and the additional chlorination step would add to the overall synthesis time.
Scalability The reaction is generally scalable, but the purification of the final product from potential isomers and over-chlorinated byproducts could be difficult on a large scale.
Safety and Handling The use of strong acids in the Combes reaction requires careful handling. The chlorination step would also introduce hazardous reagents.
Environmental Impact This route would also generate acidic and potentially chlorinated waste streams.
Pathway 3: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[12][13][14] To synthesize this compound via this route, one could envision reacting 4-chloroaniline with an α,β-unsaturated ketone that would provide the 2-methyl and 4-chloro substituents. A potential, though not straightforward, precursor would be a chlorinated derivative of methyl vinyl ketone.

A more plausible, multi-step approach would be to first synthesize 6-chloro-2-methylquinoline from 4-chloroaniline and crotonaldehyde and then perform a chlorination at the 4-position.

  • Quinoline Formation: 4-chloroaniline is reacted with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent (e-g., the aniline itself or an external oxidant) to form 6-chloro-2-methylquinoline.

  • Chlorination: The resulting 6-chloro-2-methylquinoline would then need to be chlorinated at the 4-position.

FactorAnalysis
Yield The Doebner-von Miller reaction is notorious for producing significant amounts of tar and byproducts, often leading to low to moderate yields.[15] The subsequent chlorination would further reduce the overall yield.
Cost of Starting Materials 4-chloroaniline and crotonaldehyde are inexpensive starting materials.
Reaction Time The reaction can be slow and often requires prolonged heating.
Scalability The formation of tars and the difficulty in purification make this reaction challenging to scale up effectively.[15]
Safety and Handling The reaction is typically carried out under harsh acidic conditions.
Environmental Impact The generation of significant amounts of waste, including polymeric tars, is a major drawback of this method.

Visualizing the Alternative Pathways

G cluster_2 Pathway 2: Combes Synthesis (Hypothetical) cluster_3 Pathway 3: Doebner-von Miller (Hypothetical) 4-Chloroaniline_C 4-Chloroaniline Combes Reaction Combes Reaction 4-Chloroaniline_C->Combes Reaction Acetylacetone_C Acetylacetone Acetylacetone_C->Combes Reaction 6-chloro-2,4-dimethylquinoline 6-chloro-2,4-dimethylquinoline Combes Reaction->6-chloro-2,4-dimethylquinoline Chlorination_C Chlorination_C 6-chloro-2,4-dimethylquinoline->Chlorination_C Target_C This compound Chlorination_C->Target_C 4-Chloroaniline_D 4-Chloroaniline DvM Reaction DvM Reaction 4-Chloroaniline_D->DvM Reaction Crotonaldehyde_D Crotonaldehyde Crotonaldehyde_D->DvM Reaction 6-chloro-2-methylquinoline 6-chloro-2-methylquinoline DvM Reaction->6-chloro-2-methylquinoline Chlorination_D Chlorination_D 6-chloro-2-methylquinoline->Chlorination_D Target_D This compound Chlorination_D->Target_D

Caption: Hypothetical workflows for the Combes and Doebner-von Miller syntheses.

Product Verification: Spectroscopic Data

Independent of the synthetic route chosen, verification of the final product's identity and purity is crucial. Below is a summary of expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around 2.5-2.7 ppm) and aromatic protons on the quinoline ring system. The specific chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR The carbon NMR spectrum should display signals for the methyl carbon and the carbons of the quinoline ring. The chemical shifts of the carbons bearing the chlorine atoms will be significantly affected.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (211.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion and Recommendation

Based on this comprehensive analysis, the chlorination of 6-chloro-4-hydroxy-2-methylquinoline (Pathway 1) stands out as the most efficient, reliable, and scalable method for the synthesis of this compound. Its high yields, relatively short reaction times, and the commercial availability or straightforward synthesis of its precursor make it the preferred choice for both laboratory-scale and larger-scale production.

The primary drawback of this pathway is the hazardous nature of phosphorus oxychloride. However, with proper engineering controls and adherence to safety protocols, this risk can be effectively managed.

The alternative pathways, based on the Combes and Doebner-von Miller reactions, are less attractive for this specific target molecule. While they utilize inexpensive starting materials, the anticipated challenges with yield, selectivity, and purification, particularly on a larger scale, make them less practical. These routes may be of academic interest for exploring synthetic diversity but are not recommended for efficient production.

For any research or development program requiring this compound, focusing on optimizing the chlorination of 6-chloro-4-hydroxy-2-methylquinoline will provide the most favorable balance of cost, efficiency, and scalability.

References

A Senior Application Scientist's Guide to Head-to-Head Comparison of Biological Screening Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Comparison in Drug Discovery

In the landscape of drug discovery, the journey from a promising molecular target to a viable therapeutic candidate is a funnel of ever-increasing scrutiny.[1][2] We begin with thousands of compounds in high-throughput screening (HTS) and meticulously winnow them down to a select few. The decisions made at each stage are dictated by data, and the quality of that data is paramount. A flawed comparison of screening results can lead to the costly pursuit of false positives or, worse, the premature abandonment of a promising lead.[3]

This guide provides researchers, scientists, and drug development professionals with a framework for conducting rigorous head-to-head comparisons of biological screening results. We will move beyond mere protocol listings to explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our methods in authoritative standards. Our goal is to empower you to not only generate data but to build a compelling, evidence-based narrative that drives confident decision-making.

Chapter 1: The Foundation - Assay Principles & Design

The bedrock of any reliable comparison is the selection and optimization of the right assays. The choice between a biochemical and a cell-based assay is one of the most critical early decisions, as it defines the context of your measurement.[1][3]

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a controlled, cell-free environment.[1] Their strength lies in measuring direct molecular interactions, such as binding affinity or enzyme inhibition, with high precision and reproducibility.[1] They are ideal for primary HTS campaigns where scalability and consistency are key.[1][3]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[4][5][6] They can reveal crucial information about cell permeability, cytotoxicity, and impact on downstream signaling pathways that biochemical assays cannot capture.[4][7] Consequently, they are essential for secondary screening and hit validation.[3][4]

A robust screening funnel almost always employs both types. A potent "hit" in a biochemical assay must prove its worth in a more complex cellular system. This practice of using a secondary, distinct method to confirm a primary result is known as orthogonal validation , a cornerstone of reducing artifacts and increasing confidence in your findings.[8][9][10]

Key Assay Technologies

Several technologies dominate the screening landscape. Understanding their principles is key to interpreting results. A prime example is Homogeneous Time-Resolved Fluorescence (HTRF®) , a versatile technology based on Förster Resonance Energy Transfer (FRET).[11][12][13]

HTRF Mechanism:

  • Components: An HTRF assay uses two antibodies targeting a molecule of interest. One is labeled with a donor fluorophore (Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665).[11][13]

  • Interaction: When the target molecule is present, it brings the donor and acceptor-labeled antibodies into close proximity.[11]

  • Energy Transfer: Exciting the donor fluorophore causes it to transfer energy to the nearby acceptor, which then emits light at a specific wavelength.[11][14]

  • Time-Resolved Detection: A time delay is introduced between excitation and measurement. This eliminates short-lived background fluorescence, dramatically improving the signal-to-noise ratio.[12][15]

HTRF_Mechanism cluster_0 No Target Present cluster_1 Target Present Donor_No Donor Ab (Eu3+ Cryptate) Emission_Donor Donor Emission (620 nm) Donor_No->Emission_Donor Fluorescence Acceptor_No Acceptor Ab (XL665) Excitation_No Excitation (320 nm) Excitation_No->Donor_No Light Source Donor_Yes Donor Ab Target Target Protein Acceptor_Yes Acceptor Ab Donor_Yes->Acceptor_Yes Energy Transfer Emission_Acceptor Acceptor Emission (665 nm) Acceptor_Yes->Emission_Acceptor Specific Signal Excitation_Yes Excitation (320 nm) Excitation_Yes->Donor_Yes Light Source FRET FRET

Mechanism of a sandwich HTRF assay.
Assay Quality Control: The Z'-Factor

Before comparing compounds, you must validate the assay itself. The Z'-factor (Z-prime) is the industry-standard metric for quantifying the quality of an HTS assay.[16][17][18] It measures the separation between the distributions of your positive and negative controls.

The formula is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor: [17][19]

  • Z' > 0.5: An excellent assay, suitable for HTS.[19]

  • 0 < Z' ≤ 0.5: A good, but marginal assay.[19]

  • Z' < 0: A poor assay where control signals overlap, unsuitable for screening.[17][19]

Trustworthiness: Every screening plate must include sufficient positive and negative control wells to calculate a Z'-factor. An assay run with a Z'-factor below 0.5 should be considered unreliable, and the data should be discarded. This is a non-negotiable, self-validating checkpoint. For comprehensive guidelines on assay development and validation, the NIH's Assay Guidance Manual is an essential resource.[20][21][22][23]

Chapter 2: The Experiment - A Head-to-Head Case Study

Scenario: We aim to compare two novel inhibitors, Cmpd-A and Cmpd-B , targeting the kinase MAPK1 . Our goal is to determine which compound is more potent both biochemically and in a cellular context.

Method 1: Biochemical Potency (HTRF Kinase Assay)

Causality: We choose HTRF for its high sensitivity, low background, and homogeneous "add-and-read" format, which is ideal for generating precise IC50 values with high throughput.[12][13][15]

Protocol: MAPK1 HTRF Assay

  • Plate Preparation: In a 384-well low-volume plate, add 0.5 µL of Cmpd-A, Cmpd-B, or DMSO (negative control) in a 10-point, 1:3 serial dilution.

  • Enzyme Addition: Add 5.5 µL of MAPK1 enzyme diluted in enzymatic buffer.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 4 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing Eu3+-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).

Method 2: Cellular Potency (In-Cell Western)

Causality: To validate our biochemical findings, we need an orthogonal, cell-based assay. An In-Cell Western allows us to quantify the inhibition of MAPK1's substrate phosphorylation inside the cell, providing a more physiologically relevant measure of potency that accounts for factors like cell permeability.[7][24][25]

Protocol: Phospho-ERK1/2 In-Cell Western

  • Cell Plating: Seed A549 cells (which have a constitutively active MAPK pathway) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of Cmpd-A, Cmpd-B, or DMSO vehicle for 2 hours.

  • Fix and Permeabilize: Remove media, fix cells with 4% formaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with two primary antibodies simultaneously: Rabbit anti-Phospho-ERK1/2 (pMAPK1/3) and Mouse anti-Total-ERK1/2.

  • Washing: Wash plates 4 times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Incubate for 1 hour with two secondary antibodies: IRDye 800CW Goat anti-Rabbit (detects phospho-protein) and IRDye 680RD Goat anti-Mouse (detects total protein for normalization).

  • Final Wash: Wash plates 4 times as in step 6.

  • Imaging: Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey). The 800 nm channel signal (phospho) will be normalized to the 700 nm channel signal (total).

Chapter 3: The Analysis - From Raw Data to Actionable Insights

Raw screening data is meaningless without proper analysis. The goal is to transform fluorescence ratios or pixel intensities into a clear measure of potency: the IC50 value . The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%.[26]

Data Normalization and Curve Fitting
  • Normalization: Raw data from each well is first converted to percent inhibition using the positive (Max) and negative (Min) controls on each plate: % Inhibition = 100 * (1 - (Value_Compound - Value_Max) / (Value_Min - Value_Max))

  • Dose-Response Curves: The % Inhibition is then plotted against the logarithm of the inhibitor concentration.[27][28] This transformation typically produces a sigmoidal curve.[28]

  • Non-linear Regression: This curve is fitted using a four-parameter logistic (4PL) model.[26][27] This is the standard and most appropriate method for determining an IC50 from dose-response data.[29]

Data_Analysis_Workflow RawData Raw Assay Data (e.g., Fluorescence Ratio) Normalization Normalize to % Inhibition RawData->Normalization Controls Plate Controls (Min/Max Signal) Controls->Normalization LogTransform Log10 Transform Concentration Normalization->LogTransform PlotData Plot Dose-Response Curve LogTransform->PlotData FitCurve Fit 4-Parameter Non-linear Regression PlotData->FitCurve IC50 Determine IC50 Value & Confidence Intervals FitCurve->IC50

Workflow for IC50 determination.

Chapter 4: The Verdict - Synthesizing the Data

Let's assume our experiments yielded the following results for our MAPK1 inhibitors:

CompoundBiochemical IC50 (HTRF)Cellular IC50 (In-Cell Western)Z'-Factor (HTRF)
Cmpd-A 15 nM45 nM0.82
Cmpd-B 12 nM550 nM0.81
Interpretation and Decision Making
  • Assay Quality: Both HTRF experiments produced excellent Z'-factors (>0.8), confirming the reliability of the biochemical data.[17]

  • Biochemical Potency: In the cell-free HTRF assay, both compounds exhibit similar, potent inhibition of MAPK1, with IC50 values of 15 nM and 12 nM. Based on this data alone, they are indistinguishable.

  • Cellular Potency: The cell-based assay reveals a critical difference. Cmpd-A maintains strong potency with a cellular IC50 of 45 nM, only a 3-fold shift from its biochemical value. This is an excellent result, suggesting good cell permeability and target engagement in a physiological context.

  • The "Cellular Shift": Cmpd-B, however, shows a dramatic >45-fold loss in potency in the cellular assay (550 nM vs. 12 nM). This "cellular shift" is a common phenomenon and a major red flag.[7][24][30][31]

Causality for Cellular Shift: Why would a potent biochemical inhibitor fail in a cell?

  • Poor Membrane Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[7]

  • Efflux Pump Substrate: The compound is actively pumped out of the cell by transporters like P-glycoprotein.

  • Intracellular Protein Binding: The compound binds non-specifically to other cellular components, reducing the free concentration available to bind MAPK1.[25]

  • Metabolic Instability: The compound is rapidly metabolized and inactivated by the cell.

Hit_Triage_Logic Start Screening Hit Biochem Potent in Biochemical Assay? Start->Biochem Cellular Potent in Cell-Based Assay? Biochem->Cellular Yes Deprioritize Deprioritize or Redesign Compound Biochem->Deprioritize No Orthogonal Confirm with Orthogonal Assay? Cellular->Orthogonal Yes Cellular->Deprioritize No (Cellular Shift) Advance Advance to Lead Optimization Orthogonal->Advance Yes Orthogonal->Deprioritize No (Assay Artifact)

Decision-making logic for hit prioritization.

References

A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of 4,6-Dichloro-2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Specifically, derivatives of 4,6-dichloro-2-methylquinoline are of significant interest due to their structural similarities to known kinase inhibitors, suggesting a high potential for modulating key signaling pathways implicated in oncology and other diseases.[1][3][4]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for novel this compound derivatives. We will delve into the rationale behind experimental design, present detailed protocols for robust kinase profiling, and offer a comparative analysis against established inhibitors. Our objective is to equip researchers with the necessary tools to build a comprehensive selectivity profile, a critical step in advancing a compound from a promising hit to a viable clinical candidate.

The Rationale: Why Comprehensive Kinase Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation is a double-edged sword for drug design. While it allows for the development of broad-spectrum inhibitors, it also creates the inherent risk of off-target activity.[5] Undesired cross-reactivity can lead to unforeseen toxicities, while in some cases, it can be strategically leveraged for a "polypharmacology" approach, where engaging multiple targets provides a synergistic therapeutic effect.[5]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential. It allows for the early identification of liabilities and opportunities, guiding medicinal chemistry efforts to optimize both potency and selectivity.

Postulated Primary Targets: EGFR, VEGFR-2, and c-Met Signaling

Based on extensive literature surrounding quinoline-based molecules, the most probable primary targets for this compound derivatives are receptor tyrosine kinases (RTKs) critical to cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor.[1][2][3][6] These pathways are central to processes like cell proliferation, angiogenesis, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TF->Proliferation

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMET c-Met GAB1 GAB1 cMET->GAB1 Recruitment & Phosphorylation HGF HGF (Ligand) HGF->cMET Binding & Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway GAB1->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT Outcomes Cell Proliferation, Invasion, Metastasis, Angiogenesis RAS_RAF_MEK_ERK->Outcomes PI3K_AKT->Outcomes

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough assessment of kinase inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Interaction

These assays measure the direct interaction between the inhibitor and a panel of purified recombinant kinases. They are ideal for initial, broad screening against hundreds of kinases to identify a compound's potential on- and off-targets.

Key Platforms:

  • Radiometric Assays (e.g., HotSpot™): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate. This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering.

  • Luminescence-Based ATP Depletion Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced (or remaining ATP) in a kinase reaction. A potent inhibitor will result in less ATP consumption. They are highly amenable to high-throughput screening (HTS).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These are competitive binding assays. A fluorescently labeled "tracer" compound with known affinity for the kinase competes with the test compound. Inhibition is measured by a decrease in the FRET signal.

Kinase_Profiling_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Cellular Validation Compound This compound Derivative PrimaryScreen Broad Kinase Panel Screen (e.g., >300 kinases) at a single high concentration (e.g., 1 µM) Compound->PrimaryScreen DoseResponse Dose-Response (IC50) Determination for significant 'hits' from primary screen PrimaryScreen->DoseResponse Hits with >80% inhibition CellularAssay Cell-Based Target Engagement Assays (e.g., Western Blot for phospho-proteins, Cellular Thermal Shift Assay) DoseResponse->CellularAssay Potent on- and off-targets Analysis Data Analysis: Selectivity Score Calculation, Off-Target Identification CellularAssay->Analysis

Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol describes a universal method adaptable for determining the half-maximal inhibitory concentration (IC₅₀) for a test compound against a specific kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions (e.g., 1:3) in DMSO to create a 10-point concentration gradient. This will be your 100x final concentration plate.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase/substrate mixture in kinase reaction buffer. The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.

    • Add 25 nL of the serially diluted compound from the DMSO plate using a pintool or acoustic dispenser.

    • Add 2.5 µL of ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.

    • Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against Approved Drugs

To contextualize the cross-reactivity data of a novel this compound derivative, it is invaluable to compare its profile against established drugs that share a similar scaffold and/or target profile. For this purpose, we select Cabozantinib , Erlotinib , and Vandetanib as relevant comparators.

CompoundPrimary Target(s)ScaffoldSelect Known Off-Targets (>50% inhibition @ 1µM)
Cabozantinib c-Met, VEGFR-2QuinolineAXL, KIT, RET, FLT3, TIE2
Erlotinib EGFRQuinazolineLimited cross-reactivity against most kinases
Vandetanib VEGFR-2, EGFR, RETQuinazolineBRK, EPHB4, LCK, SRC, YES1
This compound derivative To be determinedQuinolineTo be determined via kinase panel screen

This table is illustrative. Specific off-targets can vary based on the screening panel and assay conditions.

Interpreting the Data: Quantifying Selectivity

After obtaining the results from a broad kinase panel screen, the data should be visualized and quantified. A common method is to calculate a Selectivity Score (S-Score) . A simple S-score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.

  • S(90) = (Number of kinases with >90% inhibition) / (Total kinases tested)

A lower S-score indicates higher selectivity. For example, a compound that inhibits only 2 out of 400 kinases would have an S(90) of 0.005, indicating very high selectivity. In contrast, a promiscuous inhibitor might inhibit 50 kinases, yielding an S(90) of 0.125.

Data Presentation Template for a this compound Derivative

The following table provides a template for summarizing the experimental data generated from a cross-reactivity study.

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Target FamilyNotes
EGFR e.g., 98%e.g., 15Tyrosine KinasePostulated Primary Target
VEGFR-2 e.g., 95%e.g., 25Tyrosine KinasePostulated Primary Target
c-Met e.g., 85%e.g., 110Tyrosine KinasePostulated Primary Target
SRC e.g., 75%e.g., 450Tyrosine KinaseOff-target hit
LCK e.g., 68%e.g., 800Tyrosine KinaseOff-target hit
PIM1 e.g., 15%>10,000Ser/Thr KinaseNo significant activity
CDK2 e.g., 5%>10,000Ser/Thr KinaseNo significant activity
... (continue for all kinases tested)

Conclusion

The development of this compound derivatives as kinase inhibitors holds significant promise. However, their therapeutic success is intrinsically linked to a thorough understanding of their selectivity profile. By employing a systematic approach that combines broad biochemical screening with targeted IC₅₀ determination and cell-based validation, researchers can build a comprehensive cross-reactivity profile. Comparing this profile to established drugs like Cabozantinib and Erlotinib provides crucial context for a compound's selectivity and potential for clinical translation. This rigorous, data-driven evaluation is paramount to navigating the complexities of the human kinome and developing safer, more effective targeted therapies.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the proper management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of professional integrity and a commitment to environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,6-dichloro-2-methylquinoline, a compound whose utility in research is matched by the critical importance of its responsible handling from cradle to grave.

As a chlorinated heterocyclic compound, this compound is classified as a hazardous substance, demanding a rigorous and informed approach to its disposal.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge to manage this process with confidence and precision, ensuring the safety of personnel and the preservation of our environment.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is recognized as acutely toxic if swallowed, a cause of serious eye damage, and may cause long-lasting harmful effects to aquatic life. Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): An Unbreachable Barrier

The following PPE is mandatory when handling this compound in any form, including as a waste product:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is a multi-step process that begins with proper waste identification and segregation and culminates in its final destruction by a licensed hazardous waste management facility.

Step 1: Waste Identification and Segregation

All waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be designated as hazardous waste.[2] It is crucial to prevent the commingling of this waste with other chemical waste streams to avoid unforeseen and potentially dangerous reactions.

Step 2: Containerization and Labeling

Proper containment is critical to prevent environmental release and ensure safe transport.

  • Solid Waste: Unused or expired this compound and contaminated disposable items should be placed in a dedicated, robust, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container suitable for liquid hazardous waste.

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Toxic," "Environmental Hazard")
  • The date of accumulation

Step 3: Storage

Designated hazardous waste accumulation areas must be secure and well-ventilated. Store containers away from incompatible materials. Regular inspection of waste containers for leaks or degradation is a critical aspect of safe storage.

Step 4: Professional Disposal

Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[2] The only acceptable method of disposal is through a licensed and approved hazardous waste disposal facility.

The recommended and most effective method for the destruction of chlorinated organic compounds like this compound is high-temperature incineration.[3][4] This process ensures the complete breakdown of the molecule into less harmful components.

Key parameters for the effective incineration of chlorinated hydrocarbons include:

ParameterRecommended ValueRationale
Combustion Zone Wall Temperature 800°C - 1500°CEnsures complete thermal decomposition of the chlorinated organic material.[3]
Minimum Temperature for Complete Destruction > 900°CRequired to achieve a high degree of conversion of chlorine compounds.[4]
Excess Oxygen ~1-40%Ensures complete combustion and conversion of carbon to carbon dioxide.[3]

The gaseous byproducts of incineration, primarily hydrogen chloride, must be treated in a scrubber system to prevent their release into the atmosphere.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Transport cluster_3 Final Disposal A Generation of this compound Waste (Solid or Liquid) B Segregate as Hazardous Waste A->B C Select Appropriate Waste Container (Solid or Liquid) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Secure Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration (>900°C) F->G

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to the procedural steps outlined in this guide, from meticulous segregation and labeling to the engagement of professional hazardous waste services for high-temperature incineration, the scientific community can ensure that its pursuit of knowledge does not come at the cost of environmental integrity or human health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.